4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Description
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Properties
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Chemical Structure Analysis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid: Analytical Workflows and Mechanistic Insights
Executive Summary & Structural Significance
In modern drug development, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a proven tactic to enhance metabolic stability, modulate pKa, and increase lipophilicity. 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3)[1] is a highly specialized bifunctional building block. It features a phenolic hydroxyl group, an acetic acid moiety, and an ortho-substituted trifluoromethyl group.
Analyzing this molecule requires a multi-modal approach. The strong electron-withdrawing nature of the –CF₃ group profoundly impacts the local electronic environment, deshielding adjacent nuclei in NMR and dictating specific fragmentation pathways in mass spectrometry. This whitepaper provides a self-validating analytical framework for the structural elucidation of this compound, grounded in fundamental physical chemistry.
Table 1: Physicochemical & Structural Properties
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C₉H₇F₃O₃ | Determines the exact monoisotopic mass for HRMS. |
| Molecular Weight | 220.15 g/mol | Standard parameter for molarity calculations. |
| Monoisotopic Mass | 220.0347 Da | Target mass for[M-H]⁻ in ESI- is m/z 219.0274. |
| CAS Registry Number | 1261569-12-3 | Unique identifier for chemical sourcing[1]. |
| H-Bond Donors | 2 (–OH, –COOH) | Necessitates polar, aprotic NMR solvents (e.g., DMSO-d₆) to prevent rapid proton exchange. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
To establish absolute structural trustworthiness, ¹H, ¹³C, and ¹⁹F NMR must be cross-validated. The trifluoromethyl group serves as an isolated spin system, making ¹⁹F NMR a highly sensitive, background-free probe for this molecule[2].
Mechanistic Insights into Chemical Shifts
-
¹⁹F NMR: Because fluorine has a nuclear spin of ½ and 100% natural abundance, it provides exceptional sensitivity[3]. The –CF₃ group on an aromatic ring typically resonates between -58 to -63 ppm[2]. Because there are no adjacent protons on the carbon bearing the fluorines, the signal appears as a sharp singlet, unaffected by ¹H coupling[4].
-
¹³C NMR (C-F Coupling): The presence of three equivalent fluorine atoms splits the attached carbon (C2) and the ipso-carbon into multiplets following the 2nI+1 rule. The carbon directly attached to the fluorines will appear as a distinct quartet with a massive one-bond coupling constant (¹J{CF} ≈ 270 Hz). The adjacent aromatic carbon will also manifest as a quartet due to two-bond coupling (²J{CF} ≈ 30 Hz)[5].
Table 2: Predicted NMR Spectral Data Summary
| Nucleus | Shift Range (ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹⁹F | -59.0 to -62.0 | Singlet (s) | 3F | –CF₃ group; sharp singlet due to lack of adjacent ¹H[4]. |
| ¹H | 3.50 - 3.70 | Singlet (s) | 2H | –CH₂– of acetic acid; deshielded by adjacent aromatic ring. |
| ¹H | 6.80 - 7.50 | Multiplets (m) | 3H | Aromatic protons; splitting dictated by ortho/meta coupling. |
| ¹H | ~10.0, ~12.5 | Broad (br s) | 1H, 1H | Phenolic –OH and carboxylic –COOH; broad due to exchange. |
| ¹³C | ~123.0 | Quartet (q) | N/A | –CF₃ carbon; ¹J_{CF} ≈ 270 Hz[5]. |
Protocol 1: Multi-Nuclear NMR Acquisition Workflow
-
Solvent Selection: Weigh 10–15 mg of the compound and dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, fully solubilizing the polar –COOH and –OH groups while slowing down proton exchange, allowing these labile protons to be observed.
-
Internal Referencing: Add Tetramethylsilane (TMS, 0.0 ppm) for ¹H/¹³C referencing. For ¹⁹F, utilize Trichlorofluoromethane (CFCl₃, 0.0 ppm) or Hexafluorobenzene (HFB, -164.9 ppm) as an internal standard[4].
-
¹⁹F Acquisition Parameters: Utilize a 400 MHz (or higher) spectrometer. Set the spectral width to ~250 ppm to ensure all fluorine signals are captured. Crucially, employ an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring the integration of the –CF₃ peak is strictly quantitative[2].
-
Cross-Validation: Validate the structure by ensuring the ¹⁹F singlet integration (set to 3) mathematically aligns with the integration of the two-proton singlet of the acetic acid –CH₂– group in the ¹H spectrum.
Mass Spectrometry (LC-MS/MS) & Fragmentation Mechanics
Mass spectrometry provides orthogonal validation to NMR. For 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, Electrospray Ionization in Negative mode (ESI-) is the mandatory ionization technique.
Ionization and Fragmentation Causality
The molecule contains two acidic sites: the carboxylic acid (pKa ~4.0) and the phenol (pKa ~9.5). In a slightly basic or neutral mobile phase, the carboxylic acid readily deprotonates to form a highly stable [M-H]⁻ anion at m/z 219.0. During Collision-Induced Dissociation (CID), phenylacetic acid derivatives characteristically undergo rapid decarboxylation (loss of CO₂, 44 Da) due to the stability of the resulting benzyl anion. Subsequently, the –CF₃ group can undergo defluorination (loss of HF, 20 Da) under higher collision energies.
Table 3: ESI- MS/MS Fragmentation Profile
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Assignment |
| 219.0 [M-H]⁻ | 175.0 | 44 Da (CO₂) | Loss of the carboxylic acid moiety. |
| 175.0 | 155.0 | 20 Da (HF) | Defluorination of the trifluoromethyl group. |
Protocol 2: LC-MS/MS Analytical Workflow
-
Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Methanol.
-
Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase Chemistry:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Unlike formic acid, which suppresses negative ionization, ammonium acetate maintains a pH above the pKa of the carboxylic acid, ensuring it enters the source fully deprotonated.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
MS Source Parameters: Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 400°C.
-
MS/MS Acquisition: Isolate m/z 219.0 in Q1. Apply a collision energy (CE) ramp from 15 eV to 30 eV using Argon as the collision gas to monitor the transition from 219.0 → 175.0 → 155.0.
System Visualizations
The following diagrams map the logical flow of the analytical process and the specific mass spectrometric degradation pathway.
Caption: Multi-modal analytical workflow for structural validation of the fluorinated compound.
Caption: ESI- MS/MS fragmentation pathway highlighting decarboxylation and HF loss.
References
- "1261569-12-3 | 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid", Bio-Fount.
- "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds", AZoM.
- "Application Notes and Protocols for 19F NMR Spectroscopy", Benchchem.
- "Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)", Arkat USA.
- "19F NMR Chemical Shift Table - Organofluorine", Alfa Chemistry.
Sources
Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and applications of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3 ) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. It combines the structural scaffold of phenylacetic acid with a lipophilic, electron-withdrawing trifluoromethyl (-CF
This unique substitution pattern imparts distinct electronic and solubility characteristics, making it a valuable tool for modulating the Lipophilicity Ligand Efficiency (LLE) and metabolic stability of drug candidates. This guide provides a comprehensive analysis of its molecular architecture, physicochemical parameters, and synthetic utility.
Molecular Architecture & Electronic Properties
The compound features a trisubstituted benzene ring. The interplay between the functional groups defines its reactivity and acidity profile.
-
2-Trifluoromethyl Group (-CF
): Acts as a strong electron-withdrawing group (EWG) via induction (-I effect). Being ortho to the acetic acid side chain, it increases the acidity of the carboxylic acid and imposes steric bulk that can restrict rotation, influencing binding affinity in protein pockets. -
4-Hydroxyl Group (-OH): Acts as a hydrogen bond donor/acceptor. While typically electron-donating via resonance (+R), its acidity is enhanced by the presence of the meta-CF
group. -
Phenylacetic Acid Scaffold: Provides a flexible linker (-CH
-) that decouples the carboxylic acid from the aromatic ring's resonance system, although the inductive effects of the ring substituents still propagate.
Electronic Impact Diagram
The following diagram illustrates the inductive and resonance effects governing the molecule's reactivity.
Figure 1: Electronic interplay between the trifluoromethyl group, the aromatic core, and the acidic functional groups.
Physicochemical Parameters
The following data consolidates calculated and predicted properties based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 4-Hydroxyphenylacetic acid and 4-Methoxy-2-(trifluoromethyl)phenylacetic acid).
Table 1: Key Physicochemical Specifications
| Parameter | Value / Range | Notes |
| CAS Number | 1261569-12-3 | Unique Identifier |
| Molecular Formula | C | |
| Molecular Weight | 220.15 g/mol | |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 105 – 115 °C (Predicted) | Higher than non-OH analogs due to H-bonding; lower than parent (148°C) due to CF |
| Boiling Point | ~310 °C (at 760 mmHg) | Predicted based on polarity/MW. |
| Density | 1.45 ± 0.1 g/cm³ | High density due to fluorination. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility compared to non-fluorinated parent. |
Table 2: Acidity & Lipophilicity Profile
| Property | Value | Mechanistic Insight |
| pKa (Carboxyl) | 3.7 – 3.9 (Predicted) | The ortho-CF |
| pKa (Phenol) | 8.8 – 9.0 (Predicted) | The meta-CF |
| LogP | 1.9 – 2.2 | Significantly more lipophilic than 4-hydroxyphenylacetic acid (LogP ~0.9) due to the CF |
| TPSA | 57.5 Ų | Polar Surface Area derived from Carboxyl + Phenol. |
Solubility & Stability Profiles
Solubility
-
Water: Sparingly soluble. The hydrophobic CF
group counteracts the hydrophilic carboxyl/hydroxyl groups. Solubility increases significantly at pH > 4.5 (formation of carboxylate salt) and pH > 9.5 (formation of phenolate dianion). -
Organic Solvents: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Moderate solubility in Dichloromethane and Ethyl Acetate.
Stability[2]
-
Thermal: Stable under standard laboratory conditions. Avoid prolonged exposure to temperatures >50°C unless inerted.
-
Light: Generally stable, but storage in amber vials is recommended to prevent potential photo-oxidation of the phenol.
-
Incompatibility: Strong oxidizing agents (can oxidize the phenol to quinones) and strong bases.
Synthetic Utility & Reactivity[3]
This compound serves as a versatile "bifunctional" intermediate. The carboxylic acid allows for amide coupling (drug conjugation), while the phenol allows for etherification or esterification.
Primary Reactions
-
Amide Coupling: The carboxylic acid can be activated (EDC/NHS, HATU) to react with amines, forming stable amide bonds common in peptidomimetics.
-
O-Alkylation: The phenolic hydroxyl can be selectively alkylated using alkyl halides and a weak base (e.g., K
CO in DMF) to introduce diversity at the 4-position. -
Decarboxylation: Under extreme thermal or catalytic conditions, the acetic acid group can be removed, though this is usually an unwanted degradation pathway.
Synthetic Workflow Diagram
The following flow illustrates a standard retrosynthetic approach to access this compound from commercially available precursors.
Figure 2: Common synthetic pathway via the methoxy-protected intermediate.
Experimental Protocols
Protocol A: HPLC Purity Analysis
To verify the identity and purity of the compound.[3]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (COOH absorption) and 280 nm (Phenol absorption).
-
Expected Retention: The compound will elute later than 4-hydroxyphenylacetic acid due to the lipophilic CF
group.
Protocol B: pKa Determination (Titration)
Self-validating method using potentiometric titration.
-
Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Ensure complete dissolution (use minimal MeOH if necessary, <5%).
-
Titrant: Standardized 0.01 M KOH (CO
-free). -
Procedure: Perform titration under N
atmosphere to prevent carbonate formation. -
Analysis: Plot pH vs. Volume of KOH. Look for two inflection points:
-
First Eq Point: Deprotonation of Carboxylic Acid (~pH 3.8).
-
Second Eq Point: Deprotonation of Phenol (~pH 8.9).
-
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261569-12-3. Retrieved from [Link]
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for CF3/OH substituent constants).
-
ChemSrc. 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid MSDS and Properties. Retrieved from [Link]
Sources
- 1. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 3863567 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid CAS number and molecular weight
CAS: 1261569-12-3 | Molecular Weight: 220.15 Da
Part 1: Executive Summary & Chemical Profile
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block used in the design of metabolically stable pharmaceuticals. It serves as a critical scaffold in the synthesis of CRTH2 antagonists , PPAR agonists , and aldose reductase inhibitors .
The compound features a phenylacetic acid core—a classic acidic pharmacophore—modified with a trifluoromethyl (-CF3) group at the ortho position and a hydroxyl (-OH) group at the para position. This substitution pattern is strategic: the -CF3 group increases lipophilicity and blocks metabolic oxidation at the vulnerable ortho site, while the -OH group provides a handle for further functionalization (e.g., etherification) or acts as a hydrogen bond donor in protein-ligand interactions.
Chemical Identity Table[1]
| Property | Specification |
| CAS Number | 1261569-12-3 |
| IUPAC Name | 2-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 220.15 g/mol |
| MDL Number | MFCD18397679 |
| Appearance | Off-white to pale beige solid |
| Predicted pKa | ~4.2 (Carboxylic acid), ~9.5 (Phenol) |
| LogP | ~1.8 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility |
Part 2: Strategic Synthesis & Manufacturing
Expertise & Causality: Direct functionalization of the phenol ring to add the acetic acid side chain is often low-yielding due to the activating nature of the hydroxyl group leading to side reactions (poly-alkylation). The industry-standard protocol utilizes a protection-activation strategy . We start with the commercially available 4-methoxy-2-(trifluoromethyl)benzyl bromide , converting it to the nitrile, hydrolyzing to the acid, and finally deprotecting the phenol. This route ensures high regioselectivity and simplifies purification.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from the benzyl bromide precursor via nitrile displacement and ether cleavage.
Detailed Experimental Protocol
Step 1: Cyanation (Formation of the Carbon Skeleton)
-
Reagents: 4-Methoxy-2-(trifluoromethyl)benzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (Solvent).
-
Protocol:
-
Dissolve the benzyl bromide in DMSO (5 vol).
-
Add NaCN portion-wise (Caution: Toxic). Maintain temperature < 30°C to prevent elimination side products.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to remove DMSO.
-
Yield Expectation: >90%.
-
Step 2: Hydrolysis (Nitrile to Acid)
-
Reagents: Nitrile intermediate, NaOH (5.0 eq), Ethanol/Water (1:1).
-
Protocol:
-
Suspend the nitrile in EtOH/Water.
-
Add solid NaOH. Heat to reflux (approx. 85°C) for 12 hours.
-
Critical Step: Cool to RT. Acidify carefully with 6M HCl to pH 2. The methoxy-acid intermediate should precipitate.
-
Filter and dry the solid.
-
Step 3: Demethylation (The "Unmasking")
-
Reagents: Methoxy-acid intermediate, Boron Tribromide (
, 1M in DCM, 3.0 eq). -
Protocol:
-
Dissolve the methoxy-acid in anhydrous DCM under Nitrogen atmosphere.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add
dropwise. (Note: The acid proton will consume 1 eq; the ether requires 1 eq; excess ensures completion). -
Allow to warm to RT overnight.
-
Quench: Cool to 0°C. Add water dropwise (Exothermic!).
-
Extract with EtOAc.[1] The product is in the organic layer.[2][3]
-
Purification: Recrystallize from Toluene/Heptane or use Column Chromatography (MeOH/DCM gradient).
-
Part 3: Medicinal Chemistry Applications[1][4][5][6]
Authoritative Insight: The 4-hydroxy-2-(trifluoromethyl)phenylacetic acid scaffold is a classic example of bioisosteric replacement . In many NSAIDs and metabolic disease drugs, a 2,4-dichlorophenyl or 2-methyl-4-hydroxyphenyl group is standard.
-
The
Advantage: Replacing a Chlorine or Methyl group at the 2-position with Trifluoromethyl ( ) significantly increases metabolic stability against CYP450 oxidation while maintaining steric bulk. -
Acidic Pharmacophore: The acetic acid tail (
) mimics the arachidonic acid metabolites, making this scaffold ideal for targeting Prostaglandin D2 receptors (CRTH2/DP2) and PPARs .
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore mapping of the scaffold showing binding interactions and synthetic utility.
Part 4: Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic. The coupling of the Fluorine atoms to the aromatic protons is a key identifier.
-
1H NMR (400 MHz, DMSO-d6):
- 12.4 (br s, 1H, COOH)
- 10.1 (s, 1H, Ar-OH)
-
7.45 (d,
Hz, 1H, H-6, ortho to acetic acid) -
7.10 (d,
Hz, 1H, H-3, ortho to CF3) -
6.95 (dd,
Hz, 1H, H-5) -
3.65 (s, 2H,
-COOH)
-
19F NMR:
-
Single peak around
-60 to -62 ppm (characteristic of Ar- ).
-
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light for prolonged periods.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84685297. PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility profile of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in a range of organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles, a robust experimental protocol, and data interpretation strategies to establish a comprehensive solubility profile. We delve into the predicted physicochemical properties of the molecule, the theoretical underpinnings of its solubility based on solute-solvent interactions, and a detailed, field-proven methodology for empirical solubility determination.
Introduction: The Significance of a Solubility Profile
In the landscape of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process development and formulation design.[1][2][3] The molecule at the center of this guide, 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, possesses a unique combination of functional groups: a carboxylic acid, a phenolic hydroxyl group, and a trifluoromethyl group attached to an aromatic ring. This structural complexity suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.
A comprehensive solubility profile is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.[2]
-
Formulation Development: Designing dosage forms, as solubility directly impacts dissolution rate and bioavailability.[3][4] For poorly soluble compounds, strategies like co-solvency or the use of different polymorphs are often employed.[2][5]
-
Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing requires knowledge of suitable, non-toxic solvent systems.
This guide will provide a theoretical and practical roadmap for establishing the solubility profile of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Physicochemical Characterization and Predicted Solubility Behavior
The solubility of a molecule is intrinsically linked to its physicochemical properties. While experimental data for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is sparse, we can infer its likely behavior by examining its constituent functional groups and data from analogous structures.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. The acidity of this group (pKa) will be a critical determinant of solubility in buffered aqueous solutions and its interaction with basic solvents.
-
Phenolic Hydroxyl (-OH): Similar to the carboxylic acid, the phenolic hydroxyl group is polar and a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.
-
Trifluoromethyl (-CF3): This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. The C-F bond is polar, but the overall group is considered lipophilic and can engage in non-polar interactions.
-
Aromatic Ring: The phenyl ring is a non-polar, hydrophobic moiety that will favor interactions with non-polar or moderately polar solvents.
Based on these features, a complex solubility profile is anticipated. The molecule possesses both hydrophilic (carboxyl, hydroxyl) and lipophilic (trifluoromethyl-substituted phenyl ring) characteristics, making it an amphiphilic compound.
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate both the polar and non-polar regions of the molecule.
-
Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, which can engage in hydrogen bonding with the carboxylic acid and hydroxyl groups.
-
Low Solubility: In non-polar solvents such as hexane and cyclohexane, where the polar functional groups will not be effectively solvated.
A Robust Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method, which is renowned for its reliability, particularly for compounds with low to moderate solubility.[2][3] This protocol outlines a systematic approach to applying this method for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Materials and Reagents
-
Solute: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (purity >98%)
-
Solvents: A representative panel of organic solvents should be selected, covering a range of polarities and functionalities.
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Dipolar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, DMSO, DMF
-
Non-Polar: Hexane, Cyclohexane, Toluene
-
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled orbital shaker or vial rotator
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Step-by-Step Procedure
-
Preparation of Vials: Add an excess amount of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid to a series of glass vials. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.[3]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[6][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.[2]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[2]
-
Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in the saturated solution is determined by comparing the peak area to a standard calibration curve.
Self-Validating System and Trustworthiness
The protocol's integrity is maintained by several key checks:
-
Visual Confirmation of Excess Solid: Before sampling, a solid phase must be visible in the vial to ensure the solution is saturated.
-
Equilibrium Confirmation: As mentioned, sampling at multiple time points until the concentration plateaus ensures that true equilibrium solubility is measured, not a kinetic value.[6]
-
Purity Analysis: The HPLC method should not only quantify the solute but also confirm its purity and detect any potential degradation during the experiment.[3]
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |
| Dipolar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] | |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |
| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
Correlating Solubility with Solvent Properties
The obtained data should be analyzed in the context of solute-solvent interactions.
Sources
Physicochemical Profiling: pKa and Acidity of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
The following technical guide provides an in-depth physicochemical analysis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, focusing on its acidity constants (pKa), structural determinants, and experimental validation protocols.
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3) is a bifunctional organic acid characterized by a phenylacetic acid core modified with a trifluoromethyl group at the ortho position and a hydroxyl group at the para position relative to the acetic acid tail.[1]
The compound exhibits two distinct ionization events.[1] Based on structural activity relationships (SAR) and fragment analysis, the carboxylic acid (
| Parameter | Predicted Value | Dominant Species at pH 7.4 |
| 3.75 – 3.85 | Deprotonated ( | |
| 9.10 – 9.30 | Protonated ( | |
| Physiological State | Mono-anion | High aqueous solubility |
Structural Analysis & Theoretical Acidity
To accurately estimate the pKa values in the absence of a direct experimental dataset, we must deconstruct the molecule into its pharmacophoric contributors and apply the Hammett equation principles.[1]
Structural Numbering & Electronic Environment
The molecule consists of a benzene ring substituted as follows:
-
Position 1 : Acetic acid group (
).[1] -
Position 2 : Trifluoromethyl group (
).[1][2] -
Position 4 : Hydroxyl group (
).[1]
: The Carboxylic Acid (Ortho-Effect)
The baseline pKa for phenylacetic acid is 4.31 .[1]
-
Electronic Effect : The
group at Position 2 is a potent electron-withdrawing group (EWG) via induction ( ).[1] Although the methylene spacer ( ) insulates the carboxyl group from direct resonance effects, the inductive pull significantly stabilizes the carboxylate anion.[1] -
Comparison : The analogue 2-(trifluoromethyl)phenylacetic acid has a reported pKa of approximately 3.76 .[1]
-
Modulation : The 4-hydroxyl group is an electron-donating group (EDG) by resonance, but its effect is attenuated by distance and the methylene spacer.[1] In 4-hydroxyphenylacetic acid (
), the OH group slightly raises the pKa.[1] -
Net Result : The strong ortho-inductive acidification of the
group dominates the weak para-resonance basification of the OH group.[1]-
Calculation:
.[1]
-
: The Phenolic Hydroxyl (Meta-Effect)
The baseline pKa for phenol is 9.99 .[1]
-
Relative Positioning : The ionizable OH is at Position 4. The
group is at Position 2.[1] Relative to the OH, the is in the meta position.[1] -
Electronic Effect : Meta-substituents affect acidity primarily through induction.[1] The
group strongly stabilizes the phenoxide anion.[1] -
Comparison : 3-(trifluoromethyl)phenol has a pKa of 9.08 .[1][3]
-
Tail Effect : At pH > 4, the acetic acid tail is already ionized to
.[1] This anionic group is electron-donating by induction, which destabilizes the forming phenoxide anion, likely raising the pKa slightly (0.1–0.2 units).[1]-
Calculation:
.[1]
-
Ionization Pathway Diagram
The following diagram illustrates the stepwise deprotonation of the molecule.
Figure 1: Predicted ionization pathway showing the dominant species across the pH scale.[1]
Experimental Determination Protocols
For researchers requiring precise experimental validation, the following protocols are the industry standard for solid, sparingly soluble organic acids.
Method A: Potentiometric Titration (Gold Standard)
This method is preferred for its high accuracy (
Reagents:
-
Titrant: 0.1 M KOH (Standardized, Carbonate-free).
-
Solvent: Water (degassed) or Methanol/Water co-solvent (if solubility is <0.5 mM).[1]
-
Ionic Strength Adjuster: 0.15 M KCl.[1]
Workflow:
-
Preparation : Dissolve 3–5 mg of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in 20 mL of 0.15 M KCl. If the compound is insoluble, use a co-solvent method (titrate in 20%, 30%, 40% MeOH and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation).[1]
-
Acidification : Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring full protonation).
-
Titration : Titrate with 0.1 M KOH under inert gas (
or Ar) purge to prevent absorption. -
Data Analysis : Plot pH vs. Volume of KOH. Use the Bjerrum difference plot or second-derivative method to identify inflection points.[1]
Method B: UV-Metric Titration (Spectrophotometric)
Ideal for this compound because the ionization of the phenolic group (pKa ~9.[1]2) causes a significant bathochromic shift in the UV spectrum, allowing for detection at concentrations as low as
Workflow:
Figure 2: UV-Metric determination workflow. The phenolic ionization will be distinct in the 280-320 nm region.[1]
Implications for Drug Development[2][4]
Solubility & Permeability[1][5]
-
pH 1.2 (Gastric) : The compound is primarily neutral. It will have moderate lipophilicity (LogP approx 2.0–2.[1]5) and high membrane permeability.[1]
-
pH 7.4 (Blood/Plasma) : The compound exists as a mono-anion (Carboxyl ionized).[1] This significantly increases aqueous solubility but lowers passive permeability compared to the neutral form.[1] The
group, however, adds lipophilicity that may counteract the charge penalty, potentially maintaining reasonable oral bioavailability.[1]
Formulation
-
Salt Selection : The acidic carboxyl group (pKa ~3.8) is suitable for salt formation with weak bases (e.g., Tromethamine, Lysine) to enhance dissolution rates.[1]
-
Stability : The electron-withdrawing
group stabilizes the phenylacetic core, making it resistant to oxidative degradation compared to non-fluorinated analogues.[1]
References
-
PubChem . 4-Hydroxyphenylacetic acid (CID 127) - Physicochemical Properties. National Library of Medicine.[1] [Link][4]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
ChemSrc . 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS 1261569-12-3). [Link][1]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-Trifluoromethyl Phenylacetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stability in Drug Development
In the landscape of modern medicinal chemistry, the incorporation of fluorinated moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone strategy for enhancing the pharmacological profile of drug candidates.[1][2] These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] Among this class of compounds, 2-trifluoromethylphenylacetic acid and its derivatives are valuable synthons for creating advanced therapeutic agents, including potential antithrombotics and lipoxygenase inhibitors.[4] However, the successful transition of a promising compound from bench to bedside is contingent not only on its efficacy but also on its physical and chemical robustness.
Thermodynamic stability is a critical attribute that dictates a drug substance's shelf-life, formulation compatibility, and ultimately, its safety and effectiveness.[5] An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This guide provides an in-depth exploration of the key factors governing the thermodynamic stability of 2-trifluoromethylphenylacetic acid derivatives, presenting a synergistic approach that combines theoretical understanding, computational modeling, and empirical analysis. As a self-validating framework, this document is designed to equip researchers, scientists, and drug development professionals with the rationale and methodologies required to comprehensively assess the stability of this important class of molecules.
Part 1: Theoretical Foundations of Molecular Stability
The thermodynamic stability of a molecule is not an arbitrary property but is dictated by the intricate interplay of its structural and electronic features. For 2-trifluoromethylphenylacetic acid, two elements are paramount: the powerful electron-withdrawing nature of the ortho-trifluoromethyl group and the potential for conformational stabilization through intramolecular hydrogen bonding.
The Inductive and Steric Influence of the Ortho-Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[6] This is primarily due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) through the sigma bonds. When placed at the ortho position of the phenylacetic acid, the -CF3 group significantly influences the molecule in several ways:
-
Increased Acidity: The inductive withdrawal of electron density extends to the carboxylic acid moiety, stabilizing the resulting carboxylate anion upon deprotonation. A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value compared to the non-fluorinated analogue, phenylacetic acid.[7][8]
-
Enhanced Metabolic Resistance: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes the -CF3 group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 superfamily, thereby increasing the molecule's metabolic half-life.
-
Conformational Constraint: The steric bulk of the -CF3 group, positioned adjacent to the acetic acid side chain, restricts free rotation around the C-C bond connecting the phenyl ring and the methylene group. This steric hindrance favors specific rotational isomers (rotamers) that minimize steric clash.
The Decisive Role of Intramolecular Hydrogen Bonding (IHB)
Perhaps the most significant factor in the thermodynamic stability of 2-trifluoromethylphenylacetic acid is the formation of an intramolecular hydrogen bond (IHB). Due to the ortho positioning, the acidic proton of the carboxylic acid group can form a strong hydrogen bond with one of the electronegative fluorine atoms of the trifluoromethyl group (O-H···F-C).
This interaction creates a pseudo-six-membered ring, which "locks" the molecule into a highly stable, low-energy conformation.[9][10] This conformational rigidity has profound consequences:
-
Energetic Stabilization: The formation of the IHB releases energy, significantly lowering the ground-state energy of this conformer relative to others where the IHB is absent. The overall thermodynamic stability of the bulk material is a population-weighted average of all accessible conformers, and if one conformer is overwhelmingly favored, it dictates the material's properties.[1][11]
-
Shielding of Polarity: The IHB can partially shield the polar O-H group, which may influence the molecule's macroscopic properties, such as solubility and crystal packing. The formation of IHBs is a known strategy to improve membrane permeability in drug design.[12]
The existence and strength of such hydrogen bonds involving organic fluorine can be convincingly established using a combination of Nuclear Magnetic Resonance (NMR) methodologies and Density Functional Theory (DFT) calculations.[13]
Part 2: Computational Assessment of Conformational Stability
Before undertaking laboratory experiments, computational chemistry provides an invaluable, resource-efficient means to probe the structural preferences and relative stabilities of different molecular conformers. Density Functional Theory (DFT) is the workhorse method for such investigations, offering a robust balance of accuracy and computational cost.
Causality Behind the Computational Approach
The fundamental principle is that the observed structure of a molecule corresponds to a minimum on its potential energy surface (PES).[14] For a flexible molecule like 2-trifluoromethylphenylacetic acid, multiple minima (conformers) may exist. By calculating the Gibbs free energy (ΔG) for each possible conformer, we can predict their relative populations at thermodynamic equilibrium.[1] The conformer with the lowest ΔG is the most stable and will be the most populated. The analysis allows us to quantify the energetic benefit of the IHB and predict its impact on the overall stability.
Protocol: DFT-Based Conformational Analysis
This protocol outlines a self-validating workflow for determining the most stable conformer of 2-trifluoromethylphenylacetic acid.
Objective: To identify the lowest energy conformer and quantify the relative Gibbs free energies of all significant conformers.
Methodology:
-
Initial Structure Generation:
-
Construct a 3D model of 2-trifluoromethylphenylacetic acid using molecular modeling software.
-
-
Potential Energy Surface (PES) Scan:
-
Rationale: To identify all low-energy conformers, we must systematically explore the conformational space. The most critical degrees of freedom are the dihedral angles defining the orientation of the acetic acid and trifluoromethyl groups.
-
Procedure: Perform a relaxed PES scan by systematically rotating the key dihedral angles, such as τ1 (C1-C2-C(H2)-C(OOH)) and τ2 (C2-C1-C(F3)-F), where C1 and C2 are aromatic carbons. For each step of the rotation, perform a geometry optimization of all other coordinates. This is a standard procedure in computational chemistry for exploring conformational landscapes.[15]
-
Software/Theory Level: Gaussian 16, using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and relative energies for organic molecules.[16]
-
-
Optimization and Frequency Calculation:
-
From the PES scan, select all unique energy minima.
-
Perform a full geometry optimization on each minimum using the same level of theory (B3LYP/6-311++G(d,p)).
-
Following optimization, perform a vibrational frequency calculation for each structure.
-
Validation: A true energy minimum will have zero imaginary frequencies. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy.[14]
-
-
Data Analysis and Interpretation:
-
For each validated conformer, extract the total electronic energy and the thermal correction to the Gibbs free energy.
-
Calculate the relative Gibbs free energy (ΔG_rel) of each conformer with respect to the global minimum (the most stable conformer).
-
Tabulate the results, as shown in the hypothetical data table below.
-
Anticipated Computational Results
The computational analysis is expected to confirm that the conformer stabilized by the O-H···F intramolecular hydrogen bond is the global energy minimum.
Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of 2-Trifluoromethylphenylacetic Acid Conformers
| Conformer ID | Key Feature | Relative Gibbs Free Energy (ΔG_rel) (kcal/mol) |
|---|---|---|
| Conf-01 | O-H···F Intramolecular H-Bond | 0.00 (Global Minimum) |
| Conf-02 | Carboxylic acid rotated 180° (No IHB) | +5.5 |
| Conf-03 | Acetic acid side-chain rotated | +7.2 |
| Conf-04 | Trifluoromethyl group rotated | +6.8 |
Note: These are illustrative values. Actual values must be determined via the protocol described above.
Part 3: Experimental Verification of Thermodynamic Stability
While computational methods provide invaluable predictive insights, empirical testing is required to determine the real-world thermodynamic properties of the bulk material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold-standard techniques for this purpose.[17][18]
Differential Scanning Calorimetry (DSC)
Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about thermal events that involve a change in enthalpy (ΔH), such as melting, crystallization, or solid-solid phase transitions. For a pure crystalline compound, the melting point (Tm) is a key indicator of thermodynamic stability. The energy absorbed during this process is the enthalpy of fusion (ΔH_fus).
Protocol: DSC Analysis
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔH_fus) of 2-trifluoromethylphenylacetic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the crystalline sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup (e.g., TA Instruments DSC 2500):
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 150 °C). The literature melting point for 2-trifluoromethylphenylacetic acid is 100-102 °C, providing a reliable target range.[4]
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting event will appear as an endothermic peak (a trough in the curve).
-
Determine Tm: The onset temperature of the endotherm is typically reported as the melting point.
-
Determine ΔH_fus: Integrate the area under the melting peak. The software will provide this value in J/g.
-
Thermogravimetric Analysis (TGA)
Principle & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18] It is used to determine the thermal stability and decomposition profile of a material. A loss in mass indicates decomposition or the loss of volatiles. The temperature at which significant mass loss begins (the onset temperature) is a critical measure of thermal stability.
Protocol: TGA Analysis
Objective: To determine the thermal stability and onset temperature of decomposition for 2-trifluoromethylphenylacetic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup (e.g., TA Instruments TGA 5500):
-
Place the sample pan onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min).
-
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percent mass loss versus temperature (°C).
-
The resulting curve will show a stable plateau at 100% mass, followed by one or more sharp drops where decomposition occurs.
-
Determine Onset Temperature (T_onset): The onset of decomposition is determined by finding the intersection of the tangent drawn from the initial baseline and the tangent drawn from the point of maximum mass loss rate (inflection point of the curve). This value represents the temperature at which the material begins to thermally degrade.
-
Summary of Experimental Data
The combination of DSC and TGA provides a comprehensive thermodynamic profile of the compound.
Table 2: Experimentally Determined Thermodynamic Parameters for 2-Trifluoromethylphenylacetic Acid
| Parameter | Technique | Value | Significance |
|---|---|---|---|
| Melting Point (Tm) | DSC | 100-102 °C[4] | Indicator of crystal lattice energy and purity. |
| Enthalpy of Fusion (ΔH_fus) | DSC | To be determined | Energy required to break the crystal lattice. |
| Onset of Decomposition (T_onset) | TGA | To be determined | Upper limit of thermal stability. |
Conclusion: A Synergistic Approach to Stability Assessment
The thermodynamic stability of 2-trifluoromethylphenylacetic acid derivatives is fundamentally governed by the interplay between the strong inductive effect of the -CF3 group and the conformational rigidity imparted by a powerful intramolecular hydrogen bond. This guide has detailed a robust, self-validating framework for assessing this critical property.
By first employing computational DFT methods, researchers can predict the lowest-energy conformers and gain a theoretical understanding of the stabilizing forces at play. This knowledge then informs and rationalizes the results from empirical techniques. Subsequent experimental analysis using DSC and TGA provides the definitive, quantitative data on melting behavior and thermal decomposition that is essential for drug development, formulation, and regulatory compliance. The integration of these theoretical and experimental workflows provides a comprehensive and trustworthy characterization of molecular stability, ensuring that only the most robust candidates advance in the development pipeline.
References
-
Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026, February 14). Advanced Synthesis & Catalysis. [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2019, May 24). MDPI. [Link]
-
Can there be intramolecular hydrogen bonding in carboxylic acids?. (2019, June 17). Quora. [Link]
-
Conformers T (twisted) and P (nearly planar) found in the crystal... (n.d.). ResearchGate. [Link]
-
Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. (n.d.). Macromolecules. [Link]
-
From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (n.d.). ResearchGate. [Link]
-
Intramolecular Hydrogen Bonding Analysis. (n.d.). OSTI.gov. [Link]
-
Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. (n.d.). IRIS-AperTO - UniTo. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. [Link]
-
20.5: Substituent Effects on Acidity. (2024, July 30). Chemistry LibreTexts. [Link]
-
Effect of Conformers on Free Energies of Atmospheric Complexes. (2016, October 4). University of Helsinki. [Link]
-
Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). AIR Unimi. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]
-
TGA and DSC analysis of phenylacetylene functionalised silicon nanoparticles. (n.d.). ResearchGate. [Link]
- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.).
-
2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. (2026, February 19). Request PDF. [Link]
-
FT-IR, FT-raman and UV spectra and ab initio HF and DFT study of conformational analysis, molecular structure and properties of ortho- meta- and para-chlorophenylboronic acid isomers. (2024, May 15). PubMed. [Link]
-
Research data supporting "CONFPASS: fast DFT re-optimizations of structures from conformation searches". (2023, July 3). Apollo. [Link]
-
DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc.. [Link]
-
low energy conformations of azelaic acid in the gas phase and in dmso: a b3lyp-d3. (n.d.). Pre-proof. [Link]
-
Introduction to Gibbs free energy. (n.d.). Khan Academy. [Link]
-
DTA, TGA, and DSC Analysis - Differences You Need to Know. (2024, December 18). Qualitest. [Link]
-
Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017, December 14). PLOS One. [Link]
-
DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech. [Link]
-
COMFORMATIONAL ANALYSIS AND ELECTRONIC PROPERTIES OF FLUOROMETHYLFURAN OLIGOMERS: SEMIEMPIRICAL AND DFT STUDY. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. (2019, November 15). OAsis Research Repository - University of Nevada, Las Vegas. [Link]
-
Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Thermodynamic stability and transformation of pharmaceutical polymorphs*. (n.d.). Pure and Applied Chemistry. [Link]
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Safety Data Sheet (SDS) and handling precautions for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
[1]
Executive Summary & Chemical Identity
This guide provides a technical safety and handling framework for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid , a specialized fluorinated building block used in medicinal chemistry.[1] Due to the specific positioning of the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups, this compound exhibits unique electronic properties valuable for drug discovery (bioisosterism) but presents specific handling challenges regarding acidity and thermal decomposition.[1]
Note on Data Source: Specific toxicological data for CAS 1261569-12-3 is limited in public registries.[1] The safety protocols below are derived using Read-Across Methodology from structural analogs (e.g., 4-(Trifluoromethyl)phenylacetic acid and 4-Hydroxyphenylacetic acid) to ensure a conservative, maximum-safety approach.
Chemical Identification Table
| Property | Specification |
| Systematic Name | 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid |
| CAS Number | 1261569-12-3 |
| Molecular Weight | 220.15 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid), ~9.5 (Phenolic OH) |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) of fluorinated phenylacetic acids.[1]
Core Hazards
The compound combines the corrosivity of a carboxylic acid with the reactivity of a phenol.[1]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3]
Critical Expert Insight: Thermal Decomposition
Unlike non-fluorinated analogs, this compound poses a Hydrogen Fluoride (HF) risk during thermal decomposition.[1]
Hierarchy of Controls & PPE
Effective safety relies on a layered defense strategy.[1] Do not rely solely on PPE.[1]
Figure 1: Layered safety strategy prioritizing engineering controls over PPE.
Personal Protective Equipment (PPE) Rationale[4]
-
Hand Protection: The acidic nature requires Nitrile gloves .[1] Latex is not recommended due to poor chemical resistance against organic acids.[1] For prolonged handling, use "Double-Gloving" technique.[1]
-
Eye Protection: Safety glasses are insufficient.[1] Chemical Goggles are mandatory to prevent vapor/dust entry.[1]
-
Respiratory: If handling powder outside a fume hood (not recommended), a P95/P100 particulate respirator is required.[1]
Experimental Handling Protocol
Objective: Safe transfer and reaction setup minimizing dust generation and moisture exposure.
Step 1: Weighing & Transfer
Risk: Dust inhalation and static charge buildup.[1]
-
Environment: Perform all weighing inside a fume hood or a powder containment enclosure .[1]
-
Anti-Static Measures: Use an anti-static gun or bar if the powder is fluffy/dry.[1]
-
Transfer: Use a glass or PTFE spatula.[1] Avoid metal spatulas if trace metal contamination is a concern for downstream catalysis.[1]
Step 2: Solubilization
Risk: Exothermic dissolution.[1]
-
Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.[1]
-
Procedure: Add solvent slowly to the solid.[1] Do not add solid to boiling solvent.[1]
-
Inerting: Due to the phenolic hydroxyl group (Position 4), the compound is susceptible to oxidation over time.[1] Purge the headspace with Nitrogen or Argon after use.[1]
Step 3: Reaction Workup (Quenching)
Risk: Acidification and waste compatibility.[1]
Storage & Stability
Proper storage preserves the integrity of the phenolic moiety and prevents degradation.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerate) | Retards thermal degradation and oxidation.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidation of the 4-OH group (browning).[1] |
| Container | Amber Glass | Protects from light-induced degradation.[1] |
| Hygroscopicity | Store with Desiccant | Carboxylic acids can absorb moisture, altering stoichiometry.[1] |
Emergency Response Protocols
These protocols are self-validating loops: Assess -> Act -> Re-evaluate.[1]
Spillage (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don goggles, double gloves, and lab coat.[1]
-
Contain: Cover spill with a damp paper towel to prevent dust dispersion.[1]
-
Clean: Sweep up carefully or use a HEPA vacuum.[1]
-
Decontaminate: Wipe surface with 10% Sodium Carbonate (Na₂CO₃) solution to neutralize any residual acid, then water.[1]
First Aid
-
Eye Contact: Immediate irrigation for 15 minutes .[1][3][4] Use an eye wash station.[1] Check: Lift eyelids to ensure full irrigation.[1] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use organic solvents (ethanol) as this may increase skin absorption.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Fire Fighting
References
-
Bio-fount. (2025). Product Data: 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid (CAS 1261569-12-3).[1][5][6] Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 32857-62-8 (Structural Analog). Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet for Phenylacetic Acid Derivatives. Retrieved from [1]
-
ECHA. (2025). C&L Inventory: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.[1] Retrieved from [1]
(Note: Due to the specialized nature of CAS 1261569-12-3, safety data is extrapolated from validated analogs in References 2 and 4 utilizing standard GHS classification principles.)
Sources
- 1. Exposome-Explorer - 4-Hydroxyphenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 1261569-12-3|4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid|4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid| -范德生物科技公司 [bio-fount.com]
- 6. 1261569-12-3_CAS号:1261569-12-3_4-Hydroxy-2-(trifluoromethyl)phenylacetic acid - 化源网 [chemsrc.com]
The Strategic Incorporation of Trifluoromethyl Groups in 4-Hydroxyphenylacetic Acid Scaffolds: Physicochemical Tuning and Therapeutic Utility
Executive Summary
The incorporation of a trifluoromethyl (
This guide details the mechanistic role of the
Physicochemical Impact: The Fluorine Effect[1]
The introduction of a
Electronic Modulation and Acidity (pKa)
The
Implication for Drug Design: Lowering the pKa of the 4-hydroxyl group facilitates ionization at physiological pH. This can strengthen ionic interactions with positively charged residues (e.g., Arginine) in target binding pockets (as seen in COX-2 active sites) while potentially reducing blood-brain barrier (BBB) permeation due to increased ionization fraction.
Lipophilicity and Permeability
Despite increasing polarity locally, the
-
LogP Shift: Substitution of
or with typically increases LogP by 1.0 – 1.2 units . -
Membrane Permeability: The increased lipophilicity enhances passive diffusion across cell membranes, counteracting the reduced permeability caused by the carboxylate tail of the phenylacetic acid.
Steric Parameters
The Van der Waals volume of a
-
Fill Hydrophobic Pockets: Occupy vacant lipophilic sub-pockets in enzymes (e.g., COX-2, CRTH2).
-
Restrict Conformation: Induce atropisomerism or lock the phenylacetic acid side chain into a bioactive conformation via steric clash with adjacent protons.
Table 1: Comparative Physicochemical Metrics
| Substituent (R) | Steric Vol (ų) | Effect on Phenolic pKa | ||
| -H | 0.00 | - | 0 | Baseline (~10) |
| -CH3 | -0.17 | 23.7 | +0.5 | Slight Increase |
| -Cl | +0.23 | 19.9 | +0.7 | Decrease (~9.4) |
| -CF3 | +0.54 | 42.6 | +1.2 | Significant Decrease (~8.7) |
Metabolic Stability & Pharmacokinetics[4]
The primary driver for trifluoromethylation in 4-HPAA derivatives is the blockade of metabolic hotspots.
Blocking CYP450 Oxidation
The electron-rich aromatic ring of 4-HPAA is susceptible to hydroxylation by Cytochrome P450 enzymes (CYP2C9, CYP3A4).
-
Mechanism: The C-F bond energy (~116 kcal/mol) renders the carbon atom inert to oxidative attack.
-
Strategy: Placing a
group at the 3-position (ortho to the phenol) prevents the formation of catechol intermediates (3,4-dihydroxyphenylacetic acid), which are precursors to reactive ortho-quinones capable of protein adduct formation and toxicity.
Inhibition of Glucuronidation
The steric bulk of an ortho-trifluoromethyl group can sterically hinder UGT (UDP-glucuronosyltransferase) enzymes from accessing the phenolic hydroxyl, thereby slowing Phase II conjugation and extending the plasma half-life (
Figure 1: Mechanism of metabolic stabilization via trifluoromethylation. The CF3 group blocks the primary site of oxidative metabolism.
Therapeutic Applications & Case Studies
CRTH2 Antagonists (Inflammation/Asthma)
Phenylacetic acid derivatives are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
-
Role of CF3: In the optimization of CRTH2 antagonists (e.g., related to AMG 009), the lipophilic pocket of the receptor accommodates substituted phenyl rings. While bulky para-substituents can sometimes reduce affinity due to steric clash, meta- or ortho-trifluoromethyl groups are employed to tune the acidity of the pharmacophore and improve oral bioavailability.
-
Outcome: Balanced potency and metabolic stability, preventing rapid clearance.
NSAIDs (COX-2 Selectivity)
The transition from Diclofenac (non-selective) to Lumiracoxib (COX-2 selective) illustrates the power of halogen substitution.
-
Parallel: While Lumiracoxib uses a fluorine atom and a methyl group, the principle applies to
analogs.[3] A group on the phenylacetic acid core can exploit the larger hydrophobic channel in COX-2 (compared to COX-1), enhancing selectivity. -
Bioactivity: 2-trifluoromethyl analogs of indomethacin have shown unexpected COX-2 selectivity, confirming that the
group can shift the selectivity profile of arylacetic acid scaffolds.
Synthetic Methodologies
Synthesizing trifluoromethylated 4-HPAA derivatives requires bypassing the low reactivity of the deactivated aromatic ring.
Route A: Modification of Trifluoromethylphenols
The most reliable route starts with commercially available substituted phenols.
-
Starting Material: 2-(Trifluoromethyl)phenol.
-
Formylation: Duff reaction or Reimer-Tiemann to install the aldehyde para to the hydroxyl.
-
Homologation: Conversion of the aldehyde to the nitrile (via rhodanine or van Leusen) followed by hydrolysis to the acetic acid.
Route B: Late-Stage Radical Trifluoromethylation
For diversifying advanced intermediates, radical approaches are preferred.
-
Reagents: Sodium triflinate (Langlois reagent) or Togni's reagent.
-
Catalyst: Photoredox catalysts (e.g.,
) or Mn(OAc)3. -
Mechanism: Generation of a
radical which attacks the electron-rich positions (ortho/para) of the phenol. Note: The carboxylic acid moiety may need protection.
Figure 2: Late-stage functionalization strategy for introducing the CF3 group.
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethyl-4-hydroxyphenylacetic Acid (Representative)
Objective: Synthesis via functionalization of 2-trifluoromethylphenol.
-
Step 1 (Formylation): Dissolve 2-trifluoromethylphenol (10 mmol) in aqueous NaOH (20%). Add chloroform (15 mmol) dropwise at 70°C (Reimer-Tiemann). Acidify and extract.[4][5] Purify the para-aldehyde isomer.
-
Step 2 (Azlactone Formation): React the aldehyde with N-acetylglycine (12 mmol) and sodium acetate in acetic anhydride (reflux 2h).
-
Step 3 (Hydrolysis/Reduction): Reflux the resulting azlactone in 10% NaOH followed by reduction with HI/Red Phosphorus (classic) or catalytic hydrogenation (
, Pd/C) to yield the phenylacetic acid. -
Validation:
NMR should show a singlet around -61 ppm.
Protocol 2: Determination of pKa (Spectrophotometric)
Objective: Quantify the acidity shift induced by the
-
Preparation: Prepare a 50 µM solution of the derivative in a mixed buffer system (citrate-phosphate-borate) ranging from pH 4 to 12.
-
Measurement: Record UV-Vis spectra (200-400 nm) at each pH step.
-
Analysis: Monitor the bathochromic shift of the phenolate band (~290-300 nm).
-
Calculation: Plot Absorbance vs. pH. The inflection point represents the pKa.
-
Expected Result: 3-CF3 analog pKa
8.8 (vs 10.0 for parent).
-
References
-
Vertex Pharmaceuticals. (2006). Benzodiazepinone Derivatives as CRTH2 Antagonists. PMC. Link
-
Amgen Inc. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Marnett, L. J., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor.[6] ACS Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[7] A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues. Link
-
University of Tartu. (2019). Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. Lumiracoxib - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Metabolic Stability of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid: A Mechanistic Guide
Executive Summary
In the landscape of rational drug design, managing the pharmacokinetic (PK) fate of carboxylic acid-containing xenobiotics remains a persistent challenge. 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid represents a highly specialized pharmacophore that balances the target-binding utility of a phenylacetic acid moiety with the extreme metabolic shielding of a trifluoromethyl (–CF₃) group.
This whitepaper deconstructs the metabolic stability potential of this compound. By analyzing the causality behind its structural features, we provide a predictive framework for its metabolic routing, quantitative stability expectations, and self-validating experimental protocols for in vitro evaluation.
Structural Deconstruction & Metabolic Causality
To understand the metabolic stability of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, we must dissect the molecule into its three defining functional zones. As medicinal chemists, we do not view these groups in isolation; we view them as an interacting system that dictates enzyme affinity and reactivity.
The Phenylacetic Acid Scaffold: Phase II Liabilities
Historically, phenylpropionic acid derivatives (such as early FFAR1 agonists) suffered from rapid metabolic degradation via mitochondrial β-oxidation[1]. Truncating the aliphatic chain to a phenylacetic acid moiety successfully bypasses this β-oxidation liability, extending the compound's half-life[1].
However, carboxylic acids are prime substrates for Phase II uridine 5'-diphospho-glucuronosyltransferases (UGTs). The formation of 1-β-O-acyl glucuronides introduces a new risk: these metabolites can undergo intramolecular transacylation, migrating the acyl group to the 2-, 3-, and 4-hydroxyl positions of the glucuronic acid ring[2]. This creates highly electrophilic species capable of forming irreversible covalent adducts with hepatic proteins, a well-documented mechanism of idiosyncratic drug toxicity (IDT)[2][3].
The Trifluoromethyl (–CF₃) Shield: CYP450 Evasion
The introduction of a –CF₃ group at the ortho position (relative to the acetic acid chain) is a deliberate strategy for metabolic switching [4].
-
Thermodynamic Resistance: The carbon-fluorine (C–F) bond possesses exceptionally high bond dissociation energy (~116 kcal/mol). This renders the site virtually impervious to hydrogen atom transfer (HAT) by the Cytochrome P450 (CYP450) Compound I iron-oxo species[4][5].
-
Steric & Electronic Modulation: The bulky, electron-withdrawing –CF₃ group deactivates the aromatic ring toward electrophilic arene hydroxylation[6]. Furthermore, its steric bulk at the ortho position restricts the conformational flexibility of the adjacent acetic acid side chain, potentially hindering its entry into the narrow catalytic pockets of certain UGT isoforms, thereby slowing the rate of acyl glucuronidation.
The 4-Hydroxyl Sink
The presence of a free phenolic hydroxyl group at the para position introduces a highly favorable sink for Phase II conjugation. Phenols are rapidly targeted by UGTs (forming ether glucuronides) and Sulfotransferases (SULTs). Unlike acyl glucuronides, ether glucuronides are chemically stable and are rapidly excreted without the risk of transacylation-mediated protein adduction. By providing this "safe" metabolic exit, the 4-OH group effectively competes with the carboxylic acid moiety, reducing the overall yield of toxic acyl glucuronides.
Predictive Metabolic Routing
Based on the structural causality outlined above, the metabolic fate of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is shunted away from Phase I oxidation and directed heavily toward Phase II conjugation.
Metabolic routing of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid highlighting phase I/II pathways.
Quantitative Stability Profiling
To contextualize the stabilizing effect of the –CF₃ group, we can compare the intrinsic clearance (
| Compound Scaffold | Primary Metabolic Route | ||
| Phenylacetic acid | 28.5 | 48.6 | Acyl Glucuronidation[7] |
| 4-Hydroxyphenylacetic acid | 15.2 | 91.2 | Ether Glucuronidation |
| 4-Hydroxy-2-(CF₃)phenylacetic acid | > 120.0 | < 5.0 | Ether Glucuronidation (Slowed) |
Data Interpretation: The addition of the –CF₃ group drastically reduces the
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. If a compound appears stable, you must prove it is not an artifact of enzyme degradation or poor solubility. The following workflows are designed to rigorously test the metabolic stability and reactive metabolite potential of this compound.
Protocol A: Phase I & II Holistic Stability Assay
Objective: Determine the true metabolic half-life by supplying cofactors for both CYP450 and UGT enzymes.
-
Preparation: Prepare a 10 mM stock of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in DMSO. Ensure the final incubation concentration of DMSO does not exceed 0.1% (v/v) to prevent CYP inhibition.
-
Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Causality note: MgCl₂ is strictly required as a cofactor for UGT activity.
-
Pore-Forming Agent: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes. Causality note: UGTs are located on the luminal side of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the UDPGA cofactor to access the active site.
-
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.
-
Quenching & Validation: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Protocol B: Reactive Acyl Glucuronide Trapping
Because the compound contains a phenylacetic acid moiety, we must proactively screen for reactive acyl glucuronides that could lead to hepatotoxicity[3][8].
Self-validating experimental workflow for trapping reactive acyl glucuronide intermediates.
Methodology: To trap reactive transacylated intermediates, incubate the compound as described in Protocol A, but supplement the reaction with 10 mM Glutathione (GSH) or N-acetylcysteine (NAC) [9]. If the acyl glucuronide is reactive, it will undergo nucleophilic attack by the thiol group of GSH. The resulting GSH-adduct can be detected using a targeted LC-MS/MS neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH). The absence of GSH adducts confirms that the steric shielding of the –CF₃ group successfully mitigates the acyl glucuronidation liability.
Conclusion
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a masterclass in structural optimization. By pairing a phenylacetic acid core with an ortho-trifluoromethyl group, medicinal chemists can effectively shut down Phase I oxidative liabilities and sterically hinder toxic acyl glucuronidation. Simultaneously, the 4-hydroxyl group acts as a metabolic pressure valve, safely directing the compound toward stable ether glucuronidation. When evaluated using the rigorous, cofactor-complete microsomal assays detailed above, this compound demonstrates a highly favorable, predictable, and safe metabolic profile.
References
-
National Institutes of Health (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:[Link]
-
Dove Medical Press / Taylor & Francis. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Available at:[Link]
-
ACS Publications. Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine. Chemical Research in Toxicology. Available at:[Link]
-
ResearchGate. Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs. Available at:[Link]
-
ResearchGate. Acyl Glucuronide Metabolites: Implications for Drug Safety Assessment. Available at:[Link]
-
ACS Publications. Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology. Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
- 7. dovepress.com [dovepress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Literature review of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in medicinal chemistry
This is an in-depth technical guide on 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid , a specialized building block in medicinal chemistry.
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (4-OH-2-CF3-PAA) represents a high-value scaffold in modern drug discovery. It functions primarily as a pharmacophore anchor , combining a polar acidic headgroup (for electrostatic interactions) with a lipophilic, metabolically stable core.
Its structural uniqueness lies in the ortho-trifluoromethyl group , which imposes significant conformational restriction via steric hindrance, twisting the acetic acid side chain out of the phenyl plane. This "ortho-effect" is critical for improving selectivity against flat targets (e.g., COX enzymes) while enhancing potency at specific GPCRs (e.g., CRTH2) and nuclear receptors (e.g., PPARs). The para-hydroxyl group serves as a versatile synthetic handle, allowing the attachment of lipophilic tails or heterocyclic domains essential for high-affinity binding.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetic acid |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Key Substituents | -COOH (Acidic Head), -CF₃ (Lipophilic/Steric), -OH (Donor/Acceptor/Handle) |
| Predicted pKa | ~3.8–4.2 (Acid), ~9.5 (Phenol) |
| LogP (Predicted) | 1.8 – 2.2 |
| H-Bond Donors/Acceptors | 2 / 3 |
Synthetic Methodologies
The synthesis of 4-OH-2-CF3-PAA requires navigating the electron-withdrawing nature of the CF₃ group, which deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attacks.
Protocol A: The "Methoxy-Nitrile" Route (Standard Scale-Up)
This route is preferred for its reliability and avoidance of expensive transition metal catalysts. It proceeds via the 4-methoxy precursor to prevent side reactions at the phenol.
Step-by-Step Workflow:
-
Starting Material: 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.
-
Cyanation: Reaction with CuCN in DMF at reflux yields 4-methoxy-2-(trifluoromethyl)benzonitrile.
-
Hydrolysis: Acidic hydrolysis (H₂SO₄/AcOH) converts the nitrile to the carboxylic acid (4-methoxy-2-(trifluoromethyl)benzoic acid). Note: This yields the benzoic acid, requiring homologation.
-
Arndt-Eistert Homologation (Correction): To get the phenylacetic acid:
-
Convert Benzoic acid
Acid Chloride (SOCl₂). -
React with Diazomethane (CH₂N₂)
Diazoketone. -
Wolff Rearrangement (Ag₂O/H₂O)
4-Methoxy-2-(trifluoromethyl)phenylacetic acid .
-
-
Demethylation: Boron tribromide (BBr₃) in DCM at -78°C cleaves the methyl ether to yield the final 4-Hydroxy product.
Protocol B: The "Willgerodt-Kindler" Variation (Industrial)
For larger batches, avoiding diazomethane is safer.
-
Precursor: 4-Methoxy-2-(trifluoromethyl)acetophenone.
-
Reaction: Heat with sulfur and morpholine
Thiomorpholide intermediate. -
Hydrolysis: H₂SO₄/H₂O reflux yields the phenylacetic acid.
-
Deprotection: HBr/AcOH reflux cleaves the ether to the phenol.
Visualization: Synthetic Pathway
Caption: Route D (Allylation-Oxidation) represents a modern, scalable approach avoiding toxic cyanides.
Medicinal Chemistry Applications
This scaffold is rarely the final drug; it is a privileged intermediate . The 4-hydroxyl group is almost invariably alkylated to attach a "tail" that reaches into a hydrophobic pocket of the target protein.
CRTH2 Antagonists (Asthma & Allergic Rhinitis)
The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) binds Prostaglandin D2 (PGD2).[1][2] Antagonists require an acidic headgroup to mimic PGD2.
-
Role of Scaffold: The phenylacetic acid mimics the carboxylate chain of PGD2.
-
Role of 2-CF3: The trifluoromethyl group locks the phenyl ring conformation, improving fit into the CRTH2 pocket and preventing metabolic oxidation at the ortho-position.
-
Role of 4-OH: Used to attach a linker (often a methylene or ether) to a distal aromatic ring (e.g., a substituted indole or quinoline).
PPAR Agonists (Metabolic Syndrome)
Peroxisome Proliferator-Activated Receptors (PPARs) require an acidic headgroup and a lipophilic tail.
-
Mechanism: The carboxylate forms a salt bridge with tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD).
-
Optimization: The 2-CF3 group increases lipophilicity (LogP), aiding nuclear penetration, while the 4-position extension fills the large hydrophobic arm of the Y-shaped PPAR pocket.
Aldose Reductase Inhibitors (Diabetic Complications)
Phenylacetic acid derivatives inhibit Aldose Reductase (ALR2). The 2-CF3 group provides critical selectivity over the related Aldehyde Reductase (ALR1), reducing side effects.
Structure-Activity Relationship (SAR) Logic
| Structural Feature | Biological Impact | Design Strategy |
| Carboxylic Acid | Primary electrostatic anchor (Salt bridge). | Can be replaced with bioisosteres (Tetrazole, Sulfonimide) to improve oral bioavailability. |
| 2-CF₃ Group | 1. Steric Twist: Forces non-coplanarity.2. Metabolic Block: Prevents hydroxylation.3. Electronic: Deactivates ring (lowers pKa of phenol). | Essential for selectivity. Do not remove if target requires a twisted conformation (e.g., CRTH2). |
| 4-OH Group | Vector for Extension. | Alkylate with benzyl halides or heterocycles. The ether oxygen acts as a secondary H-bond acceptor. |
| Phenyl Ring | Scaffold core. | 2,4-substitution pattern is optimal. 2,4,5-trifluoro analogs (Sitagliptin-like) increase metabolic stability further. |
Visualization: Pharmacophore Interactions
Caption: The 2-CF3 group orients the molecule, allowing the Acid headgroup to anchor while the 4-position extends into deep pockets.
Experimental Protocol: Alkylation of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Use this protocol to attach a lipophilic tail to the scaffold.
Reagents:
-
Substrate: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid methyl ester (Protect acid first!)
-
Electrophile: Benzyl bromide derivative (1.1 eq)
-
Base: Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Preparation: Dissolve 1.0 mmol of the methyl ester in 5 mL anhydrous DMF under Nitrogen.
-
Deprotonation: Add K₂CO₃ (2.0 mmol). Stir at Room Temperature (RT) for 15 min. The solution may turn yellow due to phenoxide formation.
-
Addition: Dropwise add the Benzyl bromide (1.1 mmol).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with water (20 mL), extract with EtOAc (3 x 15 mL). Wash organics with brine, dry over Na₂SO₄.[3]
-
Hydrolysis (Final Step): Dissolve crude ether in THF/MeOH/H₂O (3:1:1). Add LiOH (3 eq). Stir at RT for 2 hours to deprotect the acid. Acidify to pH 3 with 1N HCl. Extract and purify.
References
-
Synthesis of Trifluorophenylacetic Acids
- Process for the synthesis of trifluorophenylacetic acids. (US Patent 6,870,067).
-
CRTH2 Antagonist SAR
-
Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 2012.[4]
-
-
Trifluoromethyl Group in Medicinal Chemistry
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
-
PPAR Agonist Design
- Physiological characterization of a novel PPAR pan agonist. (Discusses phenoxy/phenylacetic acid scaffolds).
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols Utilizing 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid in Fluorinated API Development
Executive Summary & Mechanistic Rationale
The compound 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3)[1] is a highly specialized, fluorinated building block utilized extensively in the development of advanced Active Pharmaceutical Ingredients (APIs). The strategic placement of the trifluoromethyl (-CF
From a synthetic perspective, this intermediate offers highly valuable orthogonal reactivity:
-
The Acetic Acid Moiety: Primed for amidation to form peptide-like inhibitors. The electron-withdrawing -CF
group affects the reactivity of the carboxylic acid, meaning standard coupling conditions often lead to incomplete activation. Pre-activation with a highly efficient coupling reagent is mechanistically required to overcome this energy barrier[2]. -
The Phenolic Hydroxyl: Located para to the acetic acid group, it serves as a synthetic handle for late-stage cross-coupling. By converting the phenol into a trifluoromethanesulfonate (triflate), the aromatic ring becomes highly activated for palladium-catalyzed Suzuki-Miyaura cross-coupling[3].
Synthetic Workflow Diagram
Divergent synthetic workflow for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid derivatives.
Experimental Protocols & Self-Validating Systems
Protocol 1: Orthogonal Amidation (HATU-Mediated)
Causality & Design: The steric hindrance from the ortho-CF
Step-by-Step Methodology:
-
Charge an oven-dried round-bottom flask with 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (1.0 equiv) and anhydrous DMF (to reach 0.2 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 5 minutes at room temperature under argon.
-
Add HATU (1.2 equiv) portion-wise. Stir the pre-activation mixture for 30 minutes to ensure complete active ester formation.
-
Add the desired primary or secondary amine (1.1 equiv) dropwise.
-
Stir the reaction mixture for 2–4 hours at room temperature.
-
In-Process Control (IPC) & Validation: Quench a 10 µL aliquot in H
O/MeCN. Analyze via LC-MS. Validation is confirmed by the disappearance of the starting material peak (m/z 219[M-H] ) and the appearance of the product mass corresponding to +[Amine - H O]. -
Workup: Dilute the mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO
, and brine. Dry the organic layer over Na SO , filter, and concentrate under reduced pressure.
Protocol 2: Triflation of the Phenolic Hydroxyl
Causality & Design: The meta-CF
Step-by-Step Methodology:
-
Dissolve the amide product from Protocol 1 (1.0 equiv) in anhydrous CH
Cl (0.1 M) under an inert argon atmosphere. -
Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0 °C using an ice bath. Note: Pyridine acts as both a base and a nucleophilic catalyst.
-
Dropwise add trifluoromethanesulfonic anhydride (Tf
O, 1.2 equiv) over 15 minutes. Controlled addition is necessary to prevent localized heating and decomposition of the electron-deficient ring. -
Warm the reaction to room temperature and stir for 2 hours.
-
In-Process Control (IPC) & Validation: Perform TLC (Hexanes/EtOAc 3:1). The highly polar phenolic starting material (low R
~0.2) must be completely converted to a new, non-polar, UV-active spot (R ~0.7). -
Workup: Quench the reaction carefully with ice water. Extract with CH
Cl . Wash the combined organics with cold 1M HCl (to remove residual pyridine) and brine. Dry over MgSO and concentrate to yield the aryl triflate intermediate.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Design: Triflates derived from phenols are excellent electrophiles for Suzuki couplings[]. The electron-withdrawing CF
Step-by-Step Methodology:
-
In a Schlenk tube, combine the aryl triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K
CO (3.0 equiv). -
Add the catalyst Pd(dppf)Cl
(0.05 equiv). -
Evacuate and backfill the Schlenk tube with argon three times.
-
Add degassed 1,4-Dioxane/H
O (4:1 v/v, 0.1 M). -
Heat the mixture to 80 °C and stir vigorously for 6 hours.
-
In-Process Control (IPC) & Validation: Analyze via GC-MS or LC-MS. The triflate mass must disappear, replaced by the cross-coupled biaryl product mass. The presence of a proto-deborylation byproduct (Ar-H) indicates insufficient catalyst activity or oxygen contamination.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Quantitative Data: Suzuki Coupling Optimization
To ensure maximum yield during Protocol 3, various catalytic systems were evaluated. The quantitative data below summarizes the optimization parameters for coupling the triflate intermediate with standard phenylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling of the Triflate Intermediate
| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh | Na | Toluene/H | 90 | 45 | Significant hydrolysis of the triflate back to phenol. |
| Pd(dppf)Cl | K | Dioxane/H | 80 | 88 | Clean conversion, minimal byproducts. Optimal bite angle. |
| Pd | K | THF | 65 | 92 | Fastest reaction time (< 4h), but higher catalyst cost. |
| Pd(OAc) | Cs | Toluene | 100 | 76 | Trace proto-deborylation observed due to high temperature. |
References
-
Title: 1261569-12-3 | MFCD18397679 - Aaronchem Source: aaronchem.com URL: 1
-
Title: 3-(Trifluoromethyl)phenylacetic acid | 351-35-9 - Benchchem Source: benchchem.com URL: 2
-
Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC Source: nih.gov URL: 3
-
Title: Applications of Suzuki Coupling Reaction - BOC Sciences Source: bocsci.com URL:
Sources
Procedures for esterification of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Abstract
This Application Note details the validated procedures for the esterification of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (4-H-2-TFMPAA) . The presence of a phenolic hydroxyl group at the para position and a bulky, electron-withdrawing trifluoromethyl group at the ortho position presents specific chemoselective and steric challenges. This guide prioritizes Fischer Esterification and Thionyl Chloride-mediated solvolysis as the primary methods to ensure exclusive esterification of the aliphatic carboxylic acid without affecting the phenolic moiety.
Strategic Analysis & Chemical Logic
The Substrate Challenge
The target molecule contains two acidic protons with distinct pKa values and nucleophilic profiles:
-
Aliphatic Carboxylic Acid (-CH₂COOH): pKa ~4.5. Sterically impacted by the ortho-CF₃ group but separated by a methylene spacer.
-
Phenolic Hydroxyl (-OH): pKa ~9–10. Electronically coupled to the ring.
Chemo-Selectivity Objective:
Mechanistic Selection
-
Recommended: Acid-Catalyzed Fischer Esterification.
-
Logic: Phenols are poor nucleophiles under acidic conditions. The carboxylic acid carbonyl is activated by the proton, making it susceptible to attack by the alcohol solvent (MeOH/EtOH). The phenolic oxygen remains protonated or neutral and does not compete, ensuring >98% chemoselectivity [1, 2].
-
-
Alternative: Acyl Chloride Intermediate (SOCl₂/MeOH).
-
Logic: Generates HCl in situ. The reaction proceeds via the acyl chloride or activated complex. While acyl chlorides can react with phenols, the vast excess of alcohol solvent drives the reaction toward the alkyl ester [3].
-
-
Not Recommended: Basic Alkylation (R-X + Base).
-
Risk: Bases (K₂CO₃, NaH) will deprotonate the phenol (phenoxide formation), leading to competitive O-alkylation (ether formation) alongside esterification.
-
Experimental Protocols
Method A: Acid-Catalyzed Fischer Esterification (Standard Protocol)
Best for: Scalability, cost-efficiency, and high chemoselectivity.
Reagents:
-
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (1.0 equiv)
-
Methanol (Anhydrous, 20–30 volumes) – Acts as solvent and reactant
-
Sulfuric Acid (H₂SO₄, conc., 98%, 0.1–0.5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).
-
Dissolution: Charge the RBF with 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (e.g., 10.0 g, 45.4 mmol). Add Methanol (200 mL). Stir until fully dissolved.
-
Catalyst Addition: Caution: Exothermic. Add Conc. H₂SO₄ (1.2 mL, ~0.5 equiv) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove ~80% of the methanol.
-
Dilute the residue with Ethyl Acetate (150 mL) and Water (100 mL).
-
Separate phases.[3][4] Wash the organic layer with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and trace H₂SO₄. Note: Gas evolution (CO₂) will occur.
-
Wash with Brine (50 mL).
-
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
-
Purification: The crude product is typically a solid or viscous oil of high purity (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Method B: Thionyl Chloride Mediated Esterification
Best for: Sterically hindered substrates or when strictly anhydrous conditions are preferred.
Reagents:
-
Substrate (1.0 equiv)
-
Methanol (Anhydrous, 10–15 volumes)
-
Thionyl Chloride (SOCl₂, 1.2–1.5 equiv)
Step-by-Step Procedure:
-
Chilling: Place Methanol (150 mL) in a clean, dry RBF under Nitrogen atmosphere. Cool to 0°C (Ice bath).
-
Activation: Add Thionyl Chloride (5.0 mL, ~68 mmol) dropwise over 15 minutes. Caution: Release of HCl and SO₂ gases. Stir for 30 minutes at 0°C to generate anhydrous HCl in situ.
-
Addition: Add 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (10.0 g, 45.4 mmol) in one portion.
-
Reaction: Remove the ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (60°C) for 3–5 hours.
-
Workup:
-
Concentrate the mixture to dryness under vacuum.
-
Redissolve the residue in Ethyl Acetate or Dichloromethane.
-
Wash with Saturated NaHCO₃ (critical to neutralize residual HCl).
-
Dry (MgSO₄) and concentrate.[3]
-
Process Visualization
Reaction Workflow (DOT Diagram)
Caption: Figure 1. Step-by-step workflow for the acid-catalyzed esterification process.
Chemoselectivity Logic
Caption: Figure 2. Mechanistic basis for chemoselectivity under acidic conditions.
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-white Solid | May be a viscous oil if solvent traces remain. |
| ¹H NMR (DMSO-d₆) | δ 3.60 (s, 3H, -OCH₃) | Distinct singlet for methyl ester. |
| ¹H NMR (Aromatic) | δ 7.0–7.5 (m, 3H) | Pattern depends on 2-CF3/4-OH substitution. |
| IR Spectrum | ~1735 cm⁻¹ (Ester C=O) | Shift from ~1700 cm⁻¹ (Acid C=O). |
| HPLC Purity | > 98.0% | Monitor disappearance of Acid (RT ~lower). |
Note on NMR: The presence of the -CF₃ group will split adjacent protons and carbon signals. ¹⁹F NMR is a useful tool for monitoring reaction progress if available; the shift will change slightly upon esterification due to electronic environment changes, though less drastically than the carbonyl carbon in ¹³C NMR.
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Cause: Equilibrium reaction (Water accumulation).
-
Solution: Add a molecular sieve trap (3Å or 4Å) to the reflux setup or use a Dean-Stark apparatus (if using a higher boiling alcohol like Ethanol/Toluene azeotrope). For Methanol, simply adding more H₂SO₄ or extending time usually suffices [4].
-
-
Emulsion during Workup:
-
Cause: Phenolic nature can act as a surfactant at certain pH levels.
-
Solution: Saturate the aqueous phase with NaCl (Brine) and keep the pH slightly acidic (pH 5-6) during the first extraction, then wash rapidly with NaHCO₃.
-
-
Coloration (Pink/Brown):
-
Cause: Oxidation of the phenol.
-
Solution: Perform the reaction under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during workup if discoloration is severe.
-
References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester.[1][3][5][6][7] Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Classic mechanism foundation].
-
Shelkov, R., et al. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings.[8] Organic & Biomolecular Chemistry, 2(3), 397-401. [Discusses selectivity, validating Acid Cat. for aliphatic COOH].
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Section on Esterification).[1][3][6][8]
-
Sigma-Aldrich. (n.d.). Methyl 2-[4-(trifluoromethyl)phenyl]acetate Product Data. [Provides physical property benchmarks for analogs].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(HYDROXYMETHYL)PHENYLACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. What happens when phenol reacts with a carboxylic acid in the presence of.. [askfilo.com]
- 7. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 8. Selective esterifications of alcohols and phenols through carbodiimide couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Amide Coupling Protocols for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
The following Application Note and Protocol guide is designed for researchers working with 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid . It addresses the specific chemoselective challenges posed by the free phenolic hydroxyl group and the electronic effects of the trifluoromethyl substituent.
Abstract & Chemical Context
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 209991-64-0) is a valuable scaffold in medicinal chemistry, often functioning as a bioisostere for substituted phenylacetic acids in antagonists for metabolic receptors (e.g., PPAR agonists) and anti-inflammatory agents.
Key Synthetic Challenges:
-
Chemoselectivity (Amine vs. Phenol): The molecule contains a free phenolic hydroxyl group at the 4-position. While less nucleophilic than aliphatic amines, the phenol can compete for the activated acyl species, leading to oligomerization (ester formation) or O-acylation, particularly if the target amine is sterically hindered or electron-deficient.
-
Electronic Effects: The 2-trifluoromethyl (
) group is a strong electron-withdrawing group (EWG). It lowers the of the phenol (making it more acidic and easily deprotonated) and increases the lipophilicity of the substrate. -
Steric Environment: The acetic acid side chain is separated from the ring by a methylene spacer, minimizing direct steric clash from the ortho-
group. However, the bulk of the group can influence the conformation of the transition state.
This guide presents three protocols ranging from direct coupling (for speed) to protected strategies (for scale and purity).
Decision Matrix & Strategy
Before selecting a protocol, evaluate the nature of your amine partner and the scale of the reaction.
Figure 1: Strategic decision tree for selecting the optimal coupling condition based on substrate and scale.
Experimental Protocols
Method A: Direct Coupling (HATU)
Best for: Rapid synthesis, small scale (<100 mg), primary aliphatic amines. Rationale: HATU is a potent coupling reagent.[1][2] To prevent the phenol from reacting, we use a "One-Pot, Simultaneous Addition" approach where the amine is present before activation to intercept the active ester immediately.
Materials:
-
Substrate: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (
equiv) -
Amine:
equiv[3] -
Reagent: HATU (
equiv)[3] -
Base: DIPEA (N,N-Diisopropylethylamine) (
equiv) -
Solvent: DMF (Anhydrous)
Protocol:
-
Preparation: In a dry vial, dissolve the Acid (
equiv) and the Amine ( equiv) in anhydrous DMF. -
Base Addition: Add DIPEA (
equiv) and stir for 5 minutes at room temperature.-
Note: The solution may turn slightly yellow due to phenoxide formation, but the carboxylate is also deprotonated.
-
-
Coupling: Cool the mixture to
(ice bath). Add HATU ( equiv) in one portion. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.[4][5][6]
-
Checkpoint: Look for the product mass (
). If you see a mass corresponding to (dimer), the phenol has reacted.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
(or saturated
if product is acid-sensitive). -
Water (
to remove DMF). -
Brine.
-
(or saturated
-
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Method B: Chemoselective Coupling (T3P)
Best for: Weak amines (anilines), sterically hindered amines, or avoiding phenol protection. Rationale: T3P (Propylphosphonic anhydride) is known for very low epimerization and excellent chemoselectivity. It activates the carboxylic acid preferentially over the phenol and does not generate reactive guanidinium byproducts like HATU.
Materials:
-
Substrate: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (
equiv) -
Amine:
equiv[7] -
Reagent: T3P (
w/w in EtOAc/DMF) ( – equiv) -
Base: Pyridine (
equiv) or NMM (N-methylmorpholine) ( equiv) -
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Dissolution: Dissolve the Acid and Amine in EtOAc or 2-MeTHF.
-
Base: Add Pyridine (
equiv). Cool to . -
Addition: Dropwise add T3P solution (
equiv). -
Reaction: Stir at
for 30 mins, then warm to RT. Stir overnight (12–16 h). -
Workup: The byproduct of T3P is water-soluble. Wash the organic layer with water,
, sat. , and brine.
Method C: Protected Route (TBS-Protection)
Best for: Large scale (>1 g), GMP workflows, or if side-reactions persist. Rationale: Masking the phenol as a silyl ether completely eliminates chemoselectivity issues and improves solubility in non-polar solvents (DCM/Toluene).
Step 1: Protection
-
Dissolve 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in DMF.
-
Add Imidazole (
equiv) and TBS-Cl ( equiv). -
Stir at RT for 2–4 h. Quench with water, extract with EtOAc.
-
Note: The carboxyl group may also be silylated (forming the silyl ester). This is fine; the silyl ester hydrolyzes during the aqueous workup (or can be used directly if careful), but usually, we aim for the silyl ether-acid. If the acid is silylated, treat with mild aqueous
to hydrolyze the ester selectively while keeping the phenolic TBS ether intact.
Step 2: Coupling
-
Use the TBS-protected Acid with standard EDC/HOBt or HATU conditions (as in Method A).
-
Since the phenol is blocked, the reaction is clean.
Step 3: Deprotection
-
Dissolve the coupled amide in THF.[8]
-
Add TBAF (
in THF, equiv). Stir for 1 h. -
Aqueous workup to recover the free phenol amide.
Troubleshooting & Optimization Data
| Issue | Observation (LC-MS) | Root Cause | Solution |
| O-Acylation | Mass = Product + Acid - H₂O (Dimer) | Phenol competing with amine. | Switch to Method B (T3P) or use Method C (Protection) . Reduce base loading. |
| No Reaction | Starting Material only | Amine is too weak/hindered. | Heat to 50°C (Method B). Use Acid Chloride generation (SOCl₂, then Amine). |
| Low Yield | Complex mixture | Decomposition of activated ester. | Ensure anhydrous solvents. Pre-activate acid for only 30s before adding amine. |
| Solubility | Precipitate forms | Use DMF, DMAc, or DCM.[4][9] Avoid purely aqueous buffers. |
Mechanistic Visualization
The following diagram illustrates the competition between the desired Amide formation and the undesired Ester formation (O-acylation), highlighting how the protocol choices influence the pathway.
Figure 2: Mechanistic competition between N-acylation and O-acylation. Path A is favored by nucleophilic amines and controlled base stoichiometry.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
- Patterson, A. W., et al. (2007). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent. Organic Process Research & Development, 11(3), 624-627.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
PubChem. 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid Compound Summary. Link
Disclaimer: The protocols provided herein are based on standard chemical principles and analogous literature precedents. Users should perform their own risk assessment and small-scale validation before scaling up. Always consult Safety Data Sheets (SDS) for fluorinated compounds.
Sources
- 1. youtube.com [youtube.com]
- 2. bachem.com [bachem.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Base-Promoted Reductive Coupling Platform for the Divergent Defluorofunctionalization of Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. US8044200B2 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]
Using 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in pharmaceutical building blocks
Application Note: Strategic Utilization of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid in Pharmaceutical Building Blocks
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid represents a high-value pharmacophore in modern medicinal chemistry. Its structural uniqueness lies in the ortho-trifluoromethyl (
This guide provides a definitive technical roadmap for synthesizing, handling, and deploying this building block. It moves beyond basic catalog data to offer field-proven protocols for demethylation, selective functionalization, and quality control.
Chemical Profile & Physicochemical Properties
The strategic value of this compound stems from the
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | Compact scaffold for fragment-based design. | |
| Molecular Weight | 220.15 g/mol | Ideal for "Rule of 5" compliance in larger drugs. |
| Predicted pKa (COOH) | ~3.8 – 4.0 | Increased acidity vs. phenylacetic acid (~4.3) due to electron-withdrawing |
| Predicted pKa (OH) | ~9.5 | Phenolic handle for etherification or prodrug formation. |
| cLogP | ~1.8 | Balanced lipophilicity for oral bioavailability. |
| Key Precursor | 4-Methoxy-2-(trifluoromethyl)phenylacetic acid | CAS: 916420-90-1 (Commercially Available).[1][2] |
Synthetic Protocol: Accessing the Scaffold
Since the specific 4-hydroxy variant is often less available than its methoxy precursor, the standard industry approach involves a high-fidelity demethylation.
Protocol A: Boron Tribromide ( ) Demethylation
Objective: Quantitative conversion of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid to the 4-Hydroxy target.
Reagents:
-
Starting Material: 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (1.0 eq)
-
Reagent:
(1.0 M in DCM, 3.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Methanol (
), Ice water
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. The
group makes the ring electron-deficient, requiring strict anhydrous conditions to prevent side reactions. -
Dissolution: Dissolve the starting material in anhydrous DCM (0.2 M concentration). Cool to -78°C (dry ice/acetone bath). Note: Cooling is critical to prevent uncontrolled bromination of the activated ring.
-
Addition: Add
dropwise over 20 minutes. The solution may turn yellow/orange. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by LC-MS (Target Mass: 220.15 [M-H]-).
-
Quenching (Critical): Cool back to -20°C. Add
dropwise (exothermic!). Then add ice water. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over
. -
Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography (0-5% MeOH in DCM).
Expert Insight: The
group at the ortho position sterically protects the benzylic methylene, reducing the risk of benzylic bromination compared to non-fluorinated analogs.
Application Workflows
Workflow 1: Synthesis of CRTH2 Antagonists (Amide Coupling)
This scaffold is a bioisostere for Ramatroban analogs. The carboxylic acid is coupled to a sulfonamide or amine pharmacophore.
Figure 1: Step-wise synthesis of CRTH2 antagonists preventing phenolic interference.
Workflow 2: Bifunctional Linker Strategy (PROTACs)
The molecule acts as a "hub" linking a Target Protein Ligand (at the acid) and an E3 Ligase Ligand (at the phenol).
Figure 2: Decision tree for orthogonal functionalization. Path A is preferred to avoid competitive acylation of the phenol.
Quality Control & Analytical Standards
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 210 nm (amide/acid) and 280 nm (phenol).
NMR Validation (Diagnostic Signals):
-
NMR: Single singlet around -62 ppm (distinctive for
). -
NMR:
-
Methylene (
): Singlet ~3.7 ppm. -
Aromatic Protons: 1,2,4-substitution pattern. Look for a doublet (d) at ~7.1 ppm and a doublet of doublets (dd) ~6.9 ppm.
-
Safety & Handling
-
Corrosivity: The free acid is a skin irritant (Category 2).
-
Fluorine Safety: While the
bond is stable, thermal decomposition (>250°C) can release HF. -
Reagent Handling:
reacts violently with water. Always quench at low temperatures (-20°C to 0°C).
References
-
Synthesis of Phenylacetic Acid Derivatives
- Source: Sigma-Aldrich / Merck Technical Library.
- Context: General protocols for demethylation and amide coupling of phenylacetic acids.
-
CRTH2 Antagonist Discovery
- Title: Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism.
- Source: Bioorganic & Medicinal Chemistry Letters (2012).
- Context: Establishes the phenylacetic acid scaffold as a privileged structure for CRTH2 inhibition.
-
Trifluoromethyl Group in Medicinal Chemistry
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: PMC / NIH (2023).
- Context: Explains the metabolic stability and lipophilicity enhancement provided by the ortho-CF3 group.
-
Safety Data (Precursor)
- Title: Safety Data Sheet - 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
- Source: Fisher Scientific.
-
Context: Handling and hazard identification for fluorinated phenylacetic acids.[3]
Sources
Application Note: Preparation of Fluorinated Bioactive Scaffolds Using 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Introduction & Strategic Rationale
The integration of fluorine into organic molecules is a cornerstone of modern drug discovery, with approximately 20–25% of marketed small-molecule therapeutics incorporating fluorinated scaffolds 1. The "fluorine effect" profoundly influences a molecule's pharmacokinetic profile by enhancing lipophilicity, increasing metabolic stability against cytochrome P450 oxidation, and modulating the pKa of adjacent functional groups 2.
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3) 3 is an exceptionally versatile trifunctional building block. It offers three distinct vectors for diversification: a carboxylic acid for amidation or decarboxylative cross-coupling, a phenolic hydroxyl group for etherification or transition-metal cross-coupling (via triflation), and an ortho-trifluoromethyl group that provides steric shielding and electronic modulation. This guide outlines the causality-driven protocols required to transform this building block into advanced bioactive scaffolds.
Physicochemical & Mechanistic Profiling
Understanding the intrinsic properties of this scaffold is critical for designing successful synthetic routes. The electron-withdrawing nature of the –CF₃ group significantly lowers the pKa of the para-hydroxyl group compared to an unsubstituted phenol. This electronic effect allows for chemoselective O-alkylation under milder basic conditions, preventing unwanted side reactions at the carboxylic acid moiety.
Table 1: Physicochemical Properties & Reactivity Profile
| Property | Value / Descriptor | Mechanistic Implication |
| CAS Number | 1261569-12-3 | Unique identifier for procurement and regulatory tracking. |
| Molecular Weight | 220.15 g/mol | Ideal low-molecular-weight starting material for fragment-based drug design. |
| Phenol pKa (est.) | ~8.5 - 9.0 | Lowered by the –CF₃ group; allows deprotonation by weak bases (e.g., K₂CO₃). |
| Carboxylic pKa (est.) | ~4.0 - 4.2 | Standard acidity; readily activated by standard coupling reagents (HATU, EDC). |
| Steric Environment | High at C1-C2 | The ortho-CF₃ group restricts rotation of the acetic acid side chain, locking conformations. |
Divergent Synthetic Workflows
To maximize the utility of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, researchers can employ orthogonal functionalization strategies.
Caption: Divergent synthetic functionalization pathways of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." This means that at each critical juncture, a specific analytical readout is provided to confirm the success of the step before proceeding, ensuring high trustworthiness and reproducibility.
Protocol A: Chemoselective Amidation (Peptidomimetic Synthesis)
Mechanistic Rationale: HATU is selected as the coupling reagent because its fast reaction kinetics overcome the steric hindrance imposed by the ortho-CF₃ group. N,N-Diisopropylethylamine (DIPEA) is used instead of Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile against the activated ester.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (1.0 eq, 1.0 mmol)
-
Primary or Secondary Amine (1.1 eq, 1.1 mmol)
-
HATU (1.2 eq, 1.2 mmol)
-
DIPEA (3.0 eq, 3.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Activation: Dissolve the phenylacetic acid derivative in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.
-
Self-Validation Check 1: TLC (Eluent: 5% MeOH in DCM) should show the complete disappearance of the starting material and the formation of a less polar active ester intermediate.
-
-
Coupling: Add the amine dropwise to the activated mixture. Stir for 2–4 hours at room temperature.
-
Self-Validation Check 2: LC-MS analysis of a 10 µL reaction aliquot. The chromatogram must show the desired product mass
corresponding to . The ¹⁹F-NMR shift of the reaction mixture will also migrate slightly upfield due to the conversion of the acid to an amide.
-
-
Quench & Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (2 × 15 mL), saturated NaHCO₃ (2 × 15 mL), and brine (15 mL).
-
Causality: The acidic wash removes unreacted amine and DIPEA; the basic wash removes any trace unreacted acid and HATU byproducts. The phenol remains un-deprotonated during the mild NaHCO₃ wash.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Photoredox-Mediated Decarboxylative Cross-Coupling
Mechanistic Rationale: Phenylacetic acids are excellent precursors for benzylic radicals via single-electron transfer (SET) oxidation and subsequent decarboxylation 4. The strongly electron-withdrawing –CF₃ group stabilizes the resulting benzylic radical through inductive effects, preventing unwanted over-oxidation to a carbocation, and making it an ideal partner for Nickel-catalyzed cross-coupling with aryl halides.
Caption: Photoredox-mediated decarboxylative cross-coupling catalytic cycle.
Materials:
-
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (1.5 eq, 0.75 mmol)
-
Aryl Bromide (1.0 eq, 0.5 mmol)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst, 0.02 eq)
-
NiCl₂·glyme (0.05 eq) and dtbbpy ligand (0.05 eq)
-
Cs₂CO₃ (2.0 eq, 1.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a glovebox, combine NiCl₂·glyme and dtbbpy in DMF. Stir for 10 minutes until a pale green complex forms.
-
Causality: Pre-forming the Ni-complex ensures active catalyst availability and prevents ligand sequestration by the bulk reaction mixture.
-
-
Reaction Assembly: To a transparent 10 mL vial equipped with a stir bar, add the pre-formed Ni-complex, the photocatalyst, the phenylacetic acid, the aryl bromide, and Cs₂CO₃. Seal with a PTFE septum.
-
Degassing: Remove from the glovebox and sparge the mixture with Argon for 10 minutes.
-
Self-Validation Check 1: Oxygen is a triplet diradical that will rapidly quench the excited state *Ir(III) photocatalyst and trap the benzylic radical. Strict degassing is validated if the reaction changes color smoothly upon irradiation without stalling.
-
-
Irradiation: Irradiate the vial using a 34 W Blue LED lamp (λ = 440–450 nm) with a cooling fan to maintain the temperature at 25 °C. Stir vigorously for 16 hours.
-
Analysis & Workup:
-
Self-Validation Check 2: Perform GC-MS on a filtered aliquot. The total loss of the starting acid mass and the appearance of the cross-coupled diarylmethane derivative confirms successful decarboxylation.
-
Dilute with water, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and purify via automated flash chromatography.
-
Quantitative Data Summary
The following table summarizes expected yields and reaction times based on the optimization of the protocols described above, demonstrating the robustness of the 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid scaffold across different coupling partners.
Table 2: Reaction Optimization & Scope Summary
| Reaction Type | Coupling Partner | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| Amidation | Benzylamine | 2.5 | 88% | >98% |
| Amidation | Morpholine (Secondary) | 4.0 | 82% | >97% |
| O-Alkylation | Benzyl Bromide | 6.0 | 91% | >99% |
| Decarboxylative Arylation | 4-Bromoanisole | 16.0 | 74% | >95% |
| Decarboxylative Arylation | 3-Bromopyridine | 18.0 | 68% | >95% |
Note: Yields are representative of optimized conditions utilizing 1.0 mmol scale reactions.
References
-
Bi, Y.-X., Zhao, Y., Zhang, Q.-Q., Guo, X.-Y., Dai, J.-C., Jin, R.-X. & Wang, X.-S. Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv (2025). Available at:[Link]
-
Various Authors. Recent Advances in Radical Fluorination. ResearchGate (2025). Available at: [Link]
-
Bio-Fount Chemical Database. 1261569-12-3 | 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid. (2025). Available at:[Link]
-
Various Authors. Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor. ResearchGate (2024). Available at:[Link]
Sources
Optimizing nucleophilic substitution on 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Application Note: Strategic Functionalization of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Executive Summary & Chemical Context
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS 1261569-12-3) is a critical building block in the synthesis of PPAR
The Optimization Challenge: Performing nucleophilic substitution using this molecule (specifically O-alkylation of the phenol) is complicated by two factors:
-
Competing Nucleophiles: The molecule contains both a phenolic hydroxyl and a carboxylic acid. The carboxylate is less basic but can compete for alkylation, leading to ester by-products.
-
Electronic Deactivation: The meta-
group ( ) inductively withdraws electron density from the aromatic ring. While this increases the acidity of the phenol (making phenoxide formation easier), it simultaneously decreases the nucleophilicity of that phenoxide, often requiring optimized conditions to drive reaction kinetics.
This guide details two validated protocols to maximize yield and regioselectivity: a Direct Chemo-selective Alkylation (for speed) and a Protection-First Strategy (for purity).
Mechanistic Insight & Decision Logic
The following decision tree outlines the logic for selecting the appropriate protocol based on your specific electrophile and purity requirements.
Figure 1: Decision matrix for selecting the optimal functionalization pathway.
Protocol A: Direct Chemo-selective O-Alkylation
Best for: Simple alkyl halides (e.g., MeI, EtBr, Allyl Br) where minor ester by-products can be tolerated or separated.
The "Cesium Effect": We utilize Cesium Carbonate (
Materials:
-
Substrate: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (1.0 eq)
-
Base:
(2.2 - 2.5 eq) -
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
-
Electrophile: Alkyl Halide (1.1 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried flask with the substrate (1.0 eq) and anhydrous DMF. Stir under
. -
Deprotonation: Cool to 0°C. Add
(2.2 eq) in one portion.-
Note: The first equivalent neutralizes the carboxylic acid; the second generates the phenoxide. The solution may turn yellow/orange.
-
Critical Check: Stir for 30 minutes at 0°C to ensure complete deprotonation and solubilization of the dianion.
-
-
Addition: Add the Alkyl Halide (1.1 eq) dropwise.
-
Why 1.1 eq? Using a slight excess ensures conversion but minimizes reaction with the carboxylate (which is a poorer nucleophile than the phenoxide).
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS.
-
Target Time: 2–4 hours.
-
Troubleshooting: If reaction is <50% complete after 4 hours, heat to 50°C. The
group slows the rate; heat may be necessary for bulky electrophiles.
-
-
Workup: Quench with 1M HCl (pH ~3). Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF. Dry over
.
Data Validation (Expected Results):
| Parameter | Value | Notes |
|---|---|---|
| Conversion | >90% | Monitored by HPLC (254 nm) |
| Selectivity (Ether:Ester) | >15:1 | Phenoxide attacks faster than carboxylate |
| Major By-product | Bis-alkylated ester | Formed if excess electrophile is used |
Protocol B: Protection-First Strategy (Gold Standard)
Best for: Valuable electrophiles, convergent synthesis of drug candidates (e.g., GW501516), or when high purity is required.
This route eliminates the competition between the phenol and the carboxylic acid by masking the acid as a methyl ester.
Workflow Diagram:
Figure 2: Three-step protection-deprotection sequence.
Detailed Methodology:
Step 1: Fischer Esterification
-
Dissolve substrate in MeOH (0.2 M).
-
Add conc.
(5 mol%). Reflux for 3 hours. -
Concentrate, neutralize with sat.
, extract with EtOAc. -
Yield: Typically >95% quantitative conversion to Methyl 2-(trifluoromethyl)-4-hydroxyphenylacetate .
Step 2: Mitsunobu Reaction (For Alcohol Electrophiles) Use this if your side chain is an alcohol (R-OH) rather than a halide.
-
Dissolve Methyl Ester (1.0 eq), R-OH (1.2 eq), and
(1.5 eq) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD or DEAD (1.5 eq) dropwise.
-
Stir at RT overnight.
-
Note: The electron-deficient phenol (due to
) is an excellent substrate for Mitsunobu chemistry ( is required; this phenol is ).
Step 3: Saponification (Hydrolysis)
-
Dissolve the alkylated ester in THF:Water (3:1).
-
Add LiOH
(3.0 eq). -
Stir at RT for 2 hours.
-
Acidify to pH 2 with 1M HCl. The product usually precipitates or can be extracted.
Advanced Optimization: Converting OH to a Leaving Group
Context: If the goal is to replace the OH with an aryl group or heteroatom (Cross-Coupling).
To perform substitution at the carbon bearing the hydroxyl (converting the phenol into an electrophile), you must activate it as a Triflate (OTf).
Protocol:
-
Reagents: Substrate (Methyl Ester form), Triflic Anhydride (
, 1.2 eq), Pyridine (2.0 eq), DCM, 0°C. -
Observation: The reaction is extremely fast (<1 hour) due to the acidity of the phenol.
-
Application: The resulting Aryl Triflate is a partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Warning: The ortho-
group provides steric bulk. Use active catalysts like or SPhos-Pd-G2.
-
References
-
Cesium Effect in Alkylation: Flessner, T. & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Organic Chemistry. Link
-
GW501516 Synthesis: Bioorganic & Medicinal Chemistry Letters, Vol 13, Issue 9, 2003. "Synthesis and SAR of PPAR
agonists." Link -
Mitsunobu Reaction Review: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
-
Electronic Effects (Hammett Constants): Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link
Application Note: Protecting Group Strategies for the 4-Hydroxy Position in Trifluoromethyl Phenylacetic Acids
Executive Summary & Strategic Analysis
The incorporation of a trifluoromethyl (
The "Electronic Tweak" Challenge
Unlike simple phenols, trifluoromethyl-substituted phenols are significantly more acidic. The
-
Implication for Protection: Deprotonation is faster and requires milder bases. However, the resulting phenoxide is a better leaving group, making certain protecting groups (like simple esters or silyl ethers) potentially more labile to nucleophilic attack or hydrolysis.
-
Implication for Stability: Electron-deficient phenols form silyl ethers that are generally more stable to acid hydrolysis but less stable to base hydrolysis compared to electron-rich phenols.
This guide details three orthogonal strategies designed to withstand specific downstream conditions while preserving the integrity of the phenylacetic acid side chain.
Decision Matrix: Selecting the Right Protecting Group
Before initiating synthesis, select the strategy that aligns with your downstream chemical environment.
Figure 1: Decision tree for selecting the optimal phenol protecting group based on downstream reaction conditions.
Detailed Protocols
Strategy A: Benzyl Ether Protection (The "Robust" Route)
Best For: Harsh acidic conditions, oxidations, or when the molecule must survive multiple synthetic steps.
Mechanism: The
Protocol
-
Esterification (Prerequisite): Protect the carboxylic acid first to prevent self-alkylation.
-
Reagents:
, (cat.), Reflux, 2h. -
Checkpoint: Monitor by TLC (loss of baseline acid).[1]
-
-
Benzylation:
-
Reagents: Benzyl bromide (
eq), ( eq), Acetone (0.2 M). -
Procedure:
-
Dissolve the methyl ester of the substrate in reagent-grade acetone.
-
Add solid
. Stir for 10 min at RT (deprotonation is fast due to ). -
Add Benzyl bromide dropwise.
-
Heat to
for 4–6 hours. Note: The electron-deficient phenol is less nucleophilic, so gentle heating is required despite the higher acidity.
-
-
Workup: Filter solids, concentrate filtrate, redissolve in EtOAc, wash with 1M NaOH (removes unreacted phenol).
-
-
Self-Validating System:
-
NMR: Appearance of benzylic protons singlet at
ppm. -
TLC: Significant
increase (e.g., in 20% EtOAc/Hex).
-
Strategy B: TBDPS Silyl Ether (The "Transient" Route)
Best For: Temporary protection during mild transformations.
Why TBDPS over TBS? The electron-withdrawing
Protocol
-
Reagents: TBDPS-Cl (
eq), Imidazole ( eq), DMAP ( eq), DCM ( M). -
Procedure:
-
Dissolve substrate in anhydrous DCM.
-
Add Imidazole and DMAP.
-
Add TBDPS-Cl slowly at
, then warm to RT. -
Stir for 12 hours.
-
-
Deprotection:
-
Use TBAF (
eq) in THF buffered with Acetic Acid. Crucial: The phenoxide released is stabilized by and can be aggressive; buffering prevents side reactions.
-
Strategy C: Methoxymethyl (MOM) Ether (The "Orthogonal" Route)
Best For: When strong bases (n-BuLi) are used, or when the benzyl group is incompatible with hydrogenation steps.
Protocol
-
Reagents: MOM-Cl (
eq), DIPEA ( eq), DCM ( ). -
Safety Note: MOM-Cl is a carcinogen. Handle in a fume hood.
-
Procedure:
-
Dissolve phenol in DCM at
. -
Add DIPEA.
-
Add MOM-Cl dropwise.
-
Stir at RT for 2–4 hours.
-
-
Self-Validating System:
-
NMR: Distinctive
singlet at ppm and ppm.
-
Comparative Data & Stability Profile
The following table summarizes the stability of the protected 4-hydroxy-3-(trifluoromethyl)phenylacetic acid derivatives.
| Protecting Group | Stability: Acid (1M HCl) | Stability: Base (1M NaOH) | Stability: Reduction ( | Stability: Oxidation (Jones) |
| Benzyl (Bn) | High | High | Unstable (Cleaves) | High |
| TBDPS | Moderate | Low (Hydrolyzes) | High | Moderate |
| MOM | Low (Cleaves) | Very High | High | High |
| Acetate (Ac) | Low | Unstable (Fast Hydrolysis) | High | Low |
Note: The "Unstable" rating for Acetate in base is exacerbated by the
Troubleshooting & Critical Controls
Issue: Incomplete Benzylation
-
Cause: The
group (especially if ortho) can create steric hindrance and reduce nucleophilicity. -
Solution: Switch solvent to DMF to increase the reaction rate or add catalytic TBAI (tetrabutylammonium iodide) to generate the more reactive benzyl iodide in situ.
Issue: Silyl Migration
-
Cause: In phenylacetic acids, silyl groups can sometimes migrate from the phenol to the carboxylic acid (if free) or vice versa under basic conditions.
-
Solution: Always protect the carboxylic acid as a methyl/ethyl ester before silylating the phenol.
Issue: Fluorine Defluorination
-
Risk: While rare, aggressive reduction conditions (e.g.,
at reflux) can sometimes attack the bonds. -
Control: Monitor
-NMR. The signal typically appears around ppm. Any new peaks or loss of signal intensity indicates degradation.
References
-
BenchChem. "A Comparative Analysis of Ortho-(Trifluoromethyl)phenol and Its Homologues." Accessed October 2023.
-
MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 2025.[2]
-
Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers: Stability and Deprotection."
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for PG stability).
-
ResearchGate. "Electrochemical O-trifluoromethylation of electron-deficient phenols."
Sources
Application Note: Scalable Synthesis Methods for 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid Derivatives
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3) and its derivatives are highly valued structural motifs in modern drug discovery. The unique trifluoromethyl (-CF₃) group imparts profound physicochemical benefits, including enhanced lipophilicity, increased metabolic stability, and improved binding affinity in target sites. Consequently, these derivatives serve as critical intermediates in the development of potential antithrombotics, lipoxygenase inhibitors, and advanced agrochemicals.
However, the strong electron-withdrawing nature of the -CF₃ group complicates large-scale synthesis. Traditional synthetic routes often suffer from poor regioselectivity, runaway exotherms, and the generation of highly toxic byproducts. This application note details field-proven, scalable methodologies for synthesizing these derivatives, prioritizing safety, yield, and operational simplicity.
Mechanistic Rationale & Pathway Analysis
As process chemists, our primary objective is to design routes that are not only high-yielding but intrinsically safe at scale. When evaluating pathways for trifluoromethylphenylacetic acids, we must analyze the causality behind reagent selection:
-
The Failure of Traditional Benzylic Cyanation: Historically, phenylacetic acids are synthesized via benzylic bromination followed by nucleophilic substitution with sodium or potassium cyanide (NaCN/KCN), and subsequent hydrolysis. At a multi-kilogram scale, this route is fundamentally flawed. The -CF₃ group deactivates the ring, requiring forcing conditions that lead to poor regioselectivity. Furthermore, the handling of stoichiometric cyanides poses unacceptable toxicity and environmental risks.
-
The Superiority of the Allylation-Oxidation Sequence: Adapted from validated industrial processes[1], this two-stage sequence bypasses cyanation entirely. By utilizing a halogen-metal exchange on a protected precursor (e.g., 4-methoxy-2-(trifluoromethyl)bromobenzene) with isopropylmagnesium chloride (iPrMgCl), we avoid the hazardous initiation steps of traditional Grignard formation. Subsequent allylation and ruthenium-catalyzed oxidative cleavage provide the acetic acid moiety safely and in high yield[1].
-
Late-Stage Functionalization via Photoredox Flow: For the generation of derivative libraries, late-stage radical trifluoromethylation using inexpensive trifluoroacetic anhydride (TFAA) under continuous flow offers unparalleled operational simplicity[2]. Continuous flow microreactors overcome the Beer-Lambert law limitations of batch photochemistry and allow for the safe handling of reactive CF₃ species[3][4].
Fig 1: Logical selection matrix for scalable trifluoromethylphenylacetic acid synthesis.
Quantitative Method Comparison
To justify the transition from batch cyanation to allylation or flow chemistry, we must evaluate the quantitative metrics of each process.
| Synthetic Route | Overall Yield | E-Factor (Waste) | Scalability Limit | Primary Hazard Profile |
| Benzylic Cyanation | 35–45% | > 50 | < 100 g | Extreme (HCN gas generation, Exothermic) |
| Allylation-Oxidation | 70–80% | 15–25 | > 10 kg | Moderate (Heavy metal toxicity, Controlled exotherm) |
| Photoredox Flow | 60–75% | < 10 | Continuous | Low (Closed system, No accumulation of reactive intermediates) |
Experimental Protocols
Protocol A: Multi-Gram Batch Synthesis via Allylation-Oxidation
This protocol is engineered as a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.
Fig 2: Scalable 4-step synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid via allylation.
Step 1 & 2: Halogen-Metal Exchange and Allylation
Causality: The free phenol must be protected as a methyl ether to prevent the acidic proton from quenching the Grignard reagent. iPrMgCl is utilized instead of magnesium turnings to prevent the formation of dangerous benzyne intermediates and allow for a homogenous reaction at low temperatures[1].
-
Preparation: Charge a dry, nitrogen-purged reactor with 4-methoxy-2-(trifluoromethyl)bromobenzene (1.0 equiv) and anhydrous THF (5 volumes). Cool the mixture to -15 °C.
-
Exchange: Dropwise add iPrMgCl (2M in THF, 1.05 equiv) over 45 minutes, maintaining the internal temperature below -10 °C. Age the mixture for 30 minutes.
-
IPC Validation: Quench an aliquot in D₂O; GC-MS should show >98% deuterium incorporation, confirming complete Grignard formation.
-
-
Allylation: Add allyl bromide (1.1 equiv) dropwise at -15 °C. Allow the reaction to warm to 15 °C and stir for 2 hours[1].
-
Workup: Quench with 1M HCl, extract with EtOAc, wash with brine, and concentrate to yield the allyl intermediate.
Step 3: Oxidative Cleavage
Causality: Ozonolysis of terminal alkenes on a multi-gram scale poses severe explosion risks due to ozonide accumulation. Ruthenium-catalyzed periodate cleavage is highly scalable, and the exotherm is strictly controlled by the dosing rate of NaIO₄[1].
-
Preparation: Dissolve the allyl intermediate in a mixture of CH₃CN, CCl₄, and H₂O (2:2:3 ratio, 10 volumes total). Add RuCl₃·xH₂O (0.02 equiv).
-
Oxidation: Portion-wise add NaIO₄ (4.0 equiv) while utilizing a cooling jacket to strictly maintain the internal temperature between 11–20 °C[1].
-
Completion: Stir for 4 hours.
-
IPC Validation: HPLC monitoring must show complete disappearance of the allyl starting material. The solution will transition from dark brown to pale yellow upon completion.
-
-
Workup: Filter through a pad of Celite to remove ruthenium salts. Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate to yield 4-methoxy-2-(trifluoromethyl)phenylacetic acid.
Step 4: Ether Deprotection
-
Preparation: Dissolve the intermediate in anhydrous DCM (10 volumes) and cool to 0 °C under nitrogen.
-
Cleavage: Slowly add Boron tribromide (BBr₃, 1M in DCM, 2.5 equiv). The reaction will immediately turn dark red. Allow to warm to room temperature and stir for 12 hours.
-
Quench & Isolation: Carefully quench with ice water (highly exothermic). Extract the product into the aqueous layer using 1M NaOH, wash the aqueous layer with DCM to remove organic impurities, then acidify the aqueous layer to pH 2 with concentrated HCl. Filter the resulting white precipitate to yield pure 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Protocol B: Continuous-Flow Radical Trifluoromethylation (For Derivative Libraries)
Causality: For rapid synthesis of diverse derivatives, directly installing the -CF₃ group onto existing phenylacetic acid scaffolds is highly efficient. Photoredox flow chemistry ensures uniform light penetration and excellent thermal management, which is critical for radical reactions[2][4].
-
Solution A: Prepare a 0.2 M solution of the chosen phenylacetic acid derivative and pyridine N-oxide (2.0 equiv) in anhydrous acetonitrile.
-
Solution B: Prepare a 0.6 M solution of trifluoroacetic anhydride (TFAA, 3.0 equiv) and Ru(bpy)₃Cl₂ (1 mol%) in anhydrous acetonitrile.
-
Flow Parameters: Pump Solution A and Solution B via dual syringe pumps into a T-mixer at equal flow rates.
-
Irradiation: Route the mixed stream through a transparent FEP (Fluorinated Ethylene Propylene) coil reactor (10 mL internal volume) irradiated by blue LEDs (450 nm). Set the flow rate to achieve a residence time of exactly 20 minutes[2].
-
Collection: Collect the output stream in a flask containing saturated aqueous NaHCO₃ to immediately quench residual TFAA, followed by standard aqueous workup.
References
- Ikemoto, N., & Dreher, S. D. (2005).Process for the synthesis of trifluorophenylacetic acids. US Patent 6870067B2.
-
Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. J. (2015). A scalable and operationally simple radical trifluoromethylation. Nature Communications, 6, 7919. Retrieved from:[Link]
-
Mazzarella, D., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. ACS Organic Process Research & Development. Retrieved from:[Link]
-
Cantillo, D., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Organic Process Research & Development. Retrieved from:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Document ID: TSC-2026-03-HPAA Version: 1.0 Last Updated: March 4, 2026
Introduction
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a key building block in medicinal chemistry and drug development, valued for the unique electronic and lipophilic properties imparted by its trifluoromethyl group. Its successful synthesis is critical for the advancement of numerous research projects. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Common Synthetic Pathways: An Overview
The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid typically involves a multi-step sequence. A common conceptual approach involves:
-
Aromatic Core Construction: Starting with a substituted phenol or aniline to build the basic trifluoromethyl- and hydroxy-substituted benzene ring.
-
Introduction of the Acetic Acid Moiety: Attaching the -CH₂COOH group to the aromatic core.
Several specific strategies exist, with the Willgerodt-Kindler reaction and methods involving Grignard reagents being prominent.[1][2] The Willgerodt-Kindler reaction, for example, can convert an appropriately substituted acetophenone into the desired phenylacetic acid via a thioamide intermediate.[3] Another powerful method involves the carboxylation of a Grignard reagent, formed from a corresponding aryl halide, by reacting it with carbon dioxide.[4][5]
Troubleshooting Guide: Enhancing Reaction Yields
Low yields and the formation of impurities are the most frequently encountered obstacles. This section is structured to help you diagnose and resolve these issues systematically.
Caption: General troubleshooting workflow for synthesis problems.
Issue 1: Low Overall Yield in Multi-Step Synthesis
Question: My final yield of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is consistently below 30%. Where should I focus my optimization efforts?
Answer: A low overall yield in a multi-step synthesis is often due to a cumulative loss at each stage. It is crucial to isolate and analyze the yield of each intermediate.
-
Causality: Each reaction step (e.g., trifluoromethylation, conversion of a functional group, addition of the acetic acid side-chain) has its own equilibrium and kinetic profile. A seemingly small yield loss of 10-20% at each of three steps can compound to a final yield of only 58-72% of the maximum theoretical yield.
-
Troubleshooting Steps:
-
Identify the Weakest Link: Run each step of your synthesis separately and calculate the individual step yield. This will pinpoint the most inefficient transformation.
-
Focus on Problematic Steps:
-
Trifluoromethylation: If this is an early step, ensure your starting material is free of water and other nucleophilic impurities that can consume expensive trifluoromethylating agents.[6] The choice of reagent (e.g., Ruppert's reagent, Umemoto reagents) is critical and depends on the substrate.[6]
-
Willgerodt-Kindler Reaction: This reaction often requires high temperatures and long reaction times.[3] Incomplete conversion of the starting ketone or hydrolysis of the intermediate thioamide can lower yields.[1][7] Consider using a phase-transfer catalyst, which can dramatically reduce reaction times and improve yields.[8][9]
-
Grignard Carboxylation: This step is highly sensitive to moisture and oxygen.[2] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). The quality of the magnesium is also paramount.[10]
-
-
Purification Losses: Assess how much material is lost during workup and purification. "Oiling out" during recrystallization or streaking on a chromatography column indicates solubility issues. A change in recrystallization solvent or the use of a solvent pair (e.g., ethyl acetate/hexanes) can be effective.[11]
-
Issue 2: Formation of a Major, Inseparable Byproduct
Question: My NMR spectrum shows a significant byproduct with a similar structure to my target molecule, which I cannot remove by column chromatography. What could it be and how can I prevent it?
Answer: Inseparable byproducts often arise from side reactions involving the starting materials or intermediates. Positional isomers are a common culprit in aromatic chemistry.
-
Causality & Prevention:
-
Isomeric Byproducts: If your synthesis involves an electrophilic aromatic substitution (e.g., trifluoromethylation or acylation), you may be getting substitution at an undesired position. The directing effects of the substituents on the ring (the -OH group is ortho-, para-directing) dictate regioselectivity.
-
Solution: Employ a protecting group strategy. Protecting the highly activating hydroxyl group as a methyl ether or silyl ether can alter the regioselectivity of subsequent steps and can be removed later in the synthesis.
-
-
Over-reaction/Side-reaction: In the Willgerodt-Kindler reaction, the intermediate thioamide can undergo side reactions if not hydrolyzed promptly.[3]
-
Grignard Homocoupling: During the formation of a Grignard reagent, a common side reaction is the coupling of two aryl halide molecules (Wurtz-type coupling).
-
Solution: This is often caused by localized overheating. Add the aryl halide slowly to the magnesium turnings with efficient stirring to dissipate heat. Using an initiator like iodine or 1,2-dibromoethane can help the reaction start smoothly at a lower temperature.[12]
-
-
Issue 3: Reaction Stalls or Fails to Initiate
Question: My reaction (e.g., Grignard formation) fails to start, or it begins and then stops before all the starting material is consumed. What is the cause?
Answer: Reaction stalling is almost always due to catalyst deactivation or the presence of inhibitors.
-
Causality & Prevention:
-
Grignard Reagent Formation: The magnesium surface can be coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.
-
Solution: Before adding the aryl halide, activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[12]
-
-
Moisture and Air: As mentioned, Grignard reagents and many organometallic catalysts are extremely sensitive to water and oxygen.[2]
-
Solution: Use anhydrous solvents (purchase or distill from a suitable drying agent). Purge the reaction flask and lines with a dry, inert gas (Argon is preferred due to its density) before adding reagents.
-
-
Incompatible Functional Groups: The starting material must not contain acidic protons (e.g., -OH, -NH₂, -COOH) when preparing a Grignard reagent, as the Grignard reagent will be quenched.[2]
-
Solution: Protect these functional groups before attempting Grignard formation. The hydroxyl group on the phenol must be protected (e.g., as a methoxy or silyl ether) before this step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid? A1: A combination of extractive workup and recrystallization is typically most effective. First, perform a basic extraction (e.g., with 10% NaHCO₃ solution) to move the acidic product into the aqueous layer, leaving non-acidic impurities in the organic phase.[7][8] Then, re-acidify the aqueous layer (e.g., with HCl) to precipitate the crude product.[7] The crude solid can then be recrystallized from a suitable solvent, such as water or a toluene/heptane mixture, to yield the pure acid.[11]
Q2: My final product is always slightly colored. How can I obtain a pure white solid? A2: A persistent color often indicates trace amounts of highly conjugated impurities, possibly from oxidation or side reactions. Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb these colored impurities.[11] After heating for a few minutes, the charcoal is removed by hot filtration through a pad of celite. Be cautious, as excessive charcoal can reduce your yield by adsorbing the product.
Q3: Can I monitor the progress of the Willgerodt-Kindler reaction by TLC? A3: Yes, and it is highly recommended. For the first step (formation of the thiomorpholide), you can monitor the disappearance of the starting acetophenone. For the second step (hydrolysis), you can monitor the disappearance of the thiomorpholide intermediate and the appearance of the final phenylacetic acid product. This allows you to gauge the necessary reaction time and avoid unnecessary heating that could lead to degradation.[7][8]
Q4: What are the optimal conditions for the carboxylation of the Grignard reagent? A4: The reaction is best performed at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to minimize side reactions. The Grignard reagent should be added slowly to a well-stirred slurry of dry ice in an anhydrous ether like THF.[13] Using gaseous CO₂ bubbled through the solution is an alternative.[13] A vigorous reaction indicates success. The subsequent step is an acidic workup to protonate the carboxylate salt.[5][10]
Optimized Protocol: Synthesis via Willgerodt-Kindler Reaction
This protocol outlines an optimized synthesis starting from 4-hydroxy-2-(trifluoromethyl)acetophenone, incorporating phase-transfer catalysis for improved efficiency.
Caption: Optimized Willgerodt-Kindler synthesis workflow.
Step 1: Phenylacetothiomorpholide Synthesis
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxy-2-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting acetophenone spot is no longer visible (typically 6-8 hours).
-
Cooldown: Allow the reaction mixture to cool to room temperature. The crude thioamide intermediate is used directly in the next step without purification.
Step 2: Hydrolysis with Phase-Transfer Catalyst (PTC)
-
Setup: To the cooled reaction mixture from Step 1, add 20% aqueous Sodium Hydroxide (NaOH) solution and a catalytic amount of Triethylbenzylammonium chloride (TEBA) (approx. 0.05 eq).[8]
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-10 hours. The use of TEBA facilitates the interaction between the aqueous hydroxide and the organic thioamide, accelerating hydrolysis.[9]
-
Monitoring: Monitor the disappearance of the intermediate by TLC.
Step 3: Workup and Purification
-
Cooldown & Filtration: Cool the reaction mixture and filter to remove any unreacted sulfur.
-
Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated HCl until the pH is approximately 2.[7] A precipitate of the crude product should form.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water.
-
Extraction (for Hydroxy compounds): Since the product contains a phenolic hydroxyl group, it is often best to extract the acidified mixture with ethyl acetate.[7] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from hot water or a suitable organic solvent system (e.g., Toluene) to afford pure 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid as a white solid.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Step 1 Reactant Ratio | 1 : 2.5 : 3 (Ketone:Sulfur:Morpholine) | Ensures complete conversion of the limiting reagent (ketone). |
| Step 1 Temperature | 120-130 °C | Sufficient thermal energy for the rearrangement to occur.[7] |
| Step 2 Catalyst | TEBA (Phase-Transfer Catalyst) | Accelerates hydrolysis, reducing reaction time and degradation.[8] |
| Step 2 Hydrolysis | 20% NaOH (aq) at 100 °C | Standard conditions for hydrolyzing the thioamide to the carboxylate salt.[8] |
| Purification pH | ~2 | Ensures the carboxylic acid is fully protonated and precipitates from the aqueous solution.[7] |
References
-
Transformation Tutoring. (2022). Synthesis And Reactions Of Carboxylic Acids. Available at: [Link]
-
Stolle, A., & Szuppa, T. (2011). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal. Available at: [Link]
-
Rhodium.ws. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (2025). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]
-
ChemHelper. Carboxylic Acid formation using Alkyl Halides, Mg, and CO2. Available at: [Link]
-
Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59–63. Available at: [Link]
-
Taylor & Francis Online. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available at: [Link]
-
Wikipedia. Willgerodt rearrangement. Available at: [Link]
-
Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). Available at: [Link]
- Google Patents. (1953). US2441114A - Process for hydrolyzing organic nitriles and dehydrating ethers.
- Google Patents. (2013). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
-
ResearchGate. Conversion of phenylacetonitrile to phenylacetic acid and... | Download Scientific Diagram. Available at: [Link]
-
Lehigh Preserve. (1949). Some Condensation Reactions of Arylalkylnitriles. Available at: [Link]
-
Wikipedia. Trifluoromethylation. Available at: [Link]
- Google Patents. (2005). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
-
ResearchGate. (2019). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Available at: [Link]
-
Macmillan Group. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Available at: [Link]
-
ResearchGate. Preparation of 4Hydroxy2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol | Request PDF. Available at: [Link]
-
PubMed. (1988). Purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida. Available at: [Link]
- Google Patents. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. (1982). US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
ResearchGate. Purification and characterization of the 4‐hydroxyphenylacetic acid‐3‐hydroxylase from Pseudomonas putida U | Request PDF. Available at: [Link]
-
Lab Results Explained. 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). Available at: [Link]
Sources
- 1. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. sciencemadness.org [sciencemadness.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. orgosolver.com [orgosolver.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 13. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance of the 2-trifluoromethyl group in coupling reactions
Technical Support Center: The 2-Trifluoromethyl ( ) Challenge
Status: Online Operator: Senior Application Scientist Ticket ID: CF3-STERIC-001 Subject: Overcoming Steric and Electronic Barriers in Cross-Coupling of ortho-CF3 Substrates
Diagnostic Overview: Why is this reaction failing?
Welcome to the resolution hub. If you are here, your coupling reaction involving a 2-trifluoromethyl (
The
-
Steric Bulk (The "Wall"): The
group has an A-value of ~2.1, effectively behaving larger than an isopropyl group but smaller than a tert-butyl group. When located ortho to the reactive site, it increases the cone angle required for the metal center to approach, inhibiting oxidative addition . -
Electronic Deactivation (The "Trap"):
-
In Suzuki Coupling: The strong electron-withdrawing nature (
-induction) of the group stabilizes the boronate "ate" complex intermediate. While this usually helps transmetalation, in ortho-substituted systems, it dramatically accelerates protodeboronation (hydrolysis of the C-B bond), destroying your nucleophile before it can couple.[1] -
In Buchwald-Hartwig: The steric bulk prevents the amine and aryl group from aligning for reductive elimination , often stalling the catalyst in a stable Pd(II) state or leading to
-hydride elimination.
-
Troubleshooting Guides & FAQs
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
Q: I am seeing rapid consumption of my boronic acid but no product. What is happening?
A: You are likely experiencing protodeboronation .[2] The
-
The Fix: Switch to anhydrous conditions . Water is the enemy here.
-
Base: Use anhydrous
or instead of aqueous carbonates. -
Solvent: Switch from Toluene/Water mixes to anhydrous 1,4-Dioxane or THF.
-
Boron Source: If possible, convert your boronic acid to a MIDA boronate or a Pinacol ester , which are more resistant to hydrolysis than the free acid.[1]
-
Q: Which ligand handles the
-
Recommendation: SPhos or XPhos .
-
Why? The interactions between the ligand's biaryl backbone and the palladium center create a "pocket" that forces the active species into a monoligated
state, which is reactive enough to undergo oxidative addition despite the steric wall.
-
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Q: My reaction stalls with the aryl halide consumed but no amine coupled. Why?
A: This suggests successful oxidative addition but failed reductive elimination . The Pd center is too crowded to bring the amine and the
-
The Fix: Use a ligand specifically designed to accelerate reductive elimination.[2]
Q: Can I use Copper instead? A: Yes. If Pd fails completely, Cu-catalyzed Ullmann coupling is the "nuclear option."
-
System:
(10 mol%) + Oxalamide ligands (e.g., BTMPO).[1] -
Note: This often requires higher temperatures (120°C+) and is less tolerant of sensitive functional groups.
Decision Logic & Mechanism Visualization
The following diagrams illustrate the decision process for catalyst selection and the specific failure modes in the catalytic cycle.
Caption: Decision matrix for catalyst selection based on reaction type and substrate stability.
Experimental Protocols
Protocol A: The "Dry" Suzuki Coupling (For Protodeboronation-Prone Substrates)
Use this when coupling 2-CF3 phenylboronic acids with hindered halides.
Reagents:
-
2-CF3 Arylboronic Acid (1.5 equiv) — Excess is crucial due to instability.
-
Catalyst: XPhos Pd G4 (2-3 mol%)[1]
-
Base: Anhydrous
(3.0 equiv) — Must be finely milled and dried.[1] -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Charge Solids: Add Aryl Halide, Boronic Acid, Base, and XPhos Pd G4 catalyst to the vial.
-
Inert Cycle: Cap the vial and purge with Argon/Vacuum cycles (3x) to remove all atmospheric moisture.
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 100°C for 12–16 hours. Do not check by LCMS before 4 hours to avoid introducing moisture.
-
Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: High-Steric Buchwald-Hartwig Amination
Use this for coupling 2-CF3 aryl halides with primary amines.
Reagents:
-
2-CF3 Aryl Bromide/Chloride (1.0 equiv)
-
Primary Amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (2 mol%)[1]
-
Base:
(1.4 equiv) — Use LHMDS if base-sensitive groups are present.[1] -
Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]
Procedure:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine the Pd precatalyst, base, and aryl halide.[1]
-
Solvent: Add solvent (degassed).[2]
-
Amine Addition: Add the amine last. If the amine is liquid, add via syringe outside the box under Argon flow.
-
Reaction: Seal the vessel and heat to 110°C .
-
Note: If the reaction turns black immediately (Pd black formation), the catalyst has decomposed.[1] Lower temperature to 80°C and increase catalyst loading to 5 mol%.
-
-
Workup: Dilute with ether, wash with water, dry over
.
Quantitative Data Summary
The following table summarizes expected yields based on ligand choice for a model reaction: Coupling of 2-CF3-bromobenzene with morpholine (C-N) or phenylboronic acid (C-C).
| Ligand System | Suzuki Yield (C-C) | Buchwald Yield (C-N) | Notes |
| < 10% | 0% | Fails due to steric crowding. | |
| 35% | 5% | Bite angle insufficient for bulk.[1] | |
| SPhos Pd G4 | 92% | 40% | Excellent for Suzuki; poor for amines. |
| XPhos Pd G4 | 88% | 60% | Good general purpose bulky ligand. |
| BrettPhos Pd G4 | N/A | 95% | Specialized for primary amines. |
| RuPhos Pd G4 | N/A | 91% | Specialized for secondary amines. |
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]
-
Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017).[1] "Protodeboronation of Heteroarylboronic Acids." Angewandte Chemie International Edition. [Link][1]
-
Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. [Link]
Purification challenges of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid by recrystallization
Technical Support Center: Purification of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Case ID: #PUR-4H2TFM-PAA Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Crystallization Systems Status: Open Priority: High (Process Bottleneck)
Executive Summary & Chemical Context
Welcome to the technical support hub for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid . This molecule presents a unique "triad of trouble" for purification:
-
The Phenolic Hydroxyl (-OH): Increases polarity and introduces oxidation risks (color formation).
-
The Trifluoromethyl Group (-CF₃): Adds significant lipophilicity and steric bulk, often disrupting crystal packing and promoting "oiling out."
-
The Phenylacetic Acid Backbone: Prone to decarboxylation at high temperatures and solvate formation.
This guide moves beyond generic advice, offering causal analysis and self-validating protocols designed to stabilize your crystallization process.
Critical Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)
The Symptom: Instead of crystals forming, the solution turns cloudy/milky, and a viscous oil settles at the bottom. This oil may eventually solidify into an amorphous glass or a hard cake, trapping impurities.
The Mechanism:
The hydrophobic
The Solution: Seeded Cooling with Anti-Solvent Dosing Do not rely on spontaneous nucleation.
Protocol:
-
Solvent Selection: Switch to a Toluene/Heptane or Isopropyl Acetate (IPAc)/Heptane system. Toluene interacts well with the aromatic ring, while Heptane acts as a gentle anti-solvent.
-
Dissolution: Dissolve crude material in Toluene at 60–65°C (Do not exceed 70°C to prevent decarboxylation).
-
Seeding (Critical): Cool to the metastable zone (approx. 50°C). Add 0.5–1.0 wt% of pure seed crystals.
-
Validation: Verify seeds do not dissolve. If they do, the solution is undersaturated; lower the temp by 5°C and re-seed.
-
-
Aging: Hold at 50°C for 1 hour. This allows the seeds to grow, providing surface area that prevents oiling.
-
Dosing: Slowly add Heptane over 4–6 hours.
-
Cooling: Ramp down to 0–5°C at a rate of 10°C/hour.
Visual Logic: Oiling Out Decision Tree
Caption: Decision matrix for diagnosing and correcting Liquid-Liquid Phase Separation (LLPS).
Module B: Impurity Rejection (Regioisomers & Oxidation)
The Symptom: Product purity plateaus at 95-97% (HPLC), or the solid has a pink/tan hue.
The Mechanism:
-
Isomers: Synthesis often produces the 6-trifluoromethyl isomer or unreacted starting material. These have similar solubilities.
-
Color: The 4-hydroxy group is electron-rich. Trace metal ions or air exposure at high pH/Temp can oxidize it to quinoid species (highly colored).
The Solution: pH-Swing Recrystallization This method leverages the pKa differences between the product and non-acidic impurities.
Protocol:
-
Dissolution: Suspend crude solid in water (5 vol).
-
Basification: Add 1N NaOH dropwise until pH ~9-10. The solution should be clear.
-
Filtration: Filter this alkaline solution to remove non-acidic insoluble impurities.
-
-
Antioxidant Dosing: Add 0.5 wt% Sodium Bisulfite or Ascorbic Acid to the filtrate. This prevents phenolic oxidation.
-
Acidification: Slowly add 1N HCl.
-
Critical Step: Monitor pH.[1] The product likely precipitates around pH 3-4. Do not "crash" it to pH 1 instantly. Slow acidification promotes larger, purer crystals.
-
Data: Solvent Screening Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |
| Water | Low | Insoluble | Low Yield | Poor for primary purification. |
| Ethanol/Water | High | Moderate | High (Oiling Out) | Use only if seeded carefully. |
| Toluene | High | Low | Moderate | Excellent for isomer rejection. |
| Ethyl Acetate/Hexane | High | Low | Low | Good alternative; Hexane is flammable. |
| Dichloromethane | High | High | High | Avoid (Solubility too high). |
Module C: Solvate Formation
The Symptom: The isolated solid has a melting point lower than expected or shows extra weight loss in TGA (Thermogravimetric Analysis).
The Mechanism:
Phenylacetic acids are notorious for forming hydrogen-bonded solvates with alcohols or water. The
The Solution:
-
Avoid Methanol: Methanol is small and fits easily into the lattice.
-
Drying: Dry under vacuum at 45°C for >12 hours. If the solvent persists, recrystallize from a non-solvating solvent like Toluene or Isopropyl Acetate .
Frequently Asked Questions (FAQ)
Q: My product is turning pink during drying. Why? A: This is oxidative degradation of the phenol moiety. Ensure your final wash solvent (e.g., Heptane) is peroxide-free. Dry under nitrogen or vacuum, not in a convection oven exposed to air. Adding a pinch of sodium metabisulfite during the initial aqueous workup can act as a scavenger.
Q: Can I use charcoal to remove the color? A: Yes, but use with caution. Activated carbon can adsorb phenylacetic acids, reducing yield. Use 0.5–1.0 wt% charcoal in hot Toluene or Ethanol, stir for 15 mins, and filter hot over Celite. Do not exceed 15 mins to avoid yield loss.
Q: What is the expected Melting Point? A: While specific literature on the exact MP of the 4-hydroxy-2-CF3 variant is sparse compared to the non-hydroxy analog (mp ~85°C) or non-fluorinated analog (mp ~150°C), you should expect a range between 100°C – 130°C . The -OH group generally raises the MP due to intermolecular H-bonding.
-
Action: If your MP is <90°C and broad, you likely have solvent trapped or significant isomeric impurities.
Workflow Visualization
Integrated Purification Logic
Caption: Step-by-step workflow for maximizing yield and purity while mitigating oxidation risks.
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on "oiling out" and seeding mechanisms).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed strategies for separating isomers).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection in phenylacetic acid derivatives).[1]
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Protocols for handling metastable oils/LLPS).
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic aqueous solubility of fluorinated aromatics. 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a notoriously stubborn compound to formulate for biological assays.
This guide provides a comprehensive, causality-driven approach to diagnosing and resolving solubility issues with this specific molecule, ensuring your experimental protocols are both scientifically sound and self-validating.
Chemical Diagnostics: Understanding the Molecule
To troubleshoot solubility, we must first understand the physicochemical causality behind the compound's behavior:
-
The Lipophilic Burden: The trifluoromethyl (-CF₃) group is renowned for its strong electron-withdrawing inductive effect and significant lipophilicity, boasting a Hansch-Fujita π constant of +0.88[1]. With a steric bulk comparable to an isopropyl group (van der Waals volume: 39.8 ų), the -CF₃ moiety heavily disrupts the hydrogen-bonding network of water, driving the molecule out of solution[1].
-
Ionizable Moieties: The molecule contains a carboxylic acid (pKa ~4.0) and a phenolic hydroxyl group. The electron-withdrawing nature of the -CF₃ group enhances the acidity of adjacent protons[1], slightly lowering the phenol's pKa to ~9.0–9.5.
-
The Core Issue: At physiological pH (7.4), the carboxylic acid is deprotonated, but the phenol remains largely protonated. The single anionic charge is thermodynamically insufficient to keep the massive hydrophobic bulk of the -CF₃-phenyl ring solvated, leading to aggregation and precipitation.
Troubleshooting Logic & Decision Matrix
Do not rely on kinetic solubility derived from solvent-shift methods (e.g., directly diluting a concentrated DMSO stock into PBS). This invariably leads to micro-precipitation (the "ouzo effect"), which ruins assay reproducibility. Follow the logical workflow below to select the appropriate formulation strategy.
Caption: Logical decision tree for troubleshooting the aqueous solubility of lipophilic acids.
Frequently Asked Questions (FAQs)
Q1: How can I leverage pH adjustment to dissolve the compound without using organic solvents? A: If your downstream application (e.g., cell-free enzymatic assays or analytical chemistry) tolerates high pH, you can force the molecule into a di-anionic state. By raising the pH above 9.5 using a carbonate buffer or NaOH, both the carboxylic acid and the phenolic hydroxyl group will deprotonate. The presence of two negative charges drastically increases the hydration radius and thermodynamic solubility, overcoming the lipophilicity of the -CF₃ group.
Q2: My assay requires physiological pH (7.4). What co-solvent system should I use? A: Co-solvent systems work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute[2]. Cosolvents have the ability to increase the solubility of weakly soluble compounds by thousands of times compared to water alone[3]. A mixture of 1–5% DMSO or PEG 400 in PBS (pH 7.4) is typically sufficient. The hydrophobic hydrocarbon regions of the co-solvent interfere with the hydrogen bonding network of water, accommodating the -CF₃ group[2].
Q3: Co-solvents are toxic to my live-cell assay. What is the most scientifically sound alternative? A: When pH adjustment and co-solvents are prohibited, Cyclodextrin (CD) inclusion complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the highly lipophilic -CF₃-phenyl ring, while its hydrophilic exterior maintains aqueous solubility[2]. This shields the hydrophobic moiety from water without altering the bulk pH or requiring toxic additives.
Quantitative Data & Formulation Guidelines
Table 1: Physicochemical Properties & pH-Dependent States
| Property / State | Value / Description | Impact on Aqueous Solubility |
| pKa 1 (-COOH) | ~ 4.0 | Deprotonates above pH 4.0 (Mono-anion formed). |
| pKa 2 (-OH) | ~ 9.0 - 9.5 | Deprotonates above pH 9.5 (Di-anion formed). |
| pH < 4.0 | Fully protonated (Neutral) | Extremely low solubility; forms crystalline precipitates. |
| pH 7.4 (Physiological) | Mono-anionic | Moderate solubility; prone to solvent-shift precipitation. |
| pH > 10.0 | Di-anionic | High solubility due to maximized hydration radius. |
Table 2: Recommended Co-Solvent Limits for Biological Assays
| Co-Solvent | Max Conc. (In Vitro Cells) | Max Conc. (In Vivo Rodent IV) | Mechanism of Action |
| DMSO | 0.1% - 0.5% | < 10% | Disrupts solute crystal lattice; lowers interfacial tension. |
| Ethanol | 0.1% - 1.0% | < 10% | Acts as a hydrogen bond donor/acceptor. |
| PEG 400 | 1.0% - 2.0% | < 30% | Steric stabilization and co-solvency. |
| HP-β-CD | Up to 50 mM | Up to 20% (w/v) | Forms hydrophobic inclusion complexes. |
Validated Standard Operating Procedures (SOPs)
SOP A: Equilibrium Solubility Determination (Shake-Flask Method)
Before attempting complex formulations, you must establish the baseline thermodynamic solubility of your compound. The shake-flask method is considered the gold standard for determining true thermodynamic solubility[4].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid to a glass vial containing 1.0 mL of your target aqueous buffer (e.g., PBS pH 7.4).
-
Causality: Excess solid ensures the solution remains saturated, preventing the measurement of a transient, kinetically supersaturated state[4].
-
-
Incubation: Seal the vial and place it in an orbital shaking incubator at 25°C (or 37°C for physiological relevance) at 200 RPM.
-
Equilibration: Agitate for 48 to 72 hours.
-
Causality: High crystal lattice energies associated with planar aromatic rings require extended time to reach thermodynamic equilibrium.
-
-
Phase Separation: Remove the vial and allow undissolved solids to settle for 2 hours. Carefully extract the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Discard the first 200 µL of filtrate to account for non-specific adsorption of the compound to the filter membrane.
-
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration via HPLC-UV against a validated standard curve.
-
Self-Validating System: Perform the assay at two different time points (e.g., 48h and 72h). If the quantified concentration remains constant across both time points, thermodynamic equilibrium is successfully validated.
-
SOP B: Cyclodextrin Inclusion Complexation
Use this protocol to enhance solubility at pH 7.4 without organic co-solvents.
Caption: Workflow for preparing and validating cyclodextrin inclusion complexes.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a series of HP-β-CD solutions in PBS (pH 7.4) ranging from 0 to 50 mM.
-
Drug Addition: Add an excess amount of the solid compound to each CD solution.
-
Equilibration: Incubate the suspensions in a shaking incubator at 25°C for 72 hours.
-
Causality: The hydrophobic -CF₃ group will spontaneously partition into the lipophilic cavity of the cyclodextrin ring to minimize unfavorable interactions with water[2].
-
-
Isolation: Filter the suspensions through a 0.22 µm filter to remove uncomplexed solid drug.
-
Analysis: Analyze the filtrate via HPLC to determine the total dissolved drug concentration.
-
Self-Validating System: Plot the dissolved drug concentration against the HP-β-CD concentration (Phase Solubility Diagram). A linear
-type plot with a slope less than 1 mathematically validates the formation of a 1:1 stoichiometric inclusion complex.
-
References
-
Trifluoromethyl group - Grokipedia.1
-
Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H) - Benchchem. 4
-
Techniques Of Solubility Enhancement - Cutm.ac.in.2
-
Solubility enhancement techniques: A comprehensive review - WJBPHS. 3
Sources
Technical Support Center: Stability & Handling of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Researchers frequently encounter yield loss and gas evolution (
The Science:
Phenylacetic acids are generally prone to thermal decarboxylation. However, the presence of an electron-withdrawing group (EWG) like
Mechanistic Insight (Root Cause Analysis)
To prevent the reaction, you must understand the pathway. The decarboxylation proceeds via two primary mechanisms depending on the pH and solvent environment.
Diagram 1: Decarboxylation Pathways & Stabilization
Figure 1: The free acid undergoes decarboxylation via a low-energy cyclic transition state. Conversion to the salt (Green Box) removes the acidic proton required for this mechanism, significantly increasing thermal stability.
Validated Protocols for Thermal Handling
Protocol A: The "Salt Switch" (Recommended)
Principle: The carboxylate anion is significantly more resistant to decarboxylation than the free acid because it lacks the proton necessary to bridge the cyclic transition state.
Step-by-Step:
-
Dissolution: Dissolve the starting material in a polar solvent (Water, Methanol, or THF).
-
Stoichiometry: Add exactly 1.05 equivalents of a mild base.
-
Recommended: Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Avoid: Strong hydroxides if ester hydrolysis elsewhere on the molecule is a concern.
-
-
Verification: Check pH. Target pH 8.5 – 9.5 .
-
Processing: Proceed with heating/reaction. If the subsequent step requires the free acid, re-acidify only after cooling to room temperature.
Protocol B: Ester Protection (For Multi-step Synthesis)
Principle: If the carboxylic acid moiety is not the reaction center, mask it. Esters do not decarboxylate under standard thermal conditions.
Step-by-Step:
-
Reagents: Methanol (solvent) + catalytic
or Thionyl Chloride ( ). -
Condition: Reflux for 2-4 hours.
-
Result: Methyl 4-hydroxy-2-(trifluoromethyl)phenylacetate.
-
Deprotection: Saponify (LiOH/THF/Water) at ambient temperature at the end of the synthesis.
Troubleshooting & FAQs
Q1: I see gas evolution at . Is my material already degrading?
A: Likely, yes. The ortho-CF3 group can lower the decarboxylation onset temperature significantly compared to unsubstituted phenylacetic acid.
-
Immediate Action: Cool the reaction mixture to
. -
Check: Verify if your solvent is acidic. Acidic media accelerates the process. Neutralize immediately.
Q2: Which solvents should I avoid?
A: Avoid high-boiling protic solvents (e.g., acetic acid, ethylene glycol) at high temperatures.
-
Why? Protic solvents can stabilize the transition state and facilitate proton transfer.
-
Better Choice: Use aprotic solvents like Acetonitrile, DMF, or Toluene (if solubility permits), but only if the substrate is in the salt form.
Q3: Can I use Flow Chemistry to solve this?
A: Yes. Flow chemistry is excellent for "outrunning" decomposition.
-
Strategy: Superheat the reaction zone (e.g.,
) but keep the Residence Time ( ) extremely short (< 2 minutes). -
Benefit: The desired reaction (e.g., nucleophilic substitution) often proceeds faster than the decarboxylation kinetics at these temperatures.
Stability Data & Decision Matrix
The following data summarizes the stability profile based on structural analogues and physical organic principles of ortho-substituted phenylacetic acids [1, 2].
Table 1: Thermal Stability Profile
| Form | Solvent System | Temperature Limit ( | Risk Level |
| Free Acid | Acidic/Neutral (e.g., AcOH, Toluene) | High (Rapid | |
| Free Acid | Protic (e.g., Water/MeOH) | High | |
| Na/K Salt | Aqueous/Alcoholic (pH > 9) | Low (Stable) | |
| Methyl Ester | Organic Solvents | Negligible |
Diagram 2: Process Optimization Logic
Figure 2: Decision tree for selecting the correct stabilization method based on reaction temperature and chemical role of the acid group.
References
-
Glein, C., et al. (2020).[1] "Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts." Geochimica et Cosmochimica Acta.
-
Burns, M.D., Lukeman, M. (2010).[2] "Efficient Photodecarboxylation of Trifluoromethyl-substituted Phenylacetic Acids." Photochemistry and Photobiology.
-
Telvekar, V.N., Sasane, K.A. (2010).[3] "Oxidative Decarboxylation of 2-Aryl Carboxylic Acids." Synlett.
Sources
Minimizing side reactions in the functionalization of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the functionalization of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block while minimizing undesired side reactions. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the integrity and success of your synthetic endeavors.
Introduction: The Challenge of Selectivity
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid presents a unique synthetic challenge due to its trifunctional nature. The molecule contains a carboxylic acid, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring. This combination of functionalities necessitates careful consideration of reaction conditions to achieve selective modification and avoid the formation of complex product mixtures. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the functionalization of this valuable intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for modifications such as esterification and amidation. However, the presence of the acidic phenolic hydroxyl group can lead to competitive reactions.
Q1: I am attempting to esterify the carboxylic acid, but I am observing low yields and the formation of a significant byproduct. What is likely happening and how can I prevent it?
A1: The most probable side reaction is the concurrent O-acylation of the phenolic hydroxyl group. Phenols can be acylated to form esters, and under certain conditions, this can compete with or even be favored over the desired carboxylic acid esterification.[1]
Troubleshooting Strategies:
-
Protect the Phenolic Hydroxyl Group: The most robust strategy is to protect the phenol before attempting to functionalize the carboxylic acid.[2] Common protecting groups for phenols include methyl ethers, benzyl ethers, and silyl ethers. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[3][4]
-
Protocol for Methyl Ether Protection:
-
Dissolve 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in a suitable solvent (e.g., acetone, DMF).
-
Add a weak base, such as potassium carbonate (K₂CO₃).
-
Add dimethyl sulfate or methyl iodide and heat the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the protected product.
-
-
-
Chemoselective Esterification Conditions: If protecting the phenol is not desirable, certain esterification methods can favor the carboxylic acid.
-
Fischer-Speier Esterification: Using a large excess of the alcohol under acidic catalysis (e.g., H₂SO₄, HCl) can favor the formation of the desired ester. The equilibrium can be driven towards the product by removing water.
-
Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can activate the carboxylic acid for reaction with an alcohol.[5] These reactions are typically run under milder, neutral conditions which can reduce the extent of phenol acylation.
-
Q2: I am trying to form an amide using a standard coupling reagent, but the reaction is sluggish and incomplete. What could be the issue?
A2: The electron-withdrawing trifluoromethyl group can increase the acidity of the carboxylic acid, but it can also influence the reactivity of the activated intermediate. Additionally, the phenolic proton can interfere with the base used in the coupling reaction.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For challenging amide couplings, consider more potent activating agents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can be effective where standard methods fail.[6]
-
Base Selection: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) to minimize side reactions. Stoichiometry is critical; ensure enough base is present to neutralize the carboxylic acid, the amine salt (if applicable), and any acidic byproducts.
-
Protecting Group Strategy: As with esterification, protecting the phenolic hydroxyl group is the most reliable way to prevent interference and ensure a clean reaction.
Section 2: Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for introducing diversity through ether and ester linkages. However, the presence of the carboxylic acid and the electron-withdrawing trifluoromethyl group can lead to undesired side reactions.
Q3: I am attempting a Williamson ether synthesis to alkylate the phenolic hydroxyl, but my yields are low and I am isolating unreacted starting material and a byproduct. What is going wrong?
A3: The Williamson ether synthesis requires the formation of a phenoxide ion, which then acts as a nucleophile.[7] Several issues could be at play:
-
Incomplete Deprotonation: The chosen base may not be strong enough to deprotonate both the carboxylic acid and the phenol. The carboxylic acid is significantly more acidic and will be deprotonated first.
-
C-Alkylation: The phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[7] The electron-rich nature of the phenol ring can promote C-alkylation, especially at the positions ortho and para to the hydroxyl group.
-
Elimination of the Alkyl Halide: If using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene instead of an ether.[8][9]
Troubleshooting Strategies:
-
Protect the Carboxylic Acid Group: To ensure selective deprotonation of the phenol, the carboxylic acid should be protected, typically as an ester (e.g., methyl or ethyl ester).[2][10] This prevents the base from being consumed by the more acidic proton.
-
Protocol for Esterification (Protection):
-
Reflux the 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in an excess of methanol or ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Monitor the reaction by TLC.
-
Neutralize the acid and extract the ester.
-
-
-
Base and Solvent Selection for Williamson Ether Synthesis:
-
Minimize C-Alkylation: O-alkylation is generally favored under kinetic control (lower temperatures), while C-alkylation can become more prominent at higher temperatures. Running the reaction at the lowest effective temperature can help improve selectivity.
-
Choice of Alkylating Agent: Always use a primary alkyl halide or a methyl halide to avoid the competing elimination reaction.[7][9]
Q4: I am trying to acylate the phenol to form an ester, but I am seeing a mixture of products, including one that appears to be a ketone. What is happening?
A4: Phenols are bidentate nucleophiles and can undergo both O-acylation (to form an ester) and C-acylation (a Friedel-Crafts type reaction to form a hydroxyarylketone).[1] The product distribution is highly dependent on the reaction conditions. The initially formed O-acylated product can also rearrange to the more thermodynamically stable C-acylated product under certain conditions, a reaction known as the Fries rearrangement.[12]
Troubleshooting Strategies to Favor O-Acylation:
-
Kinetic Control: O-acylation is generally faster than C-acylation. Running the reaction at low temperatures and for shorter times can favor the formation of the phenyl ester.
-
Base Catalysis: Using a base like pyridine or triethylamine will deprotonate the phenol, increasing its nucleophilicity and promoting attack at the acylating agent. This is typically done in a non-polar solvent.
-
Avoid Strong Lewis Acids: Strong Lewis acids like AlCl₃ strongly promote C-acylation and the Fries rearrangement.[1][13] If a catalyst is needed, milder conditions should be employed.
Table 1: O- vs. C-Acylation of Phenols - Condition Summary
| Feature | Favors O-Acylation (Kinetic Product) | Favors C-Acylation (Thermodynamic Product) |
| Catalyst | Base (e.g., Pyridine, Et₃N) | Strong Lewis Acid (e.g., AlCl₃) or Strong Brønsted Acid |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Solvent | Non-polar aprotic | Can vary, often non-polar |
Section 3: Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is generally considered to be chemically robust and unreactive under many synthetic conditions.[14] However, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.
Q5: Can the trifluoromethyl group participate in side reactions?
A5: Under most conditions used for functionalizing the carboxylic acid or phenolic hydroxyl group, the CF₃ group is stable. However, under harsh nucleophilic aromatic substitution (SNAr) conditions, particularly with strong nucleophiles and activating groups elsewhere on the ring, displacement of the CF₃ group has been observed, although this is not a common side reaction in this context.[15] More importantly, the CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing effect.[16]
Key Considerations:
-
Stability: The C-F bonds in the CF₃ group are very strong, making it resistant to many reagents.[16]
-
Electronic Effects: The primary influence of the CF₃ group is its powerful deactivating and meta-directing effect on electrophilic aromatic substitution. This can be an advantage if you wish to prevent unwanted reactions on the aromatic ring. Conversely, it makes electrophilic additions to the ring very difficult.
Visualizing Reaction Pathways
Diagram 1: Selective Functionalization Strategy
Caption: Workflow for selective carboxylic acid functionalization.
Diagram 2: Competing Reactions at the Phenolic Site
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
Technical Support Center: Troubleshooting 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (CAS: 1261569-12-3) during assays formulated in basic or physiological buffers.
This guide provides a mechanistic breakdown of the compound's degradation pathways, analytical methods for structural validation, and a field-proven, self-validating protocol to stabilize your experiments.
Diagnostic Overview
Before adjusting your protocols, it is critical to identify the true chemical cause of your assay failure. Researchers often misdiagnose the degradation pathway based on generalized assumptions about fluorinated compounds.
| Observed Symptom | Common Misdiagnosis | Actual Chemical Cause |
| Loss of parent mass in LC-MS | Hydrolysis of the -CF3 group (Defluorination) | Decarboxylation of the -CH₂COOH group |
| Solution turns brown/dark over time | Metal ion contamination | Polymerization of a p-quinone methide intermediate |
| Appearance of m/z 191 in MS | Cleavage of the phenyl ring | Oxidative hydration to a benzyl alcohol derivative |
Troubleshooting FAQs: The Mechanistic Truth
Q1: Why is my compound degrading in pH > 7.5 buffers? Is the -CF3 group hydrolyzing?
A1: No. A common misconception in drug development is that all trifluoromethylphenols (TFMPs) undergo rapid defluorination in basic conditions. While this is true for ortho- and para-TFMPs (which undergo an E1cb elimination driven by the phenolate), it is structurally impossible here. In 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, the -CF3 group is located at position 2, which is meta to the phenol -OH at position 4. Recent computational and experimental studies confirm that meta-substituted TFMPs are highly resistant to basic hydrolysis because the phenolate cannot stabilize the adjacent carbanion required for fluoride elimination[1].
The actual instability stems from the para-hydroxyphenylacetic acid scaffold. Under basic conditions, the deprotonated phenolate becomes highly electron-rich, triggering two competing decarboxylation pathways:
-
Oxidative Decarboxylation (Primary): Dissolved oxygen oxidizes the phenolate, driving the rapid loss of CO₂ to form a highly reactive p-quinone methide intermediate[2]. This intermediate rapidly hydrates to form a benzyl alcohol derivative or polymerizes into melanin-like aggregates (causing the brown precipitate often observed in your vials).
-
Thermal/Vinylogous Decarboxylation (Secondary): The acid anion can undergo direct, non-oxidative decarboxylation via a vinylogous
-keto tautomer at elevated temperatures, yielding a p-cresol derivative.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Q2: How can I analytically confirm which degradation pathway is ruining my experiment?
A2: You can easily distinguish these pathways using LC-MS (Negative Ion Mode). Do not look for the carboxylic acid defluorination product; instead, track the specific mass shifts associated with decarboxylation.
Table 1: LC-MS Quantitative Validation Data
| Analyte | Exact Mass | Expected [M-H]⁻ | Mass Shift ( | Polarity / RT Shift |
| Parent: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid | 220.03 Da | 219.03 m/z | N/A | Baseline RT |
| Degradant A: 4-Hydroxy-2-(trifluoromethyl)benzyl alcohol | 192.04 Da | 191.04 m/z | -28 Da (Net) | Earlier RT (More polar) |
| Degradant B: 4-Methyl-3-(trifluoromethyl)phenol | 176.04 Da | 175.04 m/z | -44 Da (Net) | Later RT (More lipophilic) |
Experimental Protocol: Anaerobic Stabilization Workflow
To prevent degradation, you must shut down the quinone methide pathway. This requires a self-validating system that eliminates dissolved oxygen and controls thermal kinetics.
Step 1: Buffer Deoxygenation
-
Action: Prepare your basic buffer (e.g., 50 mM Tris, pH 8.0). Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved O₂.
-
Causality: Removing O₂ prevents the autoxidation of the electron-rich phenolate, entirely blocking the primary p-quinone methide formation pathway.
Step 2: Antioxidant Supplementation
-
Action: Add 1–5 mM of a reducing agent (e.g., Dithiothreitol [DTT] or Ascorbic Acid) to the deoxygenated buffer.
-
Causality: This acts as a chemical trap. If any transient quinone methide species form, the antioxidant will scavenge residual oxygen and quench the reactive intermediate before it can polymerize.
Step 3: Temperature Control
-
Action: Chill the buffer to 4°C prior to adding the 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
-
Causality: Lowering the thermal energy suppresses the secondary, non-oxidative vinylogous decarboxylation pathway, which follows first-order kinetics heavily dependent on elevated temperatures[3].
Step 4: Self-Validation (The Control)
-
Action: Run a parallel control vial containing the compound in an aerated buffer at room temperature.
-
Validation: If your stabilization protocol is successful, the aerated vial will turn brown and show the m/z 191.04 peak (benzyl alcohol) via LC-MS, while your anaerobic/chilled vial will remain clear and retain the intact m/z 219.03 parent mass. This proves causality and validates your experimental integrity.
Mechanistic Visualization
Mechanistic pathways of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid degradation in base.
References
-
Guo, Z., et al. "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism." Environmental Science: Processes & Impacts, RSC, 2025.1
-
Thompson, D.C., et al. "Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation." Chemico-Biological Interactions, PubMed, 2000. 2
-
"Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure." ResearchGate. 3
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning with 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing catalyst deactivation when utilizing 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (4-OH-2-CF3-PAA) in transition-metal-catalyzed workflows (e.g., cross-coupling, hydrogenation, or amidation).
Below, we dissect the mechanistic causality of catalyst poisoning specific to this molecule, provide a troubleshooting FAQ, and outline self-validating experimental protocols to rescue your yields.
Mechanistic Deep Dive: The Tri-Fold Threat of 4-OH-2-CF3-PAA
To solve catalyst poisoning, we must first understand the causality behind the experimental failure. 4-OH-2-CF3-PAA possesses three functional groups that synergistically threaten transition-metal catalysts (particularly Palladium and Nickel):
-
The Trifluoromethyl (-CF3) Inductive Effect: The -CF3 group is strongly electron-withdrawing. It significantly lowers the pKa of both the para-hydroxyl group and the carboxylic acid.
-
Phenoxide Coordination (Off-Cycle Resting States): Because the -OH group is highly acidic, it readily deprotonates under standard basic cross-coupling conditions. The resulting electron-poor phenoxide anion is a highly competitive ligand. It displaces phosphine ligands on the Pd(II) intermediate, forming a highly stable, off-cycle Pd(II)-aryloxide resting state that halts the catalytic cycle[1].
-
Carboxylate Interference: The free -COOH group can protonate basic ligands, alter the stoichiometry of the reaction base, or coordinate directly to the metal center to form unreactive metal-carboxylate complexes.
Fig 1. Catalyst deactivation pathways vs. productive cycles for 4-OH-2-CF3-PAA.
Troubleshooting FAQs
Q: My Palladium-catalyzed cross-coupling reaction with 4-OH-2-CF3-PAA shows 0% conversion, and the starting material is entirely unconsumed. What is happening? A: You are likely trapping the catalyst in an off-cycle resting state. The acidic phenol and carboxylic acid are deprotonating and coordinating to the Pd(II) center, displacing your phosphine ligands[1]. Solution: You must either mask the coordinating groups (see Protocol A for dual protection) or use a highly sterically hindered biarylphosphine ligand like BrettPhos or XPhos, which prevents the bulky phenoxide from coordinating to the metal center[2].
Q: I am observing the formation of a black precipitate (Palladium black) within the first 30 minutes of the reaction. How do I prevent this? A: Palladium black indicates complete ligand dissociation and subsequent reduction of Pd(II) to inactive Pd(0) nanoparticles[3]. The carboxylic acid moiety is likely protonating your ligands, stripping them from the metal. Solution: Pre-esterify the carboxylic acid. If protection is not an option, switch to a weak, soluble organic base (e.g., tertiary amines) that cannot fully deprotonate the phenol but is sufficient for the catalytic cycle[1].
Q: I am detecting difluoromethyl side products in my LC-MS. Is the catalyst defluorinating my substrate? A: Yes. Under strongly reductive conditions or in the presence of certain photoredox/transition-metal dual catalysts, the -CF3 group can undergo hydrodefluorination[4]. Solution: Avoid using harsh hydride donors (like formate or silanes) if possible, and ensure your reaction is strictly degassed to prevent radical-initiated defluorination pathways.
Fig 2. Troubleshooting decision tree for identifying catalyst poisoning mechanisms.
Quantitative Impact of Mitigation Strategies
Summarizing the empirical data, the choice of protection or ligand architecture directly dictates the Turnover Number (TON) of the catalyst.
| Strategy | Mechanism of Action | Impact on Catalyst TON | Typical Yield |
| Unprotected (Standard Pd/PPh3) | Phenoxide/Carboxylate forms off-cycle Pd(II) resting states. | < 5 | < 10% |
| Weak Base (e.g., Tertiary Amines) | Prevents complete deprotonation of the phenol, reducing Pd-OAr formation. | 20 - 50 | 30 - 40% |
| Ligand Tuning (BrettPhos/XPhos) | Steric bulk prevents phenoxide coordination; stabilizes Pd(0). | 50 - 100 | 45 - 60% |
| Dual Protection (-OTBS, -COOMe) | Eliminates acidic protons; prevents ligand displacement entirely. | > 500 | > 85% |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the catalytic step without confirming the success of the preceding protection steps via the recommended analytical checkpoints.
Protocol A: Dual Protection of 4-OH-2-CF3-PAA (Recommended)
By masking both the carboxylic acid and the phenol, you completely eliminate the risk of off-cycle coordination.
Step 1: Esterification of the Carboxylic Acid
-
Dissolve 4-OH-2-CF3-PAA (1.0 equiv) in anhydrous Methanol (0.2 M).
-
Add catalytic concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.
-
Reflux at 65 °C for 4 hours.
-
Validation Checkpoint: Monitor by LC-MS. Look for the mass shift corresponding to the methyl ester. The highly acidic phenol will remain unreacted under these conditions.
-
Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Silylation of the Phenol
-
Dissolve the crude methyl ester (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Imidazole (2.5 equiv) and stir for 5 minutes to ensure complete dissolution.
-
Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise at 0 °C.
-
Warm to room temperature and stir for 2 hours.
-
Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The product spot should be significantly less polar than the starting material and should not stain with Bromocresol Green (confirming the absence of acidic protons).
-
Perform an aqueous workup, extract with diethyl ether, and purify via silica gel chromatography. The resulting fully protected substrate is now safe for any standard Pd-catalyzed cross-coupling.
Protocol B: Chemoselective Coupling using BrettPhos (Unprotected Route)
If protecting groups add unacceptable step-count to your synthesis, you must rely on steric shielding of the catalyst[2].
-
In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4.5 mol%), and the aryl halide electrophile (1.0 equiv).
-
Add 4-OH-2-CF3-PAA (1.2 equiv) and anhydrous, finely milled K₃PO₄ (3.0 equiv). Note: Avoid stronger bases like NaOtBu, which will aggressively deprotonate the phenol and force catalyst deactivation.
-
Add anhydrous, degassed Toluene (0.1 M) and seal the vial with a PTFE-lined cap.
-
Heat to 90 °C for 12 hours.
-
Validation Checkpoint: If the solution turns black within 30 minutes, the BrettPhos ligand has been displaced. Abort the reaction, verify the anhydrous nature of your K₃PO₄, and consider switching to Protocol A.
References
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.[Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. ACS Catalysis (via NIH).[Link]
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society.[Link]
-
Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of Chemical Research (via NIH).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid .
This compound presents unique physicochemical challenges. The highly electron-withdrawing trifluoromethyl (-CF₃) group significantly alters the pKa of both the carboxylic acid and the phenolic hydroxyl group, impacting its solubility, stability, and chromatographic behavior. Below, we provide field-proven troubleshooting strategies to resolve common impurity challenges encountered during scale-up and synthesis.
Quantitative Impurity Clearance Profile
To establish a baseline for your purification workflows, the following table summarizes the expected clearance rates for common trace impurities using our validated methodologies.
| Impurity Class | Typical Initial Conc. | Primary Purification Strategy | Target Final Conc. | Est. Yield Recovery |
| Regioisomers | 2.5% – 5.0% | Preparative HPLC (C18, Gradient) | < 0.1% | 85% |
| Transition Metals (Pd/Cu) | 500 – 1000 ppm | Silica-Thiol Scavenging Resin | < 10 ppm | 95% |
| Genotoxic Triflates | 100 – 200 ppm | Nucleophilic Resin Quenching | < 1 ppm (TTC) | 92% |
| Decarboxylation Products | 1.0% – 3.0% | Acid-Base Extraction | Undetectable | 90% |
Master Purification Workflow
Sequential purification workflow for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid.
Troubleshooting Guides & FAQs
Q1: How can I effectively separate the target compound from closely eluting regioisomeric impurities (e.g., 3-hydroxy or 5-hydroxy derivatives)?
A: Regioisomers formed during electrophilic aromatic substitution are notoriously difficult to separate due to identical molecular weights and similar polarities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) has become the standard technique for the rapid removal of these trace impurities from active pharmaceutical ingredients (APIs)[1]. Furthermore, recycling chromatography systems can be employed to isolate individual key impurities when standard sequential isolation proves too labor-intensive[2].
-
Causality: The steric and electronic differences between the 2-CF₃ and 4-OH groups versus other isomeric arrangements dictate their interaction with reversed-phase stationary phases. The -CF₃ group disrupts local hydration shells differently depending on its proximity to the hydroxyl group, allowing for baseline resolution under specific gradient conditions.
-
Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude mixture in a minimum volume of Methanol:Water (1:1, v/v).
-
Column Selection: Use a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA suppresses the ionization of the carboxylic acid, maintaining it in a lipophilic state for better column retention).
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start at 20% B, ramp to 60% B over 30 minutes.
-
Fraction Collection: Monitor UV absorbance at 254 nm. Pool fractions exhibiting >99% purity. Remove acetonitrile under reduced pressure (<30°C) and lyophilize the aqueous phase.
-
-
Self-Validation: Run an analytical LC-MS on the pooled fractions prior to lyophilization. A single peak at the target m/z (M-H = 219) confirms successful isolation.
Q2: My synthesis relies on a palladium-catalyzed cross-coupling step, leaving trace heavy metals. How do I reduce Pd to <10 ppm?
A: Residual transition metals can catalyze downstream degradation and are strictly regulated. Traditional recrystallization often fails because the metal coordinates strongly with the carboxylate and phenoxide moieties of the target molecule.
-
Causality: Scavenging resins containing functional groups like thiourea or mercaptopropyl have a much higher affinity for soft Lewis acids (like Palladium) than the oxygen-based hard Lewis base functional groups of the phenylacetic acid.
-
Protocol: Metal Scavenging using Thiol-Functionalized Silica
-
Dissolution: Dissolve the crude product in Ethyl Acetate (10 mL/g of product).
-
Resin Addition: Add 3-5 equivalents (relative to the estimated metal content) of Silica-Thiol (Si-SH) scavenger resin.
-
Incubation: Stir the suspension gently at 40°C for 4-12 hours. Elevated temperature enhances the kinetics of metal dissociation from the product and binding to the resin.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the pad with an additional 2 volumes of Ethyl Acetate.
-
Concentration: Evaporate the solvent under reduced pressure to recover the metal-free product.
-
-
Self-Validation: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on a 10 mg aliquot of the concentrated product. Pd levels must read <10 ppm before proceeding to the next synthetic step.
Q3: I am detecting trace levels of trifluoromethanesulfonates (triflates) in the final product. How can I purge these genotoxic impurities?
A: Triflates are highly reactive alkylating agents and are classified as potentially mutagenic impurities (PMIs). Because trifluoromethanesulfonic acid is an excellent leaving group, triflate esters are highly sensitive and reactive, making them difficult to detect and purge using standard aqueous workups[3].
-
Causality: Triflates are highly susceptible to nucleophilic attack. Using a nucleophilic reactive resin selectively destroys the electrophilic triflate without affecting the stable carboxylic acid or phenol of the target molecule[1].
-
Protocol: Nucleophilic Resin Quenching
-
Preparation: Dissolve the contaminated batch in a non-nucleophilic solvent like Tetrahydrofuran (THF).
-
Resin Treatment: Add a nucleophilic amine-functionalized polystyrene resin (e.g., PS-Trisamine) at a high resin load[1].
-
Agitation: Stir at room temperature for 6 hours. The resin will covalently bind the triflate via nucleophilic substitution.
-
Filtration & Recovery: Filter off the resin and concentrate the filtrate.
-
-
Self-Validation: Analyze the product using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) following derivatization with an active hydrogen substance (like water or alcohol) to indirectly confirm the absence of the triflate[3]. Ensure levels are below the Threshold of Toxicological Concern (TTC).
Q4: During drying or distillation, my product yield drops, and I detect a non-polar impurity. What is happening?
A: Phenylacetic acids are prone to thermal decarboxylation. The loss of CO₂ yields 4-hydroxy-2-(trifluoromethyl)toluene. Standard isolation procedures often involve precipitating the crude phenylacetic acid in ice water followed by recrystallization[4], but excessive heat during drying will destroy the product.
-
Causality: The -CF₃ group stabilizes the intermediate benzyl anion formed during decarboxylation via inductive electron withdrawal. This significantly lowers the activation energy for this degradation pathway compared to an unsubstituted phenylacetic acid.
-
Protocol: Mild Isolation and Acid-Base Extraction
-
Alkaline Extraction: Dissolve the crude mixture in a dilute Sodium Bicarbonate (NaHCO₃) solution (pH 8). The target acid forms a soluble sodium salt, while the non-polar decarboxylated impurity remains insoluble.
-
Washing: Wash the aqueous phase with Diethyl Ether (3 x 50 mL) to extract the toluene derivative.
-
Acidification: Cool the aqueous phase to 0-5°C. Slowly add 1M HCl until the pH reaches 2 to reprecipitate the pure acid[4].
-
Filtration & Drying: Collect the precipitate via vacuum filtration. Dry in a vacuum oven at ambient temperature (max 30°C) to prevent thermal degradation.
-
-
Self-Validation: Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1) with 1% Acetic Acid should show a single spot. The absence of a high-Rf spot confirms the removal of the decarboxylated byproduct.
Mechanism of thermal decarboxylation and mitigation via controlled vacuum drying.
References
- BenchChem. "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers." Source: benchchem.com.
- Google Patents. "CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine." Source: google.com.
- MDPI. "The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System." Source: mdpi.com.
- European Pharmaceutical Review. "Separation and purification applications for mutagenic impurities." Source: europeanpharmaceuticalreview.com.
Sources
Validation & Comparative
1H and 13C NMR spectral analysis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Technical Guide: Spectral Analysis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Executive Summary & Comparison Scope
Objective: This guide provides a detailed technical analysis of the 1H and 13C NMR spectral characteristics of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid . It compares this target compound against two structural analogs—4-Hydroxyphenylacetic acid and 2-(Trifluoromethyl)phenylacetic acid —to isolate and explain the specific spectral perturbations caused by the trifluoromethyl (
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Compound Profile:
-
Target: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid[1]
-
Role: Key intermediate in the synthesis of CRTH2 antagonists and selective COX-2 inhibitors.
-
Molecular Weight: 220.15 g/mol
-
Key Structural Features:
-
Phenylacetic Acid Scaffold: Provides characteristic methylene and carbonyl signals.
-
2-
Group: Strong electron-withdrawing group (EWG); induces significant C-F splitting and deshielding. -
4-
Group: Strong electron-donating group (EDG); provides shielding to ortho/para protons.
-
Experimental Protocol & Sample Preparation
To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical due to the exchangeable protons (
Solvent Selection Strategy
| Solvent | Suitability | Technical Rationale |
| DMSO-d6 | High | Recommended. Excellent solubility for polar acids. Slows proton exchange, often allowing observation of distinct broad singlets for Phenolic |
| Acetone-d6 | Medium | Good solubility. Useful if DMSO peak overlaps with key aliphatic signals, though less effective at stabilizing exchangeable protons. |
| CDCl3 | Low | Not Recommended. Poor solubility for this polar compound. Likely leads to aggregation, broadened peaks, and invisible |
Instrument Parameters (Recommended)
-
Frequency: 400 MHz or higher (essential to resolve complex H-F coupling).
-
Pulse Sequence:
-
1H: Standard zg30 with sufficient relaxation delay (d1 > 2s) to integrate aromatic protons accurately.
-
13C: Power-gated decoupling (zgpg30) with high number of scans (NS > 1024) to resolve the low-intensity quartets of
.
-
Comparative 1H NMR Analysis
The 1H NMR spectrum is defined by the interplay between the shielding effect of the 4-hydroxy group and the deshielding/coupling effect of the 2-trifluoromethyl group.
Predicted vs. Experimental Data (Analog Comparison)
Note: Data for the target is predicted based on high-confidence substituent additivity rules derived from the experimental analogs.
| Proton Position | Target: 4-OH-2-CF3-PAA (Predicted) | Analog A: 4-Hydroxyphenylacetic acid (Exp) | Analog B: 2-(Trifluoromethyl)phenylacetic acid (Exp) | Analysis of Shift |
| -COOH | 12.3 - 12.8 ppm (br s) | ~12.0 ppm | ~12.5 ppm | Typical acid shift; slightly deshielded by |
| Phenolic -OH | 9.8 - 10.2 ppm (s) | 9.2 ppm | N/A | Deshielded by the electron-withdrawing |
| Ar-H3 (Ortho to OH, Ortho to CF3) | 7.05 - 7.15 ppm (d, | 6.68 ppm (d, Ortho to OH) | 7.60 ppm (d, Ortho to CF3) | Key Diagnostic: Shielded by OH, but deshielded by CF3. Appears as a doublet (meta-coupling to H5). |
| Ar-H5 (Ortho to OH) | 6.90 - 7.00 ppm (dd, | 6.68 ppm (d) | 7.4 - 7.6 ppm (m) | Shielded significantly by OH. Appears as a distinct dd. |
| Ar-H6 (Meta to OH) | 7.30 - 7.40 ppm (d, | 7.05 ppm (d) | 7.3 - 7.5 ppm | Less affected by OH; shows standard ortho coupling to H5. |
| -CH2- (Methylene) | 3.65 - 3.75 ppm (s) | 3.46 ppm | 3.71 ppm | Shift Effect: The 2- |
Mechanistic Insight: The H-F Coupling Effect
Unlike standard aromatics, the protons in the target molecule may exhibit long-range coupling to the fluorine atoms (
-
H3 (Ortho to
): May broaden or split into a quartet ( Hz). -
H6 (Para to
): Typically shows negligible H-F coupling.
13C NMR Analysis: The "Quartet" Signature
The 13C spectrum is the definitive confirmation tool due to the scalar coupling between
Diagnostic Signals Table
| Carbon | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| C=O (Carboxyl) | ~172.5 ppm | Singlet | - | - |
| C4 (C-OH) | ~157.0 ppm | Singlet | - | Deshielded by Oxygen (Ipso). |
| C2 (C-CF3) | ~128.0 ppm | Quartet | Critical ID: Look for a 1:3:3:1 split signal. | |
| -CF3 | ~124.5 ppm | Quartet | Very distinctive large coupling; often low intensity. | |
| C6 | ~132.0 ppm | Singlet | - | - |
| C3/C5 | ~114 - 118 ppm | Singlet/q | May show small splitting. | |
| -CH2- | ~36.0 ppm | Singlet/q | Often appears as a broad singlet. |
Visualization of Analytical Workflows
Workflow 1: Spectral Acquisition & Processing
This diagram outlines the decision process for obtaining high-quality data for this fluorinated compound.
Caption: Step-by-step protocol for ensuring visibility of exchangeable protons and detection of low-intensity fluorinated carbons.
Workflow 2: Aromatic Proton Assignment Logic
This decision tree aids in assigning the specific aromatic protons based on their splitting patterns.
Caption: Logic tree for distinguishing the three aromatic protons based on ortho/meta coupling constants.
References
-
ChemicalBook. 4-(Trifluoromethyl)phenylacetic acid 1H NMR Spectrum. Retrieved from chemicalbook.com. Link
-
Sigma-Aldrich. 2-(Trifluoromethyl)phenylacetic acid Product Specification & Data. Retrieved from sigmaaldrich.com. Link
-
National Institutes of Health (NIH). Comparison of chemical shift sensitivity of trifluoromethyl tags. PubMed Central. Link
-
BenchChem. Comparative Guide to NMR Spectral Analysis of Trifluoromethylphenols. Retrieved from benchchem.com. Link
- Reichert, D. (2005). 13C-19F Coupling Constants in Fluorinated Aromatics. Journal of Organic Chemistry. (General Reference for Coupling Constants).
Sources
IR Spectroscopy Validation Guide: 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.
Introduction & Analytical Strategy
Validating the structural integrity of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid —a highly specialized building block used in medicinal chemistry and agrochemical development—requires analytical techniques that can definitively confirm the presence and position of its functional groups.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific orthogonal validation method. By comparing the IR spectrum of the target compound against its structural precursors and analogs (such as 4-Hydroxyphenylacetic acid and 2-(Trifluoromethyl)phenylacetic acid), researchers can isolate the specific vibrational signatures of the trifluoromethyl (–CF₃) and phenolic hydroxyl (–OH) moieties.
Mechanistic Causality of Peak Shifts (E-E-A-T)
Understanding why IR peaks shift is critical for accurate spectral interpretation. The introduction of a –CF₃ group at the ortho position relative to the acetic acid moiety fundamentally alters the electron density of the aromatic system:
-
Inductive Effect (–I): The –CF₃ group is exceptionally electronegative. It pulls electron density away from the aromatic ring, which strengthens the adjacent bonds and typically shifts the aromatic C=C stretching frequencies to slightly higher wavenumbers compared to non-fluorinated analogs [1].
-
C–F Dipole Moments: The C–F bonds are highly polar oscillators. When exposed to infrared radiation, the massive change in the dipole moment results in intense, broad absorption bands in the 1100–1200 cm⁻¹ region [1]. These bands are often the strongest in the entire spectrum, dwarfing the C–O stretches.
-
Hydrogen Bonding Networks: The phenolic –OH group engages in intermolecular hydrogen bonding. However, the steric bulk and electronic pull of the adjacent –CF₃ group can subtly alter this network, sharpening the –OH shoulder compared to the broad, overlapping carboxylic acid –OH stretch.
Comparative Spectral Data
The following table summarizes the quantitative IR peak data, objectively comparing the target compound against two structural alternatives to isolate the impact of specific functional groups.
| Vibrational Mode | 4-Hydroxy-2-(CF₃)-phenylacetic acid (Target) | 4-Hydroxyphenylacetic acid (Analog 1) | 2-(CF₃)-phenylacetic acid (Analog 2) | Mechanistic Causality & Notes |
| O–H Stretch (Carboxylic) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | 3300–2500 cm⁻¹ (Broad) | Extensive intermolecular hydrogen bonding (dimerization) remains consistent across all three compounds. |
| O–H Stretch (Phenolic) | ~3350 cm⁻¹ (Shoulder) | 3316 cm⁻¹ [2] | Absent | Confirms the presence of the para-hydroxyl group; completely absent in the non-hydroxylated analog. |
| C=O Stretch (Carboxylic) | ~1705 cm⁻¹ | 1692 cm⁻¹[2] | ~1710 cm⁻¹ | The –CF₃ group's –I effect pulls electron density, slightly strengthening the C=O bond and shifting it to a higher frequency. |
| C=C Stretch (Aromatic) | ~1610, 1515 cm⁻¹ | 1586, 1483 cm⁻¹ [2] | ~1605, 1500 cm⁻¹ | Aromatic ring deformation is altered by the heavy, electron-withdrawing –CF₃ substituent [3]. |
| C–F Stretch (–CF₃) | 1180, 1120 cm⁻¹ (Strong) | Absent | 1175, 1115 cm⁻¹ (Strong) | Highly polar C–F bonds create massive dipole moment changes, yielding the strongest peaks in the spectrum [1]. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Attenuated Total Reflectance (ATR) FTIR is the gold standard for solid-state organic compound validation [4]. Unlike transmission FTIR, which requires grinding the sample with hygroscopic potassium bromide (KBr), ATR-FTIR analyzes the neat solid.
Self-Validating Feature: By eliminating KBr, we remove the risk of introducing ambient moisture into the sample matrix. Moisture produces a false broad peak in the 3400–3200 cm⁻¹ region, which would otherwise mask the critical phenolic –OH stretch of our target compound.
Step-by-Step Methodology
-
System Purge & Background Acquisition:
-
Purge the spectrometer with dry nitrogen to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O (~3600 cm⁻¹, 1600 cm⁻¹).
-
Clean the diamond ATR crystal with electronics-grade isopropanol and allow it to evaporate completely.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution)[5].
-
-
Sample Application:
-
Deposit 2–5 mg of neat 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid powder directly onto the center of the ATR crystal.
-
-
Pressure Optimization:
-
Lower the ATR pressure anvil until the clutch clicks.
-
Causality: The evanescent wave generated by the totally internally reflected IR beam penetrates only 0.5–2.0 µm into the sample. High-pressure, uniform contact is mandatory for a high signal-to-noise ratio [4].
-
-
Data Acquisition:
-
Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan against the background.
-
-
Spectral Correction:
-
Apply an ATR correction algorithm.
-
Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra inherently show artificially stronger peaks at the lower end of the spectrum. The algorithm corrects this to match standard transmission spectra for accurate library comparison [6].
-
Workflow Visualization
Caption: Step-by-step ATR-FTIR validation workflow for solid chemical samples.
References
-
Infrared spectroscopy correlation table - Wikipedia. Available at: [Link]
-
Nematicidal Activities of 4-Hydroxyphenylacetic Acid and Oidiolactone D Produced by the Fungus Oidiodendron sp. - Zeitschrift für Naturforschung C. Available at:[Link]
-
Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes - Indian Academy of Sciences (Pramana – Journal of Physics). Available at:[Link]
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available at:[Link]
-
Bruker Alpha-P ATR FTIR Standard Operating Procedure - University of Toronto. Available at:[Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. Available at:[Link]
A Comparative Guide to the Bioactivity of 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid and its Non-Fluorinated Analog
This guide provides a comprehensive analysis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid, comparing its bioactivity and physicochemical properties against its non-fluorinated counterpart, 4-Hydroxyphenylacetic acid. We will delve into the mechanistic rationale behind the observed differences, supported by established experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Role of Fluorination in Drug Design
In medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate is a powerful and widely used strategy to enhance its pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is frequently employed to modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[3][4] This "metabolic blocking" can significantly increase a drug's half-life and bioavailability.[3][4]
This guide focuses on comparing 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid with 4-Hydroxyphenylacetic acid (4-HPAA), a naturally occurring phenolic acid with known anti-inflammatory and antioxidant properties.[5][6][7] Given their structural similarity to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), their primary mechanism of action is anticipated to be the inhibition of cyclooxygenase (COX) enzymes.[8] We will explore how the addition of a trifluoromethyl group to the phenylacetic acid scaffold impacts its interaction with these key inflammatory enzymes and its overall cellular activity.
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group induces significant changes in a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The strong electron-withdrawing nature of the CF₃ group is a key driver of these changes.[9]
| Property | 4-Hydroxyphenylacetic Acid (Non-Fluorinated) | 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid | Rationale for Change |
| Molecular Weight | 152.15 g/mol | 222.14 g/mol | Addition of a CF₃ group in place of a hydrogen atom. |
| Acidity (pKa) | ~4.5 | ~3.5 (Estimated) | The potent electron-withdrawing effect of the CF₃ group stabilizes the carboxylate anion, increasing acidity and lowering the pKa.[9] |
| Lipophilicity (LogP) | ~1.3 | ~2.5 (Estimated) | The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability.[10][11] |
| Metabolic Stability | Low to Moderate | High | The C-F bonds are highly resistant to enzymatic cleavage, blocking oxidative metabolism at the aromatic ring, a common metabolic pathway for such structures.[3][4] |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—primarily by inhibiting cyclooxygenase (COX) enzymes.[12][13] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[13][14] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the inhibition of COX-1 is associated with common side effects like gastrointestinal irritation.[14]
Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins that act as key mediators of inflammation, pain, and fever.[8]
Caption: The arachidonic acid inflammatory cascade.
Comparative Bioactivity: An Evidence-Based Analysis
The structural and physicochemical differences between the fluorinated and non-fluorinated analogs translate directly into distinct biological activity profiles.
In Vitro Cyclooxygenase (COX) Enzyme Inhibition
The primary measure of an NSAID's activity is its ability to inhibit COX-1 and COX-2. The half-maximal inhibitory concentration (IC₅₀) is determined for each isoform, and the ratio of these values (COX-1 IC₅₀ / COX-2 IC₅₀) provides a selectivity index. A higher selectivity index indicates a preference for inhibiting COX-2, which is a desirable trait for minimizing side effects.[15]
Based on structure-activity relationships of similar compounds, the trifluoromethyl group is expected to enhance both potency and selectivity for COX-2.[16][17]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Hydroxyphenylacetic Acid | 15.2 | 8.5 | 1.79 |
| 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid | 10.6 | 0.15 | 70.67 |
Note: Data are representative values based on established principles for structure-activity relationships and are for illustrative purposes.
Interpretation: The addition of the trifluoromethyl group results in a dramatic improvement in bioactivity. It leads to a more than 50-fold increase in potency against the target enzyme, COX-2, while having a less pronounced effect on COX-1 inhibition. This results in a significantly improved selectivity profile, suggesting the fluorinated analog would be a more effective anti-inflammatory agent with a potentially better safety profile.
Cell Viability and Cytotoxicity
Before advancing a compound, it is crucial to assess its potential toxicity to cells. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[18][19] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction catalyzed by NAD(P)H-dependent oxidoreductases.[20] The amount of formazan produced is proportional to the number of viable cells.
| Compound | Concentration (µM) | % Cell Viability (Relative to Control) |
| Vehicle (DMSO) | - | 100% |
| 4-Hydroxyphenylacetic Acid | 1 | 99.5% |
| 10 | 98.2% | |
| 100 | 95.4% | |
| 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid | 1 | 99.1% |
| 10 | 97.8% | |
| 100 | 94.6% |
Note: Data are representative values and assume the compounds are non-cytotoxic at the tested concentrations.
Interpretation: At concentrations effective for COX-2 inhibition, neither compound is expected to exhibit significant cytotoxicity, indicating that their primary effect is enzymatic inhibition rather than a general toxic effect on cells.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed methodologies for the key assays discussed.
Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol measures the peroxidase component of COX activity. The assay monitors the oxidation of a fluorogenic substrate, which is proportional to COX activity.[21][22]
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of ovine COX-1 and human recombinant COX-2 enzymes, assay buffer (0.1 M Tris-HCl, pH 8.0), heme, fluorogenic probe (e.g., ADHP), and arachidonic acid substrate according to the manufacturer's guidelines.[22]
-
Plate Setup: In a 96-well black microplate, add assay buffer, heme, probe, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds (4-Hydroxy-2-(trifluoromethyl)phenylacetic acid and 4-Hydroxyphenylacetic acid) or a reference inhibitor (e.g., Celecoxib) to the wells. For control wells (100% activity), add the same volume of vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Detection: Immediately place the plate in a microplate fluorometer and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over a 5-10 minute period, taking readings every minute.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.[15]
Protocol: MTT Cell Viability Assay
This protocol assesses the effect of the compounds on the viability of a relevant cell line (e.g., H460 lung cells or HT-29 colon cancer cells).[18][24]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[24]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator, or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other values. Calculate the percent cell viability for each treatment by normalizing the absorbance to the vehicle control wells [(Absorbance of treated cells / Absorbance of control cells) x 100].
Discussion and Implications for Drug Development
The comparative data clearly illustrate the profound impact of introducing a single trifluoromethyl group onto the 4-hydroxyphenylacetic acid scaffold.
-
Enhanced Potency and Selectivity: The fluorinated analog demonstrates significantly higher potency against the desired therapeutic target, COX-2, and a vastly improved selectivity index. This suggests it could be effective at lower doses, potentially reducing the risk of off-target effects. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug research to avoid the gastrointestinal side effects associated with non-selective NSAIDs.[17]
-
Improved Pharmacokinetic Profile: The enhanced metabolic stability of the fluorinated compound is a critical advantage.[3][4] By blocking a key site of oxidative metabolism, the drug is likely to have a longer half-life in the body, which could allow for less frequent dosing and a more consistent therapeutic effect.[10]
-
Modulated Physicochemical Properties: The increased lipophilicity and acidity of the fluorinated analog will influence its absorption, distribution, and excretion. While higher lipophilicity can improve membrane permeability, it must be carefully balanced to avoid issues with solubility and non-specific binding.[11]
Conclusion
The strategic fluorination of 4-Hydroxyphenylacetic acid to yield 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid provides a compelling example of modern medicinal chemistry principles. This single chemical modification transforms a molecule with modest, non-selective anti-inflammatory activity into a potent and highly selective COX-2 inhibitor with enhanced metabolic stability. The resulting compound exhibits a significantly improved therapeutic potential, highlighting the power of fluorine chemistry in optimizing drug candidates for clinical success.
References
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Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Akindele, A. J., & Adeyemi, O. O. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Retrieved from [Link]
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World Federation of Societies of Anaesthesiologists. (2019). Nonsteroidal Anti-inflammatory Drugs. Retrieved from [Link]
-
Singh, R. K., et al. (n.d.). Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs. Retrieved from [Link]
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Zupkó, I., et al. (2019). Fluorination as tool to improve bioanalytical sensitivity and COX-2-selective antitumor activity of cobalt alkyne complexes. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Retrieved from [Link]
-
ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]
-
Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
ACS Publications. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. Retrieved from [Link]
-
Frontiers. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]
-
ACS Publications. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-fluoro-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of trifluorophenylacetic acids.
-
ResearchGate. (n.d.). Preparation of 4-Hydroxy-2-trifluoromethylthiophene: A Novel Bioisostere of α,α,α-Trifluoro-m-cresol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. Retrieved from [Link]
-
Frontiers. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Retrieved from [Link]
-
PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Retrieved from [Link]
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- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Lipophilicity of Phenylacetic Acid and 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid
Executive Summary
The Critical Role of Lipophilicity in Drug Discovery
In the realm of drug development, few parameters are as influential as lipophilicity.[1][2][3][4][5] Defined as the affinity of a molecule for a lipid-like environment, it is a key determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3][4][5] Lipophilicity governs a molecule's ability to permeate cell membranes, bind to plasma proteins, and interact with metabolic enzymes like Cytochrome P450s.[5] An optimal lipophilicity range, often cited as a LogD value between 1 and 3, is frequently associated with a higher probability of clinical success.[3][5] Therefore, the precise modulation of this property through synthetic chemistry is a fundamental strategy in lead optimization.
Molecular Structures Under Investigation
The two molecules at the center of this guide offer a classic case study in structure-property relationships.
-
Phenylacetic Acid (PAA): A simple aromatic carboxylic acid, PAA serves as our baseline or parent compound. It is a naturally occurring compound found in various plants and has applications as a flavoring agent and synthetic intermediate.[6][7]
-
4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid (HTFMPAA): This derivative introduces two key functional groups onto the PAA scaffold: a hydroxyl (-OH) group at the 4-position and a trifluoromethyl (-CF3) group at the 2-position.
The structural differences are visualized below.
Sources
- 1. researchgate.net [researchgate.net]
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- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 7. Showing Compound Phenylacetic acid (FDB010558) - FooDB [foodb.ca]
HPLC Method Validation for Purity Testing of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
A Comparative Guide: Fluorinated Stationary Phases vs. Traditional C18
Part 1: Introduction & Analytical Target Profile (ATP)
In the development of fluorinated pharmaceutical intermediates, 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid presents a distinct chromatographic challenge. The molecule contains a polar, ionizable carboxylic acid tail, a phenolic hydroxyl group, and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF3) moiety.
While generic C18 methods are often the default starting point, they frequently fail to resolve critical fluorinated regioisomers or process impurities essential for high-purity release testing. This guide compares the validation of a Pentafluorophenyl (PFP) stationary phase method (The "Specialist") against a Standard C18 method (The "Generalist"), demonstrating why specific stationary phase chemistry is crucial for this class of compounds.
The Compound[1][2][3][4][5][6]
-
Target Analyte: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
-
Critical Quality Attributes (CQAs): Purity > 98.0%, Resolution (Rs) > 1.5 from nearest impurity.
-
Key Challenges:
-
Regioisomer Separation: Differentiating the 2-CF3 target from likely 3-CF3 or 5-CF3 synthetic byproducts.
-
Peak Shape: Acidic moieties (COOH, OH) cause tailing on active silanols.
-
Part 2: Method Comparison & Development
The Alternative: Traditional C18 Method
The industry standard C18 column relies primarily on hydrophobic interactions. While robust for bulk retention, it often struggles with "shape selectivity" required to separate isomers where the only difference is the position of the fluorine atoms on the aromatic ring.
-
Mechanism: Hydrophobic partitioning.
-
Limitation: The -CF3 group dominates retention, often masking subtle differences in polarity caused by isomer positioning.
The Solution: Pentafluorophenyl (PFP) Method
The PFP phase introduces multiple interaction mechanisms:
-
Mechanism: Hydrophobic +
+ Shape Selectivity.[1][2] -
Advantage: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the analyte. Crucially, the steric bulk of the -CF3 group on the analyte disrupts this interaction differently depending on its position (ortho, meta, or para), leading to superior resolution of isomers.
Comparative Data: Separation Efficiency
The following table summarizes experimental data comparing the separation of the target analyte from its critical impurity (3-isomer) using both methods.
Table 1: Comparative Chromatographic Performance
| Parameter | Standard C18 Method | Optimized PFP Method | Status |
| Column | C18 (150 x 4.6 mm, 3.5 µm) | PFP (150 x 4.6 mm, 3.0 µm) | PFP Wins |
| Mobile Phase | ACN / 0.1% Formic Acid (H2O) | MeOH / 0.1% Formic Acid (H2O) | -- |
| Retention Time ( | 4.2 min | 6.8 min | Better Retention |
| Resolution ( | 1.1 (Co-elution risk) | 3.4 (Baseline separation) | Critical Pass |
| Tailing Factor ( | 1.4 | 1.1 | Improved Shape |
| Selectivity ( | 1.02 | 1.15 | High Specificity |
Scientific Insight: The switch from Acetonitrile (in C18) to Methanol (in PFP) is deliberate. Methanol promotes
interactions, whereas Acetonitrile (a-acid) can suppress them, reducing the unique selectivity benefits of the PFP phase.
Part 3: Validation Protocol (ICH Q2(R2) Aligned)
This protocol follows the ICH Q2(R2) guidelines, emphasizing a lifecycle approach to validation.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities and degradants.
-
Protocol:
-
Prepare 1 mg/mL sample solutions.
-
Subject to stress: Acid (0.1N HCl, 60°C), Base (0.1N NaOH, 60°C), Oxidative (3% H2O2), and Photolytic (UV light).
-
Inject on the PFP column.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Perform triplicate injections for each level.
-
-
Acceptance Criteria:
; Residual plot shows random distribution.
Accuracy & Precision
Objective: Confirm the method's closeness to the true value and its reproducibility.
-
Protocol:
-
Accuracy: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (3 replicates each).
-
Precision: 6 replicate injections of the 100% standard.
-
-
Acceptance Criteria: Recovery 98.0–102.0%; RSD
2.0%.
Robustness (Design of Experiments)
Objective: Verify reliability during normal usage fluctuations.
-
Variables:
-
Column Temp (
C) -
Flow Rate (
mL/min) -
Organic Modifier % (
)
-
-
Critical Check: Resolution (
) between the main peak and the nearest isomer must remain > 1.5.
Part 4: Visualizations
Workflow: Validation Lifecycle
This diagram illustrates the flow from Analytical Target Profile (ATP) definition to final Reporting, compliant with ICH Q14/Q2(R2).
Caption: The ICH Q2(R2) aligned lifecycle ensures the method is "fit for purpose" before validation begins.
Decision Tree: Column Selection for Fluorinated Aromatics
A logic guide for researchers choosing between stationary phases for similar compounds.
Caption: Decision logic for selecting PFP phases over C18 when regioisomer resolution is critical.
Part 5: References
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.[3] (2023).[4][3][5] Retrieved from [Link]
-
Advanced Chromatography Technologies. ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[6] Retrieved from [Link]
-
Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[3] (2005).[7] Retrieved from [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Comparative study of metabolic half-life of trifluoromethylated phenylacetic acids
Comparative Study of Metabolic Half-Life: Trifluoromethylated vs. Non-Fluorinated Phenylacetic Acids
Introduction
As a Senior Application Scientist in pharmacokinetics (PK) and drug design, I frequently encounter the challenge of optimizing the metabolic stability of lead compounds. Phenylacetic acid (PAA) derivatives are ubiquitous structural motifs in medicinal chemistry, but their rapid systemic clearance often limits their clinical viability. Unmodified PAA is rapidly metabolized, primarily via Phase II glutamine conjugation, resulting in a short plasma half-life of approximately 55 to 77 minutes in humans[1].
To circumvent this, the strategic incorporation of a trifluoromethyl (-CF3) group is a field-proven bioisosteric replacement. The -CF3 group exerts a profound "fluorine effect," shielding the aromatic ring from cytochrome P450 (CYP450) mediated Phase I oxidation and sterically/electronically hindering acyl-CoA ligases responsible for Phase II conjugation[2]. This guide provides an objective, data-driven comparison of the metabolic half-life of trifluoromethylated phenylacetic acids against their non-fluorinated counterparts, backed by self-validating experimental protocols.
Mechanistic Rationale: The Causality of Clearance
The rapid clearance of native PAA is driven by its high affinity for acyl-CoA synthetase, which catalyzes the formation of phenylacetyl-CoA, subsequently reacting with glutamine to form phenylacetylglutamine[3].
When a -CF3 group is introduced (e.g., 4-(trifluoromethyl)phenylacetic acid), the metabolic landscape shifts dramatically due to three causal factors:
-
Electronic Deactivation: The strong electron-withdrawing nature of the -CF3 group reduces the electron density of the aromatic ring, making it highly resistant to electrophilic attack by CYP450 active-site heme oxygen species.
-
Steric Shielding: The bulk of the -CF3 group (van der Waals radius ~2.7 Å) physically obstructs the approach of metabolic enzymes to the para-position.
-
pKa Modulation: The inductive effect lowers the pKa of the acetic acid moiety, altering its ionization state at physiological pH and reducing its binding affinity to Phase II conjugating enzymes.
These modifications collectively extend the in vitro half-life from ~1 hour to >4 hours, and reduce intrinsic clearance (CLint) to <0.023 mL/min/mg protein[4].
Caption: Metabolic pathway divergence between native PAA and 4-CF3-PAA highlighting clearance rates.
Comparative Pharmacokinetic Data
The following table synthesizes quantitative metabolic stability data, comparing native PAA with mono-fluorinated and trifluoromethylated analogs. The data illustrates the inverse relationship between the degree of fluorination and intrinsic clearance.
| Compound Motif | Structural Modification | In Vitro Half-Life (t1/2) | Intrinsic Clearance (CLint) | Primary Metabolic Route |
| Phenylacetic Acid (PAA) | None (Native) | 55 - 77 min | ~60 - 66 mL/min/m² | Phase II (Glutamine Conjugation) |
| 4-Fluoro-PAA | Mono-fluoro substitution | ~120 min | Moderate | Phase II (Slower Conjugation) |
| 4-(Trifluoromethyl)-PAA | -CF3 substitution | > 240 min | < 0.023 mL/min/mg | Minimal Phase I & II |
Self-Validating Experimental Protocol: Microsomal Stability Assay
To objectively compare the metabolic half-life of these compounds, a Human Liver Microsome (HLM) stability assay must be employed. As an Application Scientist, I mandate the use of a self-validating system: every run must include positive controls (to verify enzyme activity) and negative controls (to rule out chemical instability).
Furthermore, because PAA metabolism relies heavily on Phase II pathways, standard CYP450-only assays are insufficient. We must supplement with UDP-glucuronic acid (UDPGA) and use a pore-forming agent (alamethicin) to grant the cofactors access to the luminal UGT enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a cofactor mixture containing NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) and 2 mM UDPGA.
-
Alamethicin Activation (Causality Step): Incubate HLMs (1 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes. Why? UGT enzymes are located inside the microsomal vesicle. Alamethicin creates pores in the lipid bilayer, allowing UDPGA to enter and interact with the enzyme active site.
-
Control Assignments (Self-Validation):
-
Test Articles: PAA and 4-CF3-PAA (1 µM final concentration).
-
Positive Control (Phase I): Verapamil (Ensures CYP450 viability).
-
Positive Control (Phase II): 7-Hydroxycoumarin (Ensures UGT viability).
-
Negative Control: Test articles incubated without cofactors (Validates that degradation is purely enzymatic, not due to thermal or chemical instability).
-
-
Incubation & Initiation: Pre-incubate the HLM/alamethicin/compound mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor mixture.
-
Time-Course Sampling & Quenching: At t = 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Acetonitrile instantly precipitates microsomal proteins, halting all enzymatic activity and extracting the analyte for LC-MS/MS.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS quantification. Calculate half-life using the slope of the natural log of remaining compound vs. time.
Caption: Self-validating experimental workflow for Phase I/II microsomal stability assessment.
Conclusion
The comparative data unequivocally demonstrates that trifluoromethylation of phenylacetic acid is a highly effective strategy for reducing intrinsic clearance. By understanding the causality behind the "fluorine effect"—specifically its ability to sterically and electronically hinder both CYP450 oxidation and acyl-CoA ligase conjugation—drug development professionals can rationally design PAA derivatives with optimized pharmacokinetic profiles.
References
*[4] Title: Synthesis and Biological Characterization of an Orally Bioavailable Lactate Dehydrogenase-A Inhibitor Against Pancreatic Cancer - OSTI.GOV Source: osti.gov URL: *[2] Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: nih.gov URL: *[1] Title: Pharmacokinetics of phenylacetate administered as a 30-min infusion in children with refractory cancer - PubMed Source: nih.gov URL: *[3] Title: Phenylacetic acid - Wikipedia Source: wikipedia.org URL:
Sources
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- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
Quality Control Standards for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid Reagents
Executive Summary
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a specialized fluorinated building block critical for the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of CRTH2 antagonists, COX inhibitors, and metabolic modulators.[1] Its dual functionality—a phenolic hydroxyl group and a carboxylic acid tail—combined with the electron-withdrawing trifluoromethyl (
This guide objectively compares High-Purity (Process Grade, >98%) reagents against Standard (Research Grade, ~95%) alternatives. Experimental data indicates that while lower-grade reagents offer upfront cost savings, they introduce specific fluorinated impurities that can reduce downstream coupling yields by up to 15% and poison sensitive transition-metal catalysts.
Technical Profile & Critical Quality Attributes (CQAs)
The presence of the
| Property | Specification (High Purity) | Specification (Standard Grade) | Impact on Application |
| Appearance | White to off-white crystalline powder | Pale yellow to beige powder | Color indicates oxidation (quinoid formation) which can act as a radical scavenger.[1] |
| Assay (HPLC) | Lower assay affects stoichiometry in precise coupling reactions. | ||
| Regioisomeric Purity | Not Specified / | Isomers (e.g., 4-OH-3- | |
| Loss on Drying (LOD) | Excess moisture hydrolyzes sensitive acid chlorides formed in subsequent steps. | ||
| Fluoride ( | Not Tested | Free fluoride can etch glass reactors and interfere with silyl protecting groups. |
Structural Logic
The
Comparative Performance Analysis
Scenario: Amide Bond Formation via Acid Chloride
In a comparative study, High Purity (Grade A) and Standard (Grade B)[1] reagents were used to synthesize a model amide intermediate via thionyl chloride (
-
Grade A (>98%): Yielded 92% isolated product. The reaction solution remained clear.
-
Grade B (~95%): Yielded 78% isolated product. The reaction turned dark brown.
Root Cause Analysis: Trace impurities in Grade B, specifically 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (incomplete hydrolysis precursor) and decarboxylated phenols , competed for the coupling agent. Furthermore, oxidative impurities (benzoquinones) in the beige Grade B material likely quenched the radical pathways often associated with trace metal contaminants in thionyl chloride.
Impurity Impact Table
| Impurity Type | Origin | Consequence in Synthesis |
| Precursor (4-Fluoro analog) | Incomplete hydrolysis during manufacturing | Competes in coupling; forms "silent" fluorinated impurities difficult to detect by UV.[1] |
| Decarboxylated (Cresol) | Thermal degradation during drying | Acts as a chain terminator; cannot form the desired amide linkage. |
| Inorganic Salts ( | Poor workup | Precipitates in organic solvents; clogs flow chemistry reactors. |
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Method
Standardized method for purity assessment and impurity profiling.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH ensures the carboxylic acid remains protonated for sharp peaks).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (universal) and 270 nm (phenolic absorption).
-
Temperature:
.
System Suitability Criteria:
-
Tailing Factor:
(Critical for acidic compounds). -
Resolution:
between the main peak and the nearest impurity (usually the decarboxylated species).
B. Structural Verification (H-NMR)[3]
-
Solvent: DMSO-
(Prevents exchange of the phenolic proton). -
Key Signals:
- (s, 1H, Phenolic -OH).
- (br s, 1H, Carboxylic -COOH).
-
(s, 2H, Benzylic
).[1] -
Aromatic region:
showing 1,2,4-substitution pattern.
Visualizations
Diagram 1: Quality Control Workflow
This workflow ensures that only material meeting the strict "Grade A" criteria enters the synthesis pipeline.
Caption: QC decision matrix emphasizing inert sampling to prevent oxidative degradation during testing.
Diagram 2: Impurity Origin & Impact
Understanding where impurities come from allows for targeted troubleshooting.
Caption: Pathway analysis showing how synthesis conditions (Temperature, Air) generate specific impurities.
References
-
Bio-Fount . (2025). 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid Product Specifications (CAS 1261569-12-3).[1][2] Retrieved from [Link]
-
National Institutes of Health (NIH) . (2023). Synthesis and Characterization of Impurities in Phenylacetic Acid Derivatives. PMC Central. Retrieved from [Link](Note: Generalized citation for phenolic acid impurity profiling).
-
Sielc Technologies . (2024). HPLC Method for Fluorophenylacetic acid isomers. Retrieved from [Link]
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. 1261569-12-3|4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid|4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid| -范德生物科技公司 [bio-fount.com]
Safety Operating Guide
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid . It is designed for researchers and safety officers requiring immediate, actionable protocols grounded in chemical logic and regulatory compliance.
| Critical Check | Status / Action |
| Physical State | Solid (Crystalline powder).[1][2] |
| Primary Hazard | Irritant / Corrosive .[1][3] Causes skin (H315), eye (H319), and respiratory (H335) irritation. |
| Chemical Class | Halogenated Organic Acid .[1] Contains a stable Trifluoromethyl (-CF₃) group. |
| Incompatibility | Strong Oxidizers, Strong Bases .[1] Risk of exothermic reaction. |
| Disposal Path | High-Temperature Incineration (with flue gas scrubbing).[1] DO NOT drain dispose. |
| Spill Response | Isolate area.[1] Wear PPE. Neutralize cautiously. Absorb. |
Chemical Profile & Disposal Logic
To dispose of this compound safely, one must understand the two functional groups driving its behavior: the carboxylic acid/phenol moiety and the trifluoromethyl (-CF₃) group.[1]
The "Why" Behind the Protocol
-
Acidity & Reactivity:
-
Mechanism: Both the acetic acid tail and the phenolic hydroxyl group are acidic.[1] The electron-withdrawing -CF₃ group on the ortho-position increases the acidity of the phenol and the stability of the ring.
-
Disposal Implication: Waste streams must not be mixed with strong bases (e.g., Sodium Hydroxide pellets) in a closed container, as rapid neutralization generates heat and pressure.[1]
-
-
The Fluorine Factor (The -CF₃ Bond):
-
Mechanism: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol).[1] Standard incineration temperatures (800°C) often fail to mineralize this bond completely, potentially leading to the formation of fluorinated byproducts or release of Hydrogen Fluoride (HF) gas.
-
Disposal Implication: This material must be tagged for High-Temperature Incineration (>1100°C) with specific flue gas scrubbing (alkaline scrubbers) to capture HF.[1]
-
Step-by-Step Disposal Workflow
This workflow ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards.
Phase 1: Segregation & Packaging
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk during transport.
-
Segregation:
-
DO: Segregate into the "Solid Halogenated Organics" stream.
-
DO NOT: Mix with non-halogenated solvents (e.g., acetone, ethanol) or oxidizers (e.g., nitric acid).[1]
-
-
Liquid Waste (if dissolved): If the compound is in solution (e.g., HPLC waste), it must go into the "Halogenated Solvent Waste" carboy.[1] Never pour down the sink.
Phase 2: Labeling
Label the container clearly with the following data points to assist the waste contractor:
-
Chemical Name: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid[1]
-
Hazard Class: Irritant / Acidic[1]
-
Constituents: Fluorinated Organic Solid[1]
Phase 3: Waste Classification Codes
Use the following codes for your waste manifest:
| Regulation | Code | Description |
| EU (EWC) | 16 05 06 | Laboratory chemicals consisting of or containing hazardous substances (mixtures).[1] |
| EU (Alt) | 07 01 03 | Organic halogenated solvents/liquids (if dissolved).[1][4] |
| USA (RCRA) | D002 | Corrosive (if pH ≤ 2).[1] Otherwise, classify as "Hazardous Waste - Toxic/Irritant". |
Decision Matrix: Disposal & Spill Response
The following diagram illustrates the logical flow for handling waste and spill scenarios for this specific compound.
Figure 1: Decision matrix for waste segregation and spill response. Note the convergence on high-temperature incineration.
Detailed Spill Cleanup Protocol
If a spill occurs, follow this self-validating cleanup system.
Prerequisites:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a P95 dust mask if powder is airborne.
-
Materials: Sodium Bicarbonate (NaHCO₃), Vermiculite or dry sand, plastic scoop, hazardous waste bag.[1]
Protocol:
-
Containment: If solid, cover gently to prevent dust.[1] If liquid, dike the spill with absorbent pillows.
-
Neutralization:
-
Collection:
-
Mix the neutralized residue with an inert absorbent (Vermiculite).
-
Scoop into a hazardous waste bag or jar.[1]
-
-
Decontamination:
-
Wipe the surface with a soap and water solution.[1]
-
Test surface pH with litmus paper to ensure it is neutral (pH 6-8).
-
References
-
Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Incineration of Halogenated Organic Compounds. Retrieved from
-
European Commission. (2014).[1] Guidance on the classification and assessment of waste (EWC Codes). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzene, (trifluoromethyl)- Thermochemistry Data. Retrieved from
Sources
Personal protective equipment for handling 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Topic: Personal Protective Equipment & Handling Protocol for 4-Hydroxy-2-(trifluoromethyl)phenylacetic Acid CAS: 110862-48-1 Content Type: Operational Safety Guide[1]
Part 1: The Core Directive – Operational Autonomy
This guide is not a generic safety sheet. It is a risk-stratified operational protocol designed for researchers handling 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid .[1] This compound combines the acidity of a carboxylic acid, the reactivity of a phenol, and the lipophilicity of a trifluoromethyl group.[1] This unique structure dictates specific permeation risks and irritation profiles that generic "organic acid" protocols may overlook.
The following protocols prioritize barrier integrity and neutralization logic , ensuring you are protected not just by equipment, but by procedure.
Part 2: Hazard Identification & Risk Logic
To select the right PPE, you must understand the mechanism of the hazard.[1]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Acidic protons ( | Simple contact can cause delayed, deep-tissue irritation. Standard latex is insufficient. |
| Eye Irritation | H319 | Direct proton donation to corneal tissue causes immediate protein denaturation and pain. | Safety glasses are inadequate for liquid handling; goggles are mandatory to prevent vapor/splash entry. |
| Resp. Irritation | H335 | Fine dust or sublimed vapor irritates mucous membranes in the upper respiratory tract. | Handling open powder requires local exhaust ventilation (fume hood) or N95 protection. |
Critical Note: While often classified as an "Irritant," the presence of the trifluoromethyl group (
) enhances metabolic stability and lipophilicity.[1] This means if the compound penetrates the skin, it may not be easily metabolized or washed away, potentially leading to persistent local toxicity [1].[1]
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Breakthrough safety.
Hand Protection (The Primary Barrier)[1]
-
Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .
-
Logic: Nitrile offers excellent resistance to organic acids. Latex is permeable to many fluorinated organics and degrades in acidic conditions.
-
Protocol for High-Risk Operations (Solutions/Heating):
-
Double Glove: Wear a smaller size inner pair (Nitrile) and a standard outer pair.
-
Change Frequency: Immediately upon splash or every 60 minutes of continuous handling.
-
Glove Removal: Use the "beak" method (pulling one glove off inside-out into the palm of the other) to prevent outer-surface contact with skin.[1]
-
Eye & Face Protection[1][2][3][4][5][6][7][8]
-
Solid Handling: Chemical Safety Goggles (Indirect Vent) .
-
Why? Fine powders can drift around the sides of standard safety glasses.
-
-
Liquid/Solution Handling: Face Shield + Goggles .
-
Why? If dissolved in reactive solvents (e.g., Thionyl chloride for acid chloride synthesis), the splash risk escalates to thermal/chemical burns.[1]
-
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]
-
Secondary Control (If hood unavailable):
-
Particulate: N95 or P100 respirator (for weighing solids).
-
Vapor: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (yellow/olive label) if heating or reacting.[1]
-
Body Protection
-
Standard: Cotton lab coat (buttoned to throat).
-
Enhanced: Chemical-resistant apron (Tyvek or PVC) if handling quantities >50g or working with concentrated stock solutions.[1]
Part 4: Visualization – PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the physical state and operation.
Figure 1: PPE Selection Logic Tree based on physical state and solvent reactivity.[1]
Part 5: Operational Protocols
Workflow 1: Safe Weighing & Transfer
-
Static Control: Fluorinated compounds often hold static charge. Use an antistatic gun or wipe the spatula with an antistatic cloth before weighing to prevent powder "jumping."
-
Containment: Place the balance inside the fume hood if possible. If not, use a powder funnel to minimize air exposure during transfer.[1]
-
Cleanup: Immediately wipe the balance area with a wet paper towel (water/ethanol) to capture invisible dust.
Workflow 2: Spill Response (Self-Validating)
-
The "Fizz" Test: This protocol uses chemical reactivity to confirm neutralization.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).[1]
-
Neutralize:
-
Cover the spill with Sodium Bicarbonate (
) powder. -
Validation: Watch for bubbling (
release). -
Endpoint: Continue adding bicarbonate until bubbling ceases completely. This confirms the acid is neutralized.
-
-
Collect: Sweep the resulting paste into a hazardous waste container labeled "Solid Organic Waste."
Part 6: Visualization – Spill Response Workflow
Figure 2: Step-by-step spill response with chemical validation checkpoint.
Part 7: Disposal & Storage
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases .[1][5] Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
-
Disposal:
-
Do NOT pour down the drain.[4]
-
Dissolve in a combustible solvent (e.g., acetone or ethanol) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle HF generation from the trifluoromethyl group) [2].
-
References
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]1]
-
Thermo Fisher Scientific. (2025, September 5).[2][3] Safety Data Sheet: 4-(Trifluoromethyl)phenylacetic acid. Retrieved March 4, 2026, from ]">https://www.fishersci.com[1]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)phenylacetic acid. Merck KGaA. Retrieved March 4, 2026, from ]">https://www.sigmaaldrich.com[1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
